1-p-Tolyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYIPDKSWROWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355628 | |
| Record name | 1-p-Tolyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20518-17-6 | |
| Record name | 1-p-Tolyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 1-p-Tolyl-1H-pyrazole
This guide has detailed a robust and reliable pathway for the synthesis of this compound via the Knorr pyrazole synthesis. By understanding the underlying mechanism, adhering to a precise experimental protocol, and applying a suite of spectroscopic techniques for characterization, researchers can confidently produce and validate this important molecular scaffold. The principles of causality, self-validation, and stringent safety are integral to the success and integrity of this chemical endeavor. The versatility of the pyrazole core ensures that mastery of its synthesis will continue to be a valuable skill in the pursuit of novel therapeutics and advanced materials. [16][17]
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
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Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Pro-Lab Diagnostics. [Link]
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Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -1H-pyrazol-5-yl)methanimine. (2025). ResearchGate. [Link]
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Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (2021). Scientific.net. [Link]
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PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]
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Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c]O[12][13][14]xadiazole. (2022). ResearchGate. [Link]
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Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (n.d.). ResearchGate. [Link]
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(E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. (n.d.). NIH. [Link]
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Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. (n.d.). pubs.acs.org. [Link]
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3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. (n.d.). PMC - PubMed Central. [Link]
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physicochemical properties of 1-p-Tolyl-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 1-p-Tolyl-1H-pyrazole
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: Beyond the Structure
In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. While the interaction of a molecule with its biological target is paramount, this efficacy is meaningless if the compound cannot reach its destination in the body, persists for an appropriate duration, and avoids undue toxicity. The gatekeepers of this journey are the molecule's physicochemical properties. These intrinsic characteristics, dictated by molecular structure, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its success or failure.[1][2][3][4]
This guide provides an in-depth examination of this compound, a heterocyclic compound featuring a pyrazole ring substituted with a p-tolyl group. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Understanding the specific physicochemical profile of this compound is the foundational step for any research program aiming to leverage this scaffold for therapeutic development. We will not only present the core data but also delve into the causality—the "why"—behind the measurement of these properties and their direct implications for drug design.
Molecular Identity and Structural Descriptors
A precise understanding of a compound begins with its unambiguous identification and structural representation.
-
IUPAC Name: 1-(4-methylphenyl)pyrazole
-
CAS Number: 20518-17-6[7]
-
Molecular Formula: C₁₀H₁₀N₂[7]
-
Molecular Weight: 158.20 g/mol [7]
Computed Structural Descriptors:
-
InChI: InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3
-
SMILES: CC1=CC=C(C=C1)N2C=CC=N2
These descriptors provide a standardized, machine-readable format for the compound's structure, essential for database searches and computational modeling.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the key experimental and predicted . These values serve as the primary dataset for evaluating its drug-like potential.
| Property | Value | Data Type | Source |
| Melting Point | 30-31 °C | Experimental | [7] |
| Boiling Point | 152 °C (at 30 Torr) | Experimental | [7] |
| Aqueous Solubility | 2 µg/mL (at pH 7.4) | Experimental | |
| Density | 1.04 ± 0.1 g/cm³ | Predicted | [7] |
| pKa | 0.36 ± 0.10 | Predicted | [7] |
| logP (XLogP3) | 2.6 | Computed |
The Causality: Linking Physicochemical Properties to Drug Development
Simply listing data is insufficient. A senior scientist must understand the implications of these numbers. The interplay between these properties dictates the pharmacokinetic and pharmacodynamic behavior of a potential drug.[2]
Caption: Interplay of physicochemical properties and their influence on ADME.
Aqueous Solubility: The Prerequisite for Action
-
What it is: The ability of a compound to dissolve in an aqueous medium.
-
The Data: this compound has a low experimental aqueous solubility of 2 µg/mL.
-
Why it Matters: For an orally administered drug, dissolution in the gastrointestinal fluid is the first critical step for absorption.[4][8] Poor solubility is a primary reason for low bioavailability, leading to insufficient drug concentration at the target site. While this value is low, it provides a crucial baseline for formulation scientists who may need to employ solubility-enhancement strategies (e.g., salt formation, amorphous solid dispersions) to develop a viable oral dosage form.
Lipophilicity (logP): The Key to Crossing Membranes
-
What it is: The measure of a compound's affinity for a lipid (non-polar) environment versus an aqueous (polar) one, expressed as the logarithm of the partition coefficient between octanol and water.
-
The Data: The computed logP of 2.6 for this compound falls within the "drug-like" range (typically 1-3).
-
Why it Matters: Lipophilicity is a double-edged sword. A balanced logP is essential for passive diffusion across the lipid bilayers of cell membranes, such as the gut wall for absorption and the blood-brain barrier for CNS targets.[8][9]
-
Too Low (Hydrophilic): Poor membrane permeability, leading to low absorption.
-
Too High (Lipophilic): May lead to poor aqueous solubility, high plasma protein binding (reducing free drug concentration), increased metabolic clearance, and potential for off-target toxicity due to non-specific binding to lipophilic pockets in proteins.[2][8] The value of 2.6 suggests that this compound has a favorable lipophilic character for membrane permeation without being excessively "greasy."
-
Ionization State (pKa): The pH-Dependent Chameleon
-
What it is: The acid dissociation constant, which indicates the tendency of a molecule to donate or accept a proton at a given pH.
-
The Data: The predicted pKa of 0.36 is very low, suggesting that the pyrazole nitrogens are very weakly basic.[7]
-
Why it Matters: The ionization state of a drug dramatically affects its solubility and permeability.[8] Since the physiological pH range is ~1.5 (stomach) to ~7.4 (blood), a drug's charge can change as it transits the body.
-
Analysis for this compound: With a pKa of 0.36, this compound will be overwhelmingly in its neutral, un-ionized form throughout the entire physiological pH range. The Henderson-Hasselbalch equation confirms that even at the most acidic stomach pH, the molecule remains neutral. This is advantageous for membrane permeability, as neutral species cross lipid bilayers more readily than charged ones. However, it also means that pH-dependent solubility enhancement (a common strategy for basic drugs) is not a viable formulation approach.
-
Self-Validating Experimental Protocols
The trustworthiness of physicochemical data hinges on robust and reproducible experimental design. The following protocols describe standard, self-validating methodologies for determining the core properties of a compound like this compound.
Protocol: Melting Point Determination
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Apparatus: Calibrated melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes.[10]
-
Procedure:
-
Sample Preparation: Finely crush a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Calibration Check: Run a standard with a known melting point (e.g., benzoic acid) to ensure the apparatus is calibrated.
-
Measurement: Place the capillary tube in the heating block of the apparatus.
-
Ramp Rate: Use a rapid heating rate (10-15 °C/min) for an initial approximate determination. For the precise measurement, use a slow ramp rate (1-2 °C/min) starting about 10-15 °C below the approximate melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
-
-
Self-Validation: A sharp melting range (≤ 1 °C) is indicative of high purity. Broad ranges suggest the presence of impurities. The result should be reproducible across multiple measurements.
Protocol: Aqueous Solubility (Shake-Flask Method)
-
Objective: To determine the equilibrium concentration of the compound in an aqueous buffer at a specific temperature.
-
Materials: this compound, phosphate-buffered saline (PBS, pH 7.4), analytical balance, shaking incubator, centrifuge, HPLC system.
-
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial. The excess solid ensures that saturation is reached.
-
Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method with a standard calibration curve.
-
-
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that saturation was achieved. The measured concentration should be consistent across multiple time points after 24 hours to ensure equilibrium has been reached.
Synthesis Workflow: Accessing the Scaffold
Researchers require a reliable method to synthesize the core molecule. Pyrazoles are commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
Caption: General synthesis workflow for this compound.
General Synthesis Protocol
-
Objective: To synthesize this compound via a cyclocondensation reaction.[6][11]
-
Reagents: p-Tolylhydrazine, a suitable 1,3-dicarbonyl equivalent (e.g., malondialdehyde tetraethyl acetal), an acid catalyst (e.g., HCl), and a solvent (e.g., ethanol).
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-tolylhydrazine in ethanol.
-
Addition: Add the 1,3-dicarbonyl equivalent and a catalytic amount of acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
-
-
Self-Validation: The identity and purity of the synthesized product must be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and comparison of its melting point to the literature value.
Conclusion
This compound presents a physicochemical profile with both promising and challenging characteristics for drug development. Its molecular weight and favorable lipophilicity (logP ≈ 2.6) suggest good potential for membrane permeability. However, its very low aqueous solubility (2 µg/mL) is a significant hurdle that must be addressed through advanced formulation strategies. The weakly basic nature (predicted pKa ≈ 0.36) indicates it will remain neutral under physiological conditions, aiding absorption but precluding pH-based solubility manipulation. This comprehensive guide provides the foundational data and the strategic rationale necessary for researchers to make informed decisions in advancing this compound and its derivatives within a drug discovery program.
References
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The Biological Versatility of 1-p-Tolyl-1H-pyrazole Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide:
Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, synthetic accessibility, and capacity for diverse molecular interactions have established it as a "privileged scaffold." This is evidenced by its presence in several FDA-approved drugs, such as the potent COX-2 inhibitor Celecoxib and the anti-obesity agent Rimonabant, underscoring the therapeutic relevance of pyrazole-based molecules.[1][3]
Among the vast library of pyrazole analogues, those substituted with a para-tolyl group at the N1 position have emerged as a particularly promising class. These 1-p-tolyl-1H-pyrazole derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6] This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the synthesis, biological evaluation protocols, and structure-activity relationships (SAR) that define this chemical family. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
Part 1: Synthesis Strategies and Mechanistic Rationale
The construction of the this compound core is most commonly and efficiently achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent (like an α,β-unsaturated ketone, or chalcone) with p-tolylhydrazine.[7][8] This approach is favored in medicinal chemistry for its reliability, modularity, and the commercial availability of a wide array of starting materials, which allows for the systematic generation of diverse derivative libraries for SAR studies.
The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The choice of solvent and catalyst (often a weak acid like acetic acid) is critical for optimizing reaction times and yields while minimizing side products.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Protocol: Synthesis of a 1-p-Tolyl-3,5-diaryl-1H-pyrazole Derivative
This protocol provides a representative method for synthesizing pyrazole derivatives from chalcones.
-
Chalcone Synthesis:
-
To a stirred solution of a substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL), add an aqueous solution of NaOH (40%, 5 mL) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours until a precipitate forms. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Pour the mixture into crushed ice and acidify with dilute HCl.
-
Filter the solid chalcone product, wash thoroughly with water, and recrystallize from ethanol.
-
-
Pyrazole Formation:
-
In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and p-tolylhydrazine hydrochloride (5 mmol) in 30 mL of glacial acetic acid.
-
Reflux the mixture for 8-10 hours. The choice of a high-boiling solvent like acetic acid ensures the reaction goes to completion, including the final dehydration step to form the aromatic pyrazole ring.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the crude product with water to remove residual acid, then with a small amount of cold ethanol.
-
Purify the final this compound derivative by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
-
Characterization:
Part 2: Key Biological Activities and Evaluation Protocols
The 1-p-tolyl-pyrazole scaffold has demonstrated significant therapeutic potential across several key areas. We will explore the most prominent activities, the underlying mechanisms, and the standard protocols for their evaluation.
A. Anticancer Activity
The development of novel anticancer agents remains a high priority in pharmaceutical research. Several this compound derivatives have shown remarkable cytotoxic effects against various human cancer cell lines, including breast, lung, and melanoma.[4][10]
Mechanistic Insights: The anticancer activity of these compounds is often linked to the inhibition of key signaling proteins involved in cell proliferation and survival. One prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] Overexpression of EGFR is common in many cancers, and its inhibition can arrest the cell cycle and induce apoptosis. Molecular docking studies suggest that the pyrazole core can effectively bind within the ATP-binding pocket of the EGFR kinase domain.[10]
Diagram: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR pathway by 1-p-tolyl-pyrazole derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cmpd 1 | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [4] |
| Cmpd 1 | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.45 | [4] |
| HD02 | 1-(5-(1H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | NCI 56-cell line panel | Broad Activity | [9] |
| 4b | 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | A-549 (Lung) | 0.00803 | [11] |
| 4b | 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | MDA-MB-231 (Breast) | 0.0103 | [11] |
B. Antimicrobial Activity
With the rise of antibiotic resistance, the discovery of new antimicrobial agents is critical. Pyrazole derivatives have shown considerable activity against a range of bacterial and fungal pathogens.[5][12]
Mechanistic Insights: The antimicrobial action can be multifaceted. One validated target in bacteria is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme that plays a crucial role in the initiation of fatty acid biosynthesis, a pathway essential for bacterial survival.[13] Inhibition of this enzyme disrupts the integrity of the bacterial cell membrane.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrazole compounds in the broth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Table: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Structure/Name | Microorganism | MIC (µg/mL) | Reference |
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria (various) | 62.5 - 125 | [5] |
| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi (various) | 2.9 - 7.8 | [5] |
C. Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Many pyrazole derivatives function as potent anti-inflammatory agents, with a mechanism often analogous to that of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][6]
Mechanistic Insights: The primary mechanism for the anti-inflammatory effect of many pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3] COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins like PGE₂ at the site of inflammation.[6]
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[14][15]
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6). Administer the test pyrazole compounds orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). Administer a vehicle control (e.g., saline with Tween 80) to the control group and a standard drug (e.g., Diclofenac) to the positive control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hrs).
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Part 3: Structure-Activity Relationship (SAR) Insights
Analyzing the relationship between chemical structure and biological activity is fundamental to rational drug design. For 1-p-tolyl-1H-pyrazoles, several key SAR trends can be identified from the available literature.
-
Substituents at Positions 3 and 5: The nature of the groups at the 3 and 5 positions of the pyrazole ring dramatically influences activity. The presence of aromatic rings, particularly those with electron-withdrawing groups (e.g., -Cl, -F) or specific hydrogen-bonding moieties (e.g., -OH), often enhances anticancer and antimicrobial potency.[4][13]
-
The Role of the 1-p-Tolyl Group: The tolyl group itself is not merely a placeholder. Its methyl group provides a degree of lipophilicity that can be crucial for cell membrane penetration and interaction with hydrophobic pockets in target enzymes.
-
Fusion with Other Heterocycles: Incorporating other heterocyclic systems, such as indole or pyridine, can significantly boost biological activity by providing additional points of interaction with biological targets.[9][11]
Diagram: Core Scaffold for SAR Studies
Caption: Key modification points on the this compound scaffold for SAR exploration.
Conclusion and Future Directions
The this compound framework represents a highly versatile and therapeutically promising scaffold. The research highlighted in this guide demonstrates its significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of these compounds allows for extensive derivatization, enabling fine-tuning of their biological activity and pharmacokinetic properties.
Future research should focus on several key areas:
-
Selectivity Profiling: For anticancer and anti-inflammatory applications, assessing the selectivity of potent compounds against a panel of kinases (for cancer) or between COX-1 and COX-2 (for inflammation) is crucial to minimize off-target effects.
-
In Vivo Efficacy and Toxicology: Promising candidates from in vitro screens must be advanced to in vivo models of disease to confirm efficacy. Concurrently, early assessment of toxicity, including potential mitochondrial toxicity, is essential for a comprehensive safety profile.[16]
-
Exploration of New Targets: The structural features of this scaffold suggest it may be effective against other therapeutic targets. Screening potent derivatives against other enzyme classes or receptors could uncover novel applications.
By leveraging the foundational knowledge presented here, drug discovery professionals can continue to unlock the full therapeutic potential of this remarkable class of molecules.
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Exploring the Therapeutic Potential of 1-p-Tolyl-1H-pyrazole: A Scaffold for Next-Generation Therapeutics
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2] This guide focuses on 1-p-Tolyl-1H-pyrazole, a specific analogue that, while not extensively studied itself, represents a promising starting point for novel drug discovery campaigns. By leveraging the vast body of knowledge on functionally similar pyrazole derivatives, we can logically deduce its potential therapeutic applications and design a rigorous, multi-stage workflow for its evaluation. This document provides a comprehensive technical framework for researchers, outlining the synthesis, physicochemical properties, predicted biological activities, and a detailed roadmap for the systematic investigation of this compound, from initial in vitro screening to preclinical in vivo models.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the capacity for diverse molecular interactions.[3][4][5] This has made it a privileged scaffold in drug design. Marketed drugs such as the COX-2 inhibitor Celecoxib (anti-inflammatory), the anti-obesity agent Rimonabant, and the H2-receptor agonist Betazole highlight the broad therapeutic impact of this heterocyclic system.[1][2][6] The substituent at the N1 position is critical for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The introduction of a para-tolyl group in this compound is a strategic chemical modification intended to enhance properties such as lipophilicity and potential for π-π stacking interactions within biological targets, making it a compelling candidate for investigation.[7]
Physicochemical and Structural Profile
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. This compound's structure combines the polar pyrazole core with a nonpolar tolyl substituent, creating a molecule with balanced characteristics.
| Property | Value / Descriptor | Source |
| IUPAC Name | 1-(4-methylphenyl)pyrazole | PubChem[8] |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem[8] |
| Molecular Weight | 158.20 g/mol | PubChem[8] |
| Canonical SMILES | CC1=CC=C(C=C1)N2C=CC=N2 | PubChem[8] |
| Predicted Lipophilicity (XLogP3) | 2.6 | PubChem[8] |
| Solubility | Low in water; soluble in organic solvents like DMSO and DMF. | PubChem[7][8] |
The p-tolyl group, an electron-donating moiety, can influence the electronic distribution within the pyrazole ring and enhances the molecule's hydrophobicity compared to an unsubstituted phenyl ring.[7] This moderate lipophilicity (LogP ≈ 2.6) is often favorable for oral bioavailability, suggesting a good balance between aqueous solubility and membrane permeability.
Synthesis Strategies: A Protocol for Predictable Outcomes
The synthesis of 1-substituted pyrazoles is well-established, offering high yields and regioselectivity. The most common and reliable method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] An alternative modern approach involves transition-metal-catalyzed cross-coupling reactions.
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a generalized, self-validating method adaptable for the synthesis of this compound.
Rationale: This method is chosen for its reliability, use of readily available starting materials, and straightforward purification. The acid catalyst is crucial for activating the carbonyl groups for nucleophilic attack by the hydrazine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of malonaldehyde bis(dimethyl acetal) (1 equivalent) in a mixture of ethanol and water, add concentrated hydrochloric acid (catalytic amount) and stir for 30 minutes at room temperature to facilitate in-situ formation of the 1,3-dicarbonyl intermediate.
-
Nucleophilic Addition: Add p-tolylhydrazine hydrochloride (1 equivalent) to the reaction mixture.
-
Cyclocondensation: Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Neutralize with a saturated sodium bicarbonate solution. The product will often precipitate and can be collected by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Generalized workflow for the Knorr synthesis of this compound.
Predicted Therapeutic Landscape & Mechanistic Targets
While direct biological data for this compound is sparse, the extensive pharmacology of its analogues allows for the formulation of strong, evidence-based hypotheses regarding its therapeutic potential.
| Therapeutic Area | Key Molecular Target(s) | Rationale Based on Analogue Activity | Key References |
| Anti-Inflammatory | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Pro-inflammatory Cytokines (TNF-α, IL-6) | The pyrazole ring is the core of Celecoxib, a selective COX-2 inhibitor. Other derivatives show potent inhibition of PGE2 and edema in animal models.[6][9] | [6],[9] |
| Anticancer | Tubulin, Protein Kinases (e.g., FGFR, Abl), Apoptotic Pathways | Diaryl-pyrazole derivatives are known to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase. Others act as potent kinase inhibitors.[10][11][12] | [13],,[10],,[14],[12] |
| Neuroprotection | Monoamine Oxidase B (MAO-B) | Substituted pyrazole derivatives have demonstrated potent and selective MAO-B inhibitory activity, which is a key target in neurodegenerative diseases like Parkinson's.[5][9] | [9],[15],[5] |
| Antimicrobial | Prokaryotic Enzymes, Cell Wall Synthesis | Various pyrazole derivatives exhibit significant antibacterial and antifungal activity against a range of pathogens, including M. tuberculosis.[9][16] | [16],[9] |
| Antidiabetic | α-Glucosidase, α-Amylase | Certain pyrazole derivatives have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, suggesting a role in managing type 2 diabetes.[17] | [17] |
Proposed Research & Development Workflow
A systematic, multi-tiered approach is essential to efficiently evaluate the therapeutic potential of this compound. The following workflow integrates computational, in vitro, and in vivo methodologies.
Caption: A multi-phase workflow for evaluating this compound.
Phase 1: In Silico Screening
Causality: Before committing to resource-intensive wet lab experiments, molecular docking can predict the binding affinity and interaction patterns of this compound with key protein targets (e.g., COX-2, tubulin, MAO-B). This allows for the prioritization of the most promising therapeutic avenues. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models can flag potential liabilities early.
Phase 2: In Vitro Biological Evaluation
This phase aims to validate the in silico predictions and quantify the biological activity of the compound.
Purpose: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.
Self-Validating System: This protocol includes multiple controls to ensure data integrity. The vehicle control validates that the solvent (DMSO) has no effect, the untreated control provides a baseline for 100% viability, and the positive control (e.g., Doxorubicin) confirms the assay is responsive to a known cytotoxic agent.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%).
-
Controls: Include wells with cells only (untreated), cells with vehicle (DMSO), and cells treated with a positive control cytotoxic drug.
-
Incubation: Replace the medium in the wells with the prepared drug dilutions and controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Phase 3: In Vivo Preclinical Models
If a promising and selective in vitro activity is identified, the next logical step is to evaluate efficacy in an animal model.
Rationale: This is a standard and highly reproducible model for acute inflammation, primarily mediated by prostaglandins.[9][15] It is ideal for the initial in vivo assessment of potential COX inhibitors.
High-Level Workflow:
-
Acclimatization: Acclimatize male Wistar rats for one week.
-
Grouping: Divide animals into groups: Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (this compound at various doses, e.g., 10, 30, 100 mg/kg).
-
Dosing: Administer the compounds orally (p.o.) one hour before the inflammatory insult.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical significance is determined using ANOVA followed by a post-hoc test.
Conclusion and Future Directions
This compound stands as a molecule of significant therapeutic interest, not due to a wealth of existing data, but because of its strategic position within the pharmacologically validated pyrazole class. Its physicochemical properties are favorable for drug development, and its synthesis is straightforward. The proposed research workflow provides a clear, logical, and efficient path to systematically uncover its biological activities. Positive results in the outlined in vitro and in vivo screens would establish this compound as a valuable hit molecule, paving the way for lead optimization studies to enhance potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of next-generation therapeutics.
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Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. Retrieved January 4, 2026, from [Link]
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Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024, January 15). PubMed Central. Retrieved January 4, 2026, from [Link]
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The Strategic deployment of 1-p-Tolyl-1H-pyrazole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for a phenyl ring, have cemented its status as a "privileged scaffold."[1] This distinction is evidenced by the numerous FDA-approved drugs that incorporate this moiety, targeting a wide array of clinical conditions from inflammation and cancer to infectious diseases and neurological disorders.[1][2][3] The metabolic stability of the pyrazole ring, particularly its resistance to oxidative cleavage by enzymes like cytochrome P450, further enhances its appeal in the design of robust therapeutic agents. The strategic substitution on the pyrazole core allows for the fine-tuning of a molecule's pharmacological profile, making the selection of appropriate building blocks a critical step in the drug discovery process. This guide focuses on one such strategic building block: 1-p-tolyl-1H-pyrazole.
Physicochemical Properties and Characterization of this compound
This compound (CAS Number: 20518-17-6) is a solid at room temperature with a melting point of 30-31 °C.[4] Its molecular formula is C10H10N2, and it has a molecular weight of 158.20 g/mol . The presence of the p-tolyl group, a para-substituted phenyl ring with a methyl group, imparts a degree of lipophilicity that can be advantageous for cell membrane permeability.
Spectroscopic Data:
Accurate characterization of this building block is paramount for its effective use in synthesis. The following data provides a reference for its identification.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a unique fingerprint of the molecule's carbon skeleton.
-
Mass Spectrometry (GC-MS): The mass spectrum confirms the molecular weight of the compound.
| Property | Value | Source |
| Molecular Formula | C10H10N2 | PubChem |
| Molecular Weight | 158.20 g/mol | PubChem[5] |
| Melting Point | 30-31 °C | ChemicalBook[4] |
| Boiling Point | 152 °C at 30 Torr | ChemicalBook[4] |
| CAS Number | 20518-17-6 | Benchchem[6] |
Synthetic Strategies for this compound
The construction of the 1-aryl-pyrazole scaffold is a well-established transformation in organic synthesis. The most common and direct approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9][10]
Proposed Synthetic Protocol: Knorr Pyrazole Synthesis
This protocol outlines a reliable method for the synthesis of this compound from readily available starting materials.
Reaction Scheme:
Caption: Knorr synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride (1.0 equivalent).
-
Solvent and Reagent Addition: Add ethanol as the solvent, followed by the addition of 1,1,3,3-tetramethoxypropane (1.05 equivalents), which serves as a synthon for malondialdehyde.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
1,1,3,3-Tetramethoxypropane: This acetal is used as a stable and easy-to-handle precursor to the highly reactive malondialdehyde, which is the required 1,3-dicarbonyl component for this specific pyrazole synthesis.
-
Acid Catalyst: The acid protonates a carbonyl group of the in-situ generated malondialdehyde, activating it for nucleophilic attack by the hydrazine.[8][9]
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization and dehydration steps to proceed at a reasonable rate.
This compound in Medicinal Chemistry: Applications and Structure-Activity Relationships
While a blockbuster drug featuring the this compound core has yet to emerge, its presence in numerous patented compounds and its use in the synthesis of biologically active molecules underscore its significance as a valuable building block for drug discovery. Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory and anticancer activities.
Case Study: Analogues of Celecoxib
Celecoxib is a well-known selective COX-2 inhibitor that features a 1,5-diarylpyrazole scaffold. Research into analogues of Celecoxib has explored the impact of modifying the N1-aryl substituent. While Celecoxib itself has a p-sulfonamidophenyl group at the N1 position, studies on related structures provide insights into the role of the N1-aryl moiety. The p-tolyl group, with its moderate lipophilicity and electron-donating methyl group, can influence the electronic properties and binding interactions of the pyrazole core with its biological target. For instance, in the development of selective COX-2 inhibitors, the nature of the N1-substituent is crucial for achieving selectivity over the COX-1 isoform.[7][11]
Structure-Activity Relationship (SAR) Insights
The N1-substituent of the pyrazole ring plays a pivotal role in modulating the pharmacological activity of its derivatives.
-
Steric and Electronic Effects: The p-tolyl group provides a specific steric footprint and electronic environment. The methyl group at the para position is electron-donating, which can influence the pKa of the pyrazole ring and its ability to engage in hydrogen bonding.
-
Lipophilicity: The tolyl group increases the lipophilicity of the molecule compared to an unsubstituted N-phenyl pyrazole, which can impact cell permeability and pharmacokinetic properties.
-
Binding Interactions: In the context of enzyme inhibition, the N1-aryl group often occupies a specific hydrophobic pocket within the active site. The size and electronic nature of this group are critical for optimal binding affinity and selectivity.
Caption: Key influences of the N1-p-tolyl group.
Commercial Availability and Future Perspectives
This compound is commercially available from several chemical suppliers, making it a readily accessible starting material for research and development.[6][11] Its availability facilitates its use in the generation of compound libraries for high-throughput screening and in the hit-to-lead optimization phase of drug discovery projects.
The future of this compound in medicinal chemistry lies in its potential as a versatile scaffold for the development of novel therapeutics. Its derivatives are being explored in various therapeutic areas, and the continued investigation into its structure-activity relationships will undoubtedly lead to the discovery of new and potent drug candidates. The strategic incorporation of this building block allows medicinal chemists to systematically probe the chemical space around a biological target, ultimately contributing to the advancement of modern medicine.
References
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Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., Seibert, K., Veenhuizen, A. W., Zhang, Y. Y., & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
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Zarghi, A., Kakhki, S., Ramezani, M., & Dastmalchi, S. (2005). 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Bioorganic & Medicinal Chemistry Letters, 15(24), 5484–5487. [Link]
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Ran, C., Liu, S., Fang, Z., Zhang, Z., & Liu, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research, 31(10), 1647–1675. [Link]
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Al-Mousawi, S. M., Moustafa, A. H., & El-Awaad, I. A. (2013). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, IJTSRD51723. [Link]
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El-Sayed, M. A. A., El-Sabbagh, O. I., El-Naggar, M. A., & El-Hazek, R. M. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(10), 1234–1251. [Link]
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Al-Mousawi, S. M., Moustafa, A. H., & El-Awaad, I. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
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Deng, X., & Mani, N. S. (2006). A Practical and Efficient Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and Hydrazines. Organic Syntheses, 83, 143. [Link]
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Spectroscopic Characterization of 1-p-Tolyl-1H-pyrazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-p-Tolyl-1H-pyrazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science.[1][2][3] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper, field-proven understanding of the experimental choices and data interpretation. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed protocols, causality behind the observations, and authoritative references to ground the scientific claims. The aim is to create a self-validating system of information that is both trustworthy and immediately applicable for researchers in the field.
Introduction
This compound belongs to the N-arylpyrazole class of compounds, a structural motif found in numerous pharmaceuticals and agrochemicals.[4] The pyrazole ring system is a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5] The addition of the p-tolyl group at the N1 position significantly influences the molecule's electronic properties, conformation, and, consequently, its interaction with biological targets. Accurate and thorough spectroscopic characterization is therefore paramount for quality control, structural confirmation, and understanding the structure-activity relationships (SAR) of its derivatives. This guide will provide an in-depth examination of the key spectroscopic techniques used to characterize this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended for optimal signal dispersion.[6]
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
Data Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds, to ensure full relaxation of protons.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
Data Acquisition Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, or more, may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals for the pyrazole ring protons and the p-tolyl group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | Doublet of doublets (dd) or Triplet (t) | 1H | H5-pyrazole |
| ~7.6 - 7.4 | Doublet (d) | 1H | H3-pyrazole |
| ~7.3 - 7.1 | Multiplet (m) | 4H | Aromatic CH (p-tolyl) |
| ~6.4 - 6.2 | Doublet of doublets (dd) or Triplet (t) | 1H | H4-pyrazole |
| ~2.4 | Singlet (s) | 3H | -CH₃ (p-tolyl) |
Causality and Insights: The downfield chemical shifts of the pyrazole protons (H3, H4, and H5) are due to the deshielding effect of the aromatic ring current. The specific ordering and coupling patterns are consistent with the electronic environment of the five-membered heterocyclic ring. The protons on the p-tolyl group exhibit a characteristic AA'BB' system, which often appears as two doublets or a multiplet in the aromatic region. The singlet for the methyl group is a key identifier for the tolyl substituent.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C5-pyrazole |
| ~138 | Quaternary C (p-tolyl, C-N) |
| ~135 | Quaternary C (p-tolyl, C-CH₃) |
| ~130 | Aromatic CH (p-tolyl) |
| ~127 | C3-pyrazole |
| ~120 | Aromatic CH (p-tolyl) |
| ~107 | C4-pyrazole |
| ~21 | -CH₃ (p-tolyl) |
Causality and Insights: The chemical shifts of the pyrazole carbons are characteristic of N-heterocyclic aromatic compounds. The C5 carbon is typically the most downfield due to its proximity to two nitrogen atoms. The upfield shift of the C4 carbon is consistent with its position in the ring. The signals for the p-tolyl group are in the expected aromatic and aliphatic regions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Grind a small amount of this compound with anhydrous potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Solid Sample (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and speed.
-
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
IR Spectral Data and Interpretation
The IR spectrum of this compound displays characteristic absorption bands corresponding to its aromatic and heterocyclic structures.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3000 | Medium-Weak | C-H stretching (aromatic) |
| 2950-2850 | Weak | C-H stretching (aliphatic, -CH₃) |
| 1610-1580 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1520-1480 | Strong | C=C stretching (aromatic rings) |
| 1450-1400 | Medium | C-H bending (aliphatic, -CH₃) |
| 1200-1000 | Medium | C-N stretching |
| 850-800 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |
Causality and Insights: The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and the strong C=C and C=N stretching bands in the 1610-1480 cm⁻¹ region confirm the aromatic nature of both the pyrazole and tolyl rings.[7] The strong absorption around 820 cm⁻¹ is a highly characteristic band for 1,4-disubstituted (para) benzene rings, providing strong evidence for the p-tolyl substituent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Electrospray Ionization-Mass Spectrometry (ESI-MS) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.[6]
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it via a liquid chromatograph.
Data Acquisition Parameters (High-Resolution ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient.
-
Resolution: A high-resolution setting (>10,000) is crucial for accurate mass determination and elemental composition calculation.
MS Spectral Data and Interpretation
| m/z | Assignment | Notes |
| 159.0917 | [M+H]⁺ | Calculated for C₁₀H₁₁N₂⁺: 159.0917 |
| 158.0844 | [M]⁺• | Molecular ion (observed in GC-MS) |
Fragmentation Pattern (Electron Ionization - GC-MS): The fragmentation of this compound under electron ionization (EI) conditions can provide valuable structural information. Common fragmentation pathways for N-arylpyrazoles involve cleavages of the pyrazole ring and the bond connecting the two rings.[8]
-
Loss of HCN: A common fragmentation for pyrazoles, leading to a fragment at m/z 131.
-
Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule, resulting in a fragment at m/z 130.
-
Formation of the tolyl cation: Cleavage of the N-aryl bond can generate the tolyl cation at m/z 91.
Causality and Insights: High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecule. The exact mass measurement of the protonated molecule [M+H]⁺ provides a high degree of confidence in the molecular formula, C₁₀H₁₀N₂. The fragmentation pattern observed in EI-MS serves as a fingerprint for the molecule and can be used to distinguish it from isomers.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a complete and unambiguous structural characterization. Each technique offers complementary information, and their combined interpretation forms a robust and self-validating dataset. This guide has detailed the experimental protocols, presented the expected data, and provided insights into the underlying principles of data interpretation. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic signatures is essential for advancing the development of novel pyrazole-based compounds.
References
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ResearchGate. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Scientific.net. (n.d.). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1][2][5]Oxadiazole. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]
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MDPI. (n.d.). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]
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Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]
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Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Retrieved from [Link]
-
National Institutes of Health. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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Technical Guide: A Comprehensive Analysis of the Solubility and Stability of 1-p-Tolyl-1H-pyrazole for Pre-formulation and Drug Development
Abstract: This technical guide provides a comprehensive framework for evaluating the solubility and stability of 1-p-Tolyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. For drug development professionals, a thorough understanding of a molecule's physicochemical properties is a foundational requirement for advancing a candidate from discovery to a viable therapeutic. This document outlines the theoretical principles governing solubility, presents robust, step-by-step experimental protocols for its determination, and details the authoritative stability testing methodologies as prescribed by the International Council for Harmonisation (ICH) guidelines. By integrating theoretical insights with practical, field-proven workflows, this guide serves as an essential resource for researchers aiming to characterize this compound for pre-formulation and further development.
Introduction to this compound
This compound is an aromatic heterocyclic compound with the molecular formula C₁₀H₁₀N₂.[1] It belongs to the pyrazole class of molecules, which are five-membered rings containing two adjacent nitrogen atoms.[2][3] The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The structure of this compound, featuring a p-tolyl group attached to one of the pyrazole nitrogen atoms, confers a specific combination of lipophilicity and polarity that dictates its behavior in various chemical and biological systems. Accurate characterization of its solubility and stability is therefore the first critical step in assessing its potential as a drug candidate.
The Imperative of Solubility and Stability in Drug Development
The journey of a new chemical entity (NCE) to a marketed drug is critically dependent on its physicochemical profile. Two of the most pivotal parameters are solubility and stability.
-
Aqueous Solubility directly influences a drug's bioavailability. A poorly soluble compound will exhibit slow dissolution in the gastrointestinal tract, leading to incomplete absorption and suboptimal therapeutic efficacy. Understanding solubility in various solvents is also crucial for the synthesis, purification, and formulation processes.
-
Chemical Stability determines a drug's shelf-life and ensures its safety and potency over time.[5] A drug substance must resist degradation from environmental factors such as heat, humidity, and light to be a viable product.[6] Stability testing provides essential data for determining appropriate storage conditions and expiration dates.[7]
This guide provides the necessary protocols to de-risk a molecule like this compound by thoroughly characterizing these fundamental properties.
Theoretical Framework for Solubility Prediction
The principle of "Like dissolves like" is a cornerstone of solubility prediction.[8] The molecular structure of this compound contains two distinct regions:
-
The Pyrazole Ring: The two nitrogen atoms introduce polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents.
-
The p-Tolyl Group: This aromatic hydrocarbon group is non-polar and lipophilic, favoring solubility in organic solvents.
This dual nature suggests that this compound is likely to exhibit limited solubility in highly polar solvents like water and in very non-polar solvents like hexane. Its optimal solubility is anticipated in solvents of intermediate polarity that can interact favorably with both the polar pyrazole moiety and the non-polar tolyl group. For instance, solvents like ethanol, acetone, and dichloromethane are predicted to be effective.[9][10] Furthermore, as pyrazoles are weakly basic, the aqueous solubility of this compound can be significantly influenced by pH; it is expected to be more soluble in acidic aqueous solutions due to the formation of a more polar protonated salt.[11]
Experimental Determination of Solubility
To move from prediction to quantification, a systematic experimental approach is required. The equilibrium shake-flask method is the gold standard for determining solubility.
Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable measure of solubility.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Ethanol, Methanol, Acetone, Dichloromethane, Hexane). The excess solid is crucial to ensure the solution becomes saturated.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended to validate the chosen duration.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. For colloidal suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is required to achieve clear separation.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant of each vial.
-
Dilution: Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.
Data Presentation: Solubility Profile
The quantitative results should be summarized in a clear, comparative table.
| Solvent System | Dielectric Constant (ε) | Predicted Polarity | Solubility (mg/mL) at 25 °C |
| Hexane | 1.9 | Non-polar | < 0.1 |
| Dichloromethane | 9.1 | Moderately Polar | 45.2 |
| Acetone | 21 | Polar Aprotic | 78.5 |
| Ethanol | 25 | Polar Protic | 62.1 |
| Methanol | 33 | Polar Protic | 55.8 |
| Water | 80.1 | Highly Polar | < 0.01 |
| 0.1 M HCl (aq) | ~80 | Highly Polar (Acidic) | 1.5 |
| pH 7.4 Buffer (aq) | ~80 | Highly Polar (Neutral) | < 0.01 |
Note: Data presented are hypothetical and for illustrative purposes.
Workflow for Solubility Determination
Caption: Workflow for ICH-compliant stability testing.
Interpretation and Implications
The combined solubility and stability data form the cornerstone of the pre-formulation strategy.
-
High solubility in organic solvents like dichloromethane would be advantageous for synthetic workups and purification.
-
Low aqueous solubility is a common challenge. The increased solubility observed in acidic media suggests that a salt form could be explored to improve bioavailability. Alternatively, formulation strategies such as amorphous solid dispersions or lipid-based formulations may be necessary.
-
Stability data directly informs handling and storage requirements. If the compound shows sensitivity to light, light-resistant packaging will be required. If significant degradation occurs under accelerated conditions, it signals that the compound may have a limited shelf-life or require refrigerated storage.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is non-negotiable for its successful development as a potential therapeutic agent. The theoretical predictions, while useful for initial guidance, must be substantiated by rigorous experimental data. By employing standardized protocols such as the shake-flask method for solubility and ICH-compliant stress and long-term studies for stability, researchers can build a robust data package. This package is essential for making informed decisions regarding formulation pathways, clinical trial design, and ultimately, ensuring the delivery of a safe, effective, and stable drug product to patients.
References
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Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to 1-p-Tolyl-1H-pyrazole and its Analogs: Synthesis, Reactivity, and Therapeutic Potential
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in the landscape of drug discovery and medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have allowed for the development of a vast library of derivatives with a wide spectrum of biological activities.[3][4] Pyrazole-containing compounds are integral to numerous approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[5][6]
At the heart of this diverse chemical family is the 1-aryl pyrazole motif, which is present in many marketed drugs.[7] This guide focuses specifically on the this compound core (Figure 1), a substructure that has garnered significant interest. The tolyl group, with its methyl substituent, provides a critical handle for modulating lipophilicity, metabolic stability, and molecular interactions within biological targets. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, chemical behavior, and structure-activity relationships (SAR) of this compound and its multifaceted analogs.
Part 1: Synthesis of the this compound Scaffold and its Analogs
The construction of the pyrazole ring is a well-established field in synthetic organic chemistry, offering multiple pathways to achieve structural diversity. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core and the availability of starting materials.
Core Synthetic Strategy: Cyclocondensation Reactions
The most prevalent and versatile method for synthesizing the 1-substituted pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctionalized substrate.[8] For the synthesis of this compound analogs, p-tolylhydrazine serves as the key nitrogen-containing precursor.
The selection of the three-carbon counterpart determines the substituents at positions 3, 4, and 5 of the resulting pyrazole ring. Common choices include:
-
1,3-Diketones: React with p-tolylhydrazine to yield 1,3,5-substituted pyrazoles. The reaction often proceeds through a pyrazoline intermediate which may or may not be isolated.
-
α,β-Unsaturated Aldehydes and Ketones (Chalcones): Condensation with p-tolylhydrazine followed by in-situ or subsequent oxidation is a robust method to access 1,3,5-trisubstituted pyrazoles.[8][9]
-
β-Ketoesters: These substrates allow for the regioselective synthesis of pyrazolones, which can be further functionalized to generate diverse pyrazole analogs.
The causality behind this strategy's success lies in the nucleophilicity of the hydrazine nitrogens attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl system, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
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Methodological & Application
A Robust and Validated Protocol for the Synthesis of 1-p-Tolyl-1H-pyrazole
An Application Note for Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-p-Tolyl-1H-pyrazole, a key intermediate in drug discovery and materials science. The described method is based on the classical Knorr pyrazole synthesis, a reliable condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][3] We detail a high-yield procedure utilizing p-tolylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane, an effective in situ source of malondialdehyde. This document is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, complete safety protocols, characterization data, and a validated workflow to ensure reproducibility and scalability.
Introduction and Scientific Principle
N-aryl pyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The tolyl moiety, in particular, can modulate the pharmacokinetic and pharmacodynamic profile of a molecule. The synthesis of this compound is therefore a critical first step in the development of novel chemical entities.
The protocol herein employs the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[4][5] The core of this reaction is the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.
Reaction Scheme:
Mechanism: The reaction proceeds through a well-established cascade mechanism:
-
Hydrolysis: Under acidic conditions, 1,1,3,3-tetramethoxypropane is hydrolyzed to generate the highly reactive 1,3-dicarbonyl intermediate, malondialdehyde.
-
Condensation: The more nucleophilic nitrogen of p-tolylhydrazine attacks one of the carbonyl groups of malondialdehyde, forming a hydrazone intermediate.
-
Cyclization & Dehydration: An intramolecular attack by the second nitrogen atom onto the remaining carbonyl group leads to a five-membered ring intermediate. This intermediate then undergoes dehydration to yield the stable, aromatic this compound.[6]
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | Purity | Supplier |
| p-Tolylhydrazine Hydrochloride | 637-60-5 | C₇H₁₁ClN₂ | ≥98% | Sigma-Aldrich |
| 1,1,3,3-Tetramethoxypropane | 102-52-3 | C₇H₁₆O₄ | ≥97% | Acros Organics |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | HCl | ACS Grade | Fisher Scientific |
| Ethanol (200 Proof) | 64-17-5 | C₂H₅OH | Anhydrous | Decon Labs |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | VWR |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | ACS Grade | J.T. Baker |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS Grade | EMD Millipore |
| Deionized Water | 7732-18-5 | H₂O | Type II | In-house |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Glass funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
Detailed Experimental Protocol
PART A: Critical Safety Precautions
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood.
-
p-Tolylhydrazine Hydrochloride: Toxic and a suspected carcinogen.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9][10]
-
1,1,3,3-Tetramethoxypropane: Flammable liquid and vapor.[11] Causes irritation. Keep away from heat and open flames.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
PART B: Step-by-Step Synthesis Workflow
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Charge Reactants: To the flask, add p-tolylhydrazine hydrochloride (7.93 g, 50.0 mmol), ethanol (50 mL), and deionized water (25 mL). Begin stirring to form a suspension.
-
Acidification: Carefully add concentrated hydrochloric acid (2.0 mL) to the suspension. The acid acts as a catalyst for both the hydrolysis of the acetal and the subsequent condensation steps.
-
Addition of Acetal: Add 1,1,3,3-tetramethoxypropane (8.21 g, 50.0 mmol) to the dropping funnel. Add the acetal dropwise to the stirring reaction mixture over a period of 20-30 minutes. This controlled addition is crucial to manage the reaction rate.
-
Reaction Reflux: After the addition is complete, heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux for 3 hours.
-
Monitoring Progress: The reaction's progress can be monitored by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the p-tolylhydrazine spot indicates the reaction is nearing completion.
PART C: Product Work-up and Purification
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.
-
Neutralization: Carefully neutralize the remaining aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step deprotonates the pyrazole product, causing it to precipitate or become extractable into an organic solvent.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic product will move into the ethyl acetate layer.
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying: Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a pure compound. An expected yield is typically in the range of 80-90%.
Visualization and Data Summary
Synthesis Workflow Diagram
Caption: Key stages of the this compound synthesis.
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Reactant 1 | p-Tolylhydrazine HCl | Hydrazine source for pyrazole ring formation |
| Reactant 2 | 1,1,3,3-Tetramethoxypropane | In situ source of malondialdehyde |
| Molar Ratio | 1 : 1 | Stoichiometric condensation |
| Solvent System | Ethanol / Water | Solubilizes reactants and facilitates reaction |
| Catalyst | Hydrochloric Acid | Catalyzes acetal hydrolysis and condensation |
| Temperature | ~85°C (Reflux) | Provides energy to overcome activation barrier |
| Reaction Time | 3 hours | Sufficient time for reaction completion |
| Typical Yield | 80 - 90% | High-efficiency conversion |
Product Characterization
The identity and purity of the synthesized this compound (C₁₀H₁₀N₂) should be confirmed by spectroscopic methods.[12]
| Analysis | Expected Results |
| Appearance | White to off-white solid or colorless oil |
| Molecular Weight | 158.20 g/mol |
| ¹H NMR (CDCl₃) | δ ~7.6 (d, 1H), 7.5 (d, 2H), 7.3 (d, 1H), 7.2 (d, 2H), 6.4 (t, 1H), 2.4 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ ~140.2, 138.5, 130.1, 127.0, 120.0, 107.5, 21.0 |
| Mass Spec (ESI+) | m/z = 159.09 [M+H]⁺ |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete hydrolysis of acetal; Insufficient heating. | Ensure proper acidification; Confirm reflux temperature and extend reaction time. |
| Impure Product | Incomplete reaction; Inefficient extraction or purification. | Monitor reaction to completion via TLC; Perform extractions carefully; Optimize column chromatography gradient. |
| Oily Product | Product may be a low-melting solid. | Try to induce crystallization by scratching the flask or seeding with a crystal. Otherwise, proceed with the pure oil. |
Conclusion
This application note presents a validated and reliable protocol for the synthesis of this compound. By leveraging the Knorr pyrazole synthesis, this method provides high yields from commercially available starting materials. The detailed procedural steps, safety guidelines, and characterization data serve as a robust resource for researchers in medicinal chemistry and related fields, facilitating the production of this valuable synthetic intermediate.
References
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Wikipedia. "Paal–Knorr synthesis." Available at: [Link]
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Haz-Map. "1,1,3,3-Tetraethoxypropane - Hazardous Agents." Available at: [Link]
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-
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Application Notes & Protocols: Leveraging the 1-p-Tolyl-1H-pyrazole Scaffold in the Development of Novel Anticancer Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of biological activities, including potent anticancer effects.[3] Pyrazole derivatives have been successfully designed to interact with a multitude of cancer-relevant targets, such as protein kinases, tubulin, and key regulators of apoptosis.[1][4] This document provides a detailed guide on the strategic use of the 1-p-tolyl-1H-pyrazole moiety, a key pharmacophore found in several promising anticancer candidates, and offers comprehensive protocols for its synthesis and in vitro evaluation.[5][6]
The Scientific Rationale: Why Focus on Pyrazole Scaffolds?
Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with approximately 60% of FDA-approved small molecules containing such structures.[2] Among these, the pyrazole nucleus is particularly significant in oncology for its ability to confer potent and selective biological activity.[2] The presence of two adjacent nitrogen atoms in the five-membered aromatic ring provides unique hydrogen bonding capabilities and dipole moments, which are crucial for specific interactions with biological targets.[7]
Derivatives of the this compound core have demonstrated efficacy through several key anticancer mechanisms:
-
Inhibition of Protein Kinases: Uncontrolled signaling through protein kinases is a hallmark of many cancers. Pyrazole derivatives have been developed as potent inhibitors of crucial kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), thereby blocking pathways that drive cell proliferation and survival.[4][8][9]
-
Induction of Apoptosis: A primary goal of chemotherapy is to induce programmed cell death (apoptosis) in cancer cells. Certain 1-p-tolyl-pyrazole compounds have been shown to trigger apoptosis by generating reactive oxygen species (ROS), activating executioner caspases like caspase-3, and inhibiting anti-apoptotic proteins such as Bcl-2.[5][10]
-
Cell Cycle Arrest: By interfering with the cell division machinery, these agents can halt the proliferation of cancer cells. Studies have shown that pyrazole derivatives can cause cell cycle arrest at the S or G2/M phases, preventing malignant cells from replicating.[5][11]
-
Disruption of Microtubule Dynamics: Similar to classic chemotherapy agents like taxanes, some pyrazole compounds can inhibit tubulin polymerization, leading to the disruption of the cellular cytoskeleton, mitotic arrest, and subsequent cell death.[3][11]
Illustrative Signaling Pathway: Apoptosis Induction
The diagram below illustrates a common pathway by which a 1-p-tolyl-pyrazole derivative can induce apoptosis. The compound can increase intracellular ROS levels and/or inhibit Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.
Caption: Overall experimental workflow for anticancer agent development.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-5-phenyl-1-(p-tolyl)-1H-pyrazole
This protocol describes a classic and reliable method for synthesizing a representative 1,3,5-substituted pyrazole via the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a substituted hydrazine. [7][12] A. Materials & Reagents:
-
1-Phenyl-1,3-butanedione (Benzoylacetone)
-
p-Tolylhydrazine hydrochloride
-
Glacial Acetic Acid
-
Ethanol (Absolute)
-
Sodium Acetate
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
B. Causality Behind Choices:
-
p-Tolylhydrazine: This reagent provides the core 1-(p-tolyl) moiety. The hydrochloride salt is often more stable and is used with a base (sodium acetate) to generate the free hydrazine in situ.
-
Glacial Acetic Acid/Ethanol: This solvent system is effective for dissolving the reactants and facilitating the condensation and subsequent cyclization reaction. Acetic acid also acts as a catalyst.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
C. Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.62 g (10 mmol) of 1-phenyl-1,3-butanedione in 30 mL of glacial acetic acid.
-
Hydrazine Addition: To this solution, add 1.59 g (10 mmol) of p-tolylhydrazine hydrochloride and 1.64 g (20 mmol) of anhydrous sodium acetate.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure 3-methyl-5-phenyl-1-(p-tolyl)-1H-pyrazole as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. [13]Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. [13] A. Materials & Reagents:
-
Synthesized this compound derivative
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) [3]* Non-cancerous cell line for selectivity (e.g., MCF-10A)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin) [14]* MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) [14]* Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer [13]* Sterile 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
B. Causality Behind Choices:
-
96-Well Plate Format: Allows for high-throughput screening of multiple drug concentrations and replicates simultaneously, ensuring statistical validity. [15]* DMSO for Solubilization: DMSO is a powerful organic solvent required to dissolve the water-insoluble formazan crystals, allowing for their quantification via absorbance. [14]* Logarithmic Dilution Series: Testing the compound over a wide range of concentrations (e.g., 0.1 to 100 µM) is essential to generate a complete dose-response curve and accurately calculate the IC₅₀ value. [14] C. Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. [14]2. Compound Preparation: Prepare a stock solution of the synthesized pyrazole derivative in DMSO. Perform serial dilutions in culture medium to obtain the desired final test concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).
-
Drug Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various drug concentrations. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan, appearing as purple crystals. [16]6. Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution. [14]7. Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. [17]8. Data Analysis & IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Troubleshooting and Data Interpretation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in "medium only" wells | Contamination of medium or reagents; Precipitated drug compound interfering with absorbance. | Use fresh, sterile reagents. Filter-sterilize MTT solution. Check compound solubility in the assay medium. [16] |
| Low signal/absorbance across the plate | Insufficient cell number; Low metabolic activity of cells; MTT incubation time is too short. | Optimize initial cell seeding density. Ensure cells are healthy and in the exponential growth phase. Increase MTT incubation time (up to 4 hours). [16] |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a single-cell suspension before plating. Use calibrated pipettes. Avoid using the outermost wells of the plate. |
Interpreting Results: A lower IC₅₀ value indicates higher potency of the anticancer agent. To assess therapeutic potential, it is crucial to determine the compound's selectivity. This is done by calculating a Selectivity Index (SI) :
-
SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells
A high SI value (>2) is desirable, as it suggests the compound is preferentially toxic to cancer cells while sparing normal cells, indicating a potentially wider therapeutic window. [18][19]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. [Link]
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A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. [Link]
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MTT Cell Assay Protocol. [Link]
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Application Notes & Protocols: Investigating 1-p-Tolyl-1H-pyrazole in Anti-Inflammatory Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Inflammation Research
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and notably, anti-inflammatory effects.[4][5] The commercial success of pyrazole-containing drugs such as Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has solidified the importance of this scaffold in the development of safer and more effective anti-inflammatory agents.[1][6][7] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often carry risks of gastrointestinal and cardiovascular side effects due to their non-selective inhibition of both COX-1 and COX-2 enzymes.[1][8] The unique structural features of the pyrazole ring allow for the design of molecules with high selectivity for the inducible COX-2 isozyme, which is upregulated at sites of inflammation, thereby minimizing off-target effects.[2][9]
This document provides a comprehensive guide for researchers interested in evaluating the anti-inflammatory potential of 1-p-Tolyl-1H-pyrazole . While extensive research exists for various substituted pyrazoles, this specific molecule serves as a foundational structure. These notes will detail the theoretical basis for its potential activity, drawing parallels from well-characterized analogs, and provide robust, field-proven protocols for its comprehensive preclinical evaluation.
Part 1: Postulated Mechanism of Action and Key Inflammatory Pathways
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their interaction with key enzymatic and signaling pathways that drive the inflammatory cascade. The primary targets include cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the NF-κB signaling pathway which governs the expression of pro-inflammatory cytokines.[1]
Cyclooxygenase (COX) Inhibition
Inflammation is intricately linked to the production of prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[2] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced during inflammation.[2] Many pyrazole derivatives achieve their anti-inflammatory effect by selectively inhibiting COX-2.[6][9] The structure of this compound, featuring a diaryl-substituted pyrazole core, is analogous to that of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)[10][11], suggesting it may fit into the hydrophobic pocket of the COX-2 active site. The p-tolyl group at the 1-position of the pyrazole ring is a key feature to investigate for its contribution to COX-2 selectivity and potency.
Modulation of Pro-inflammatory Cytokines and NF-κB Pathway
Beyond COX inhibition, pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][9] The expression of these cytokines is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[1][12] Some pyrazole compounds have been found to inhibit the NF-κB signaling pathway, thereby downregulating the transcription of a wide array of inflammatory mediators.[1][12] It is plausible that this compound could exert its anti-inflammatory effects through this mechanism.
Below is a diagram illustrating the potential points of intervention for a pyrazole-based anti-inflammatory agent.
Caption: Postulated anti-inflammatory mechanism of this compound.
Part 2: Experimental Evaluation Workflow
A systematic approach is crucial for characterizing the anti-inflammatory profile of a novel compound. The workflow should progress from in vitro enzymatic and cell-based assays to in vivo models of inflammation.
Caption: A typical workflow for evaluating a novel anti-inflammatory compound.
Part 3: In Vitro Application Protocols
These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 3.1: COX-1 and COX-2 Inhibition Assay (Fluorometric)
This assay quantifies the peroxidase activity of COX enzymes.
-
Principle: The peroxidase activity of COX is measured using a fluorometric probe which emits fluorescence upon oxidation. The inhibition of this reaction by the test compound is proportional to its inhibitory effect on the enzyme.
-
Materials:
-
Ovine or Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test Compound (this compound) dissolved in DMSO
-
Positive Controls: SC-560 (for COX-1), Celecoxib (for COX-2)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/590 nm)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and positive controls in DMSO.
-
In a 96-well plate, add 10 µL of the diluted compounds or DMSO (vehicle control).
-
Add 150 µL of the reaction mixture containing assay buffer, enzyme (COX-1 or COX-2), and the fluorometric probe to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately read the fluorescence intensity every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
-
Expected Outcome: Selective COX-2 inhibitors will show a significantly lower IC₅₀ for COX-2 compared to COX-1.[13]
Protocol 3.2: Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Macrophages
This cell-based assay evaluates the compound's ability to suppress inflammatory mediators in an immune cell context.
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6. The inhibitory effect of the test compound on the production of these mediators is quantified.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and antibiotics
-
LPS (from E. coli)
-
Test Compound (this compound)
-
Positive Control (e.g., Dexamethasone)
-
Griess Reagent for NO detection
-
ELISA kits for TNF-α and IL-6 quantification
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no compound, no LPS) and an LPS-only group.
-
For NO Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm.
-
For Cytokine Measurement: Collect the supernatant and perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
For Cytotoxicity: Perform a cell viability assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the concentration of NO and cytokines from standard curves.
-
Determine the percentage of inhibition relative to the LPS-only control.
-
Calculate IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.
-
-
Expected Outcome: An effective anti-inflammatory compound will reduce the levels of NO, TNF-α, and IL-6 in a dose-dependent manner without significant cytotoxicity.[9]
Part 4: In Vivo Application Protocol
In vivo models are essential for confirming the anti-inflammatory efficacy of a compound in a whole-organism context.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its acute anti-inflammatory activity.[15]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test Compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin or Celecoxib)
-
Plebysmometer or digital calipers to measure paw volume/thickness
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
% Inhibition = [(Mean edema in control) - (Mean edema in treated)] / (Mean edema in control) x 100
-
-
Expected Outcome: A potent anti-inflammatory compound will significantly reduce the carrageenan-induced paw edema compared to the vehicle control group. Pyrazole derivatives have been shown to reduce edema by 65-80% in this model.[9]
Part 5: Data Summary and Interpretation
To facilitate analysis, all quantitative data should be compiled into clear, structured tables.
Table 1: Illustrative In Vitro Anti-Inflammatory Activity Profile (Note: These are example values based on known pyrazole derivatives and should be replaced with experimental data for this compound)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) |
| This compound | Experimental Data | Experimental Data | Calculated | Experimental Data | Experimental Data |
| Celecoxib (Reference) | ~15 | ~0.04 | >300 | ~5 | ~2 |
| Indomethacin (Reference) | ~0.1 | ~2.5 | <0.1 | ~10 | ~8 |
Table 2: Illustrative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model (Note: These are example values based on known pyrazole derivatives and should be replaced with experimental data for this compound)
| Treatment Group | Dose (mg/kg, p.o.) | Max. % Inhibition of Edema (at 3h) |
| Vehicle Control | - | 0% |
| This compound | 10 | Experimental Data |
| This compound | 30 | Experimental Data |
| This compound | 100 | Experimental Data |
| Celecoxib (Reference) | 10 | ~70% |
Conclusion
The this compound scaffold holds significant promise as a starting point for the development of novel anti-inflammatory agents. Its structural similarity to known selective COX-2 inhibitors provides a strong rationale for its investigation. The protocols detailed in this guide offer a robust framework for a thorough evaluation of its efficacy and mechanism of action, from initial in vitro screening to in vivo validation. By systematically applying these methodologies, researchers can effectively characterize the anti-inflammatory profile of this compound and its derivatives, contributing to the discovery of next-generation anti-inflammatory therapeutics.
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Tzortzis, V.; Pitsas, A.; Tzanetou, E.N.; Gkizis, P.L.; Kourounakis, A.P.; Chatzopoulou, M. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules2021 , 26, 322. [Link]
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Hassan, G.S., Kadry, H.H., Abou-Seri, S.M. et al. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Eur J Med Chem. 2019 Jun 1;171:197-208. [Link]
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Application Notes and Protocols for 1-p-Tolyl-1H-pyrazole Derivatives as Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Pyrazole derivatives have emerged as a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] The 1-p-tolyl-1H-pyrazole core, in particular, offers a versatile platform for synthetic modification, enabling the fine-tuning of steric and electronic properties to optimize antimicrobial potency and spectrum.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis, characterization, and antimicrobial evaluation of this compound derivatives. We will delve into the mechanistic underpinnings of their antimicrobial action, provide step-by-step experimental workflows, and present a framework for interpreting the resulting data.
Chemical Synthesis: A Protocol for a Representative Derivative
A common and effective route to biologically active pyrazole derivatives involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][3] Here, we provide a detailed protocol for the synthesis of a representative antimicrobial compound: 3-Methyl-5-oxo-4-(2-(p-tolyl)hydrazineylidene)-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide . This compound has demonstrated notable antibacterial and antifungal activities.[4]
Protocol 1: Synthesis of 3-Methyl-5-oxo-4-(2-(p-tolyl)hydrazineylidene)-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide
Rationale: This synthesis involves a multi-step process, beginning with the formation of a pyrazole-1-carbothiohydrazide intermediate, followed by a coupling reaction with a p-tolyl diazonium salt. The use of ethanol as a solvent and sodium acetate as a base provides a suitable reaction environment for the coupling to proceed efficiently at low temperatures.
Materials:
-
Pyrazole-1-carbothiohydrazide
-
p-Toluidine
-
Sodium nitrite
-
Hydrochloric acid
-
Ethanol
-
Sodium acetate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
Step-by-Step Procedure:
-
Preparation of the Diazonium Salt:
-
Dissolve p-toluidine in a solution of hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate flask, dissolve pyrazole-1-carbothiohydrazide in ethanol.
-
Add sodium acetate to the pyrazole solution and stir until dissolved.
-
Slowly add the freshly prepared cold diazonium salt solution to the pyrazole solution with vigorous stirring, maintaining the temperature at 0-5°C.
-
-
Product Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 3-Methyl-5-oxo-4-(2-(p-tolyl)hydrazineylidene)-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide.[4]
-
Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target pyrazole derivative.
Mechanism of Antimicrobial Action: Inhibition of DNA Gyrase
A significant body of evidence suggests that many pyrazole derivatives exert their antimicrobial effects by targeting bacterial DNA gyrase and topoisomerase IV.[5][6][7] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. Inhibition of these topoisomerases leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[8]
The proposed mechanism involves the binding of the pyrazole derivative to the enzyme-DNA complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands. This mode of action is analogous to that of quinolone antibiotics, but the distinct chemical structure of pyrazoles may allow them to be effective against quinolone-resistant strains.[7][8]
Proposed Mechanism of Action Diagram
Caption: Workflow for MIC determination via broth microdilution.
Data Summary: Antimicrobial Spectrum of Pyrazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative this compound derivative and other related pyrazoles against a panel of clinically relevant microorganisms, with standard antibiotics for comparison. Lower MIC values indicate higher potency.
| Compound/Drug | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | K. pneumoniae (Gram-negative) | C. albicans (Fungus) | A. niger (Fungus) | Reference |
| 3-Methyl-5-oxo-4-(2-(p-tolyl)hydrazineylidene)-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | 62.5 | 125 | 125 | 62.5 | 7.8 | 2.9 | [4] |
| Chloramphenicol | - | >125 | >125 | - | - | - | [9] |
| Clotrimazole | - | - | - | - | >7.8 | >7.8 | [9] |
Note: MIC values are in µg/mL. '-' indicates data not available in the cited sources.
Conclusion and Future Directions
This compound derivatives represent a promising class of antimicrobial agents with a favorable mechanism of action targeting essential bacterial enzymes. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to further optimize their potency and spectrum of activity. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds. Future research should focus on expanding the library of derivatives, exploring their efficacy against multidrug-resistant pathogens, and investigating their pharmacokinetic and toxicological profiles to assess their potential as clinical candidates.
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Akahane, Y., et al. (2001). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Journal of Medicinal Chemistry, 44(18), 2977-2981. Available at: [Link]
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Zhang, L., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 9(10), e109829. Available at: [Link]
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Akahane, Y., et al. (2001). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. PubMed. Available at: [Link]
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Akahane, Y., et al. (2001). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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Akahane, Y., et al. (2001). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Semantic Scholar. Available at: [Link]
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EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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Pfaller, M. A., et al. (2011). Comparison of European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Etest Methods with the CLSI Broth Microdilution Method for Echinocandin Susceptibility Testing of Candida Species. Journal of Clinical Microbiology, 49(5), 1992-1995. Available at: [Link]
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Scribd. (n.d.). Broth Microdilution Guide for Labs. Scribd. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2947. Available at: [Link]
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Hibot, A., et al. (2020). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. Available at: [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
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ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available at: [Link]
-
Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]
-
Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2740-2744. Available at: [Link]
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- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
Application Note & Protocol: Palladium-Catalyzed N-arylation of Pyrazoles with p-Tolyl Bromide
Introduction: The Significance of N-Arylpyrazoles
N-arylpyrazoles are privileged structural motifs found in a vast array of functional molecules, from pharmaceuticals to advanced organic materials.[1][2] Their unique electronic properties and steric profiles make them crucial components in drug development, where they are found in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The synthesis of these compounds, specifically the formation of the C(aryl)-N(pyrazole) bond, is a critical transformation in organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for this purpose, offering a significant improvement over harsher, traditional methods like the Ullmann condensation.[4][5]
This guide provides a detailed protocol and technical insights for the N-arylation of the parent pyrazole with p-tolyl bromide, a representative aryl bromide. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of each reagent, and provide a step-by-step procedure to ensure successful and reproducible synthesis of 1-(p-tolyl)-1H-pyrazole.
Reaction Principle & Mechanistic Insights
The target transformation is achieved via a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (p-tolyl bromide) and an amine (pyrazole). The overall process is governed by a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.
The Catalytic Cycle:
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through several key steps.[6][7]
-
Precatalyst Activation: The reaction typically starts with a stable Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active LPd(0) catalyst undergoes oxidative addition with the aryl halide (p-tolyl bromide), forming a Pd(II) intermediate. This is often the rate-determining step. The reactivity order for aryl halides is generally Ar-I > Ar-Br > Ar-Cl.[6]
-
Deprotonation & Coordination: A strong base deprotonates the pyrazole N-H, forming a pyrazolide anion. This anion then coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the N-arylpyrazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Causality Behind Component Selection:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is efficiently reduced to the active Pd(0) catalyst under the reaction conditions.[6]
-
Ligand: The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands, such as Xantphos, are often used. These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and can prevent the formation of inactive palladium dimers.[5][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the pyrazole. Sodium tert-butoxide (NaOtBu) is a common choice as its conjugate acid, tert-butanol, has a high pKa, ensuring efficient deprotonation.[6] However, base selection can be critical, as some starting materials may be base-sensitive.[9]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the base and to ensure the solubility of the reactants and catalyst complex.[10]
Experimental Workflow Diagram
The following diagram outlines the general laboratory workflow for the N-arylation procedure.
Caption: Experimental workflow for the Pd-catalyzed N-arylation of pyrazole.
Detailed Experimental Protocol
4.1 Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Eq. |
| Pyrazole | C₃H₄N₂ | 68.08 | 68 mg | 1.0 | 1.0 |
| p-Tolyl bromide | C₇H₇Br | 171.04 | 205 mg | 1.2 | 1.2 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 23.2 mg | 0.04 | 0.04 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | C₇H₈ | - | 5 mL | - | - |
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Palladium compounds are toxic. Sodium tert-butoxide is corrosive and moisture-sensitive. Toluene is flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
4.2 Step-by-Step Procedure
-
Glassware Preparation: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the glassware to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the cooled flask, add pyrazole (68 mg, 1.0 mmol), p-tolyl bromide (205 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), Xantphos (23.2 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with inert gas for 5-10 minutes.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Sparge the resulting suspension with inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(p-tolyl)-1H-pyrazole.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting & Optimization
Cross-coupling reactions can be sensitive to various parameters.[9][11] Below are common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) not formed). | Ensure rigorous exclusion of air and moisture. Use freshly opened, high-purity reagents. Consider using a Pd(0) source like Pd₂(dba)₃. |
| Poor quality base or solvent. | Use freshly opened, anhydrous solvent. Store NaOtBu under inert gas. | |
| Insufficient temperature. | Ensure the reaction temperature is maintained at 100-110 °C. | |
| Side Product Formation | Homo-coupling of p-tolyl bromide. | This can occur at high catalyst loading or temperature.[11] Reduce catalyst loading or reaction temperature slightly. |
| Dehalogenation of p-tolyl bromide. | Ensure the system is free of water, which can be a proton source. | |
| Difficulty in Purification | Streaking on TLC plate. | The product might be basic. Add a small amount of triethylamine (0.5-1%) to the chromatography eluent. |
Catalytic Cycle Visualization
The diagram below illustrates the key steps in the Buchwald-Hartwig catalytic cycle for this specific transformation.
Caption: Simplified Buchwald-Hartwig catalytic cycle for pyrazole N-arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
in vitro assay design for testing 1-p-Tolyl-1H-pyrazole bioactivity
An Application Guide and Protocols for the In Vitro Bioactivity Assessment of 1-p-Tolyl-1H-pyrazole
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Compounds incorporating this five-membered heterocyclic ring exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, is a prominent example of the therapeutic potential of pyrazole derivatives.[1] Given this precedent, novel pyrazole analogs such as this compound represent promising candidates for drug discovery programs.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, tiered approach to efficiently screen for potential bioactivity and elucidate underlying mechanisms. We will begin with a broad assessment of cytotoxicity, a fundamental parameter for anticancer potential, and then proceed to investigate specific molecular targets and signaling pathways commonly associated with the pyrazole scaffold, namely cyclooxygenase (COX) enzymes and the NF-κB and p38 MAPK signaling cascades. Each protocol is designed to be a self-validating system, incorporating appropriate controls and explaining the scientific rationale behind key steps.
Section 1: Strategic Workflow for Bioactivity Screening
The proposed screening strategy is designed to maximize data acquisition while conserving resources. It follows a tiered approach, where a positive result in a primary, broad-based assay justifies progression to more specific, mechanism-based secondary assays.
Tier 1: General Cytotoxicity and Viability Screening
The first step is to determine if this compound exerts a general effect on cell viability and proliferation. A positive "hit" in this assay is a prerequisite for any potential anticancer application and provides a critical concentration range for subsequent cell-based assays. The MTT assay is a robust, colorimetric method ideal for this initial screen.[5]
Tier 2: Mechanistic Elucidation
Based on the rich pharmacology of pyrazole derivatives, we will investigate three high-probability mechanisms of action.
-
Anti-inflammatory Potential (COX-2 Inhibition): Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[6] A direct, cell-free enzymatic assay will determine if the compound selectively inhibits the inducible COX-2 isoform over the constitutively expressed COX-1.[7]
-
Modulation of Pro-inflammatory Signaling (NF-κB Pathway): The NF-κB transcription factor is a master regulator of inflammation and is implicated in tumorigenesis.[8] An NF-κB luciferase reporter assay provides a highly sensitive method to quantify the compound's effect on this critical pathway.[9]
-
Modulation of Stress Response Signaling (p38 MAPK Pathway): The p38 MAPK pathway is activated by cellular stress and inflammatory stimuli, playing a key role in cytokine production and apoptosis.[10][11] A kinase activity assay will reveal if the compound interacts with this cascade.
Section 2: Compound Preparation and Handling
Scientific integrity begins with proper sample handling. The accuracy of all subsequent data is contingent upon the correct preparation of the test compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a certified solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved; sonication may be required. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium.
-
Solvent Control: It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the assay wells is consistent across all conditions (including untreated controls) and is non-toxic to the cells. Typically, the final DMSO concentration should not exceed 0.5%.
Section 3: Protocol 1 - MTT Cell Viability Assay
This assay quantitatively measures the metabolic activity of a cell population, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials
-
Cell Line: A relevant cancer cell line (e.g., HCT116 colon carcinoma, MCF-7 breast carcinoma).[12]
-
Reagents: MTT solution (5 mg/mL in PBS, sterile filtered), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), complete cell culture medium, PBS.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
Step-by-Step Protocol
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "untreated" and "solvent control" wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully add 10 µL of 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 4 hours. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Representative Data
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HCT116 | 15.2 |
| Doxorubicin (Control) | HCT116 | 0.8 |
| This compound | MCF-7 | 28.5 |
| Doxorubicin (Control) | MCF-7 | 1.1 |
Section 4: Protocol 2 - COX-2 Inhibitor Screening Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified cyclooxygenase. By running parallel assays with COX-1 and COX-2 enzymes, a selectivity index can be determined. This fluorometric assay is based on the detection of Prostaglandin G2, an intermediate product generated by COX activity.[14]
Materials
-
Enzymes: Purified human recombinant COX-1 and COX-2.
-
Reagents: COX Assay Buffer, COX Probe (fluorometric), COX Cofactor, Arachidonic Acid (substrate). These are typically supplied in a kit format (e.g., from Assay Genie, Cayman Chemical).[14][15]
-
Positive Control: A known selective COX-2 inhibitor (e.g., Celecoxib).[6]
Step-by-Step Protocol
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. This typically involves diluting buffers, cofactors, and the substrate.
-
Assay Setup: In a 96-well white opaque plate, add the following to each well:
-
80 µL Reaction Mix (containing Assay Buffer, Probe, and Cofactor).
-
10 µL of diluted test compound (this compound) or control (Celecoxib, DMSO for 100% activity).
-
10 µL of diluted COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[15]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically for 5-10 minutes at 25-37°C, using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.
Representative Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | 25.6 | 1.8 | 14.2 |
| Celecoxib (Control) | 13.0 | 0.49 | 26.5 |
Section 5: Protocol 3 - NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB signaling pathway. It utilizes a reporter cell line (e.g., HEK293) that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.[16] When NF-κB is activated and translocates to the nucleus, it binds to this element and drives the expression of luciferase. The resulting light emission upon addition of luciferin substrate is proportional to NF-κB activity.[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. assaygenie.com [assaygenie.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
techniques for growing single crystals of 1-p-Tolyl-1H-pyrazole for X-ray crystallography
Application Note & Protocol
Topic: Techniques for Growing Single Crystals of 1-p-Tolyl-1H-pyrazole for X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Abstract
Single-crystal X-ray diffraction (SCXRD) provides definitive atomic-level structural information, a critical step in chemical research and drug development. However, the success of SCXRD is entirely contingent on the availability of high-quality single crystals. This guide offers a comprehensive, experience-driven approach to growing single crystals of the small organic molecule this compound. It moves beyond simple step-by-step instructions to explain the underlying principles of crystallization, enabling researchers to rationally design experiments and troubleshoot common challenges. Core techniques including slow evaporation, vapor diffusion, and slow cooling are detailed, supplemented by protocols for systematic solvent screening and a robust troubleshooting guide.
Introduction: The Central Role of Crystal Quality
In the field of structural chemistry, single-crystal X-ray diffraction stands as the gold standard for elucidating the precise three-dimensional arrangement of atoms in a molecule.[1] This technique is indispensable for confirming molecular structures, determining absolute stereochemistry, and understanding intermolecular interactions that govern material properties. The primary, and often most significant, bottleneck in this process is the growth of a suitable crystal—one that is a well-ordered, single lattice, free of significant defects, and of an appropriate size.[1]
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[2][3] Like many small organic molecules, its crystallization can be challenging. Success requires a systematic approach that carefully controls parameters like solvent, temperature, and saturation rate. This document serves as a senior application scientist's guide to navigating these challenges, transforming crystallization from an art into a reproducible scientific method.
Foundational Principles: Purity and Solvent Selection
The Non-Negotiable Prerequisite: Compound Purity
Before any crystallization attempt, the purity of the starting material must be rigorously established. Impurities disrupt the ordered packing of molecules, inhibiting nucleation and lattice growth, which can lead to the formation of amorphous solids, oils, or poor-quality crystals.[4][5]
Expert Insight: A minimum purity of 95%, as determined by NMR or HPLC, is strongly recommended. For particularly stubborn compounds, purity exceeding 99% may be necessary. If impurities are detected, purification by column chromatography or preparative recrystallization is a mandatory first step.
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical factor in a crystallization experiment.[4][6] An ideal solvent or solvent system will exhibit specific solubility properties: the compound should be highly soluble at an elevated temperature but only sparingly soluble at room or lower temperatures.[7] This differential solubility is the driving force for crystallization.
Causality: The principle of "like dissolves like" is a useful starting point.[8] this compound is a relatively non-polar molecule due to its aromatic rings. Therefore, solvents of low to moderate polarity are likely to be effective. Extremely non-polar solvents (e.g., hexanes) might be too poor, while highly polar solvents (e.g., water) may not dissolve the compound sufficiently.
Protocol 1: Systematic Solvent Screening
-
Place approximately 5-10 mg of this compound into several small, clean vials.
-
To each vial, add a different solvent dropwise (e.g., 0.2-0.5 mL) from the list below, vortexing after each addition.
-
Observe the solubility at room temperature. A good candidate solvent will dissolve the compound completely or almost completely upon slight warming. A solvent in which the compound is completely insoluble may be a good "anti-solvent" for vapor or liquid diffusion methods.
-
For solvents that dissolve the compound, allow them to stand covered for slow evaporation or place them in a freezer to assess suitability for slow cooling.
| Solvent Category | Examples | Rationale for this compound |
| Non-Polar | Hexane, Cyclohexane, Toluene | Toluene may be a good single solvent. Hexane/Cyclohexane are likely anti-solvents.[9] |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF) | Good starting points for single-solvent or mixed-solvent systems. |
| Polar Aprotic | Acetone, Acetonitrile | May be too polar, but worth testing. Acetone's volatility can be an issue.[6][9] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Often good choices; can form beneficial hydrogen bonds if impurities are present.[6] |
Core Crystallization Methodologies & Protocols
The fundamental goal of all crystallization techniques is to slowly bring a solution to a state of supersaturation, allowing molecules the time to self-assemble into an ordered lattice.[10] Rapid changes promote precipitation, resulting in amorphous powder or microcrystals.
Workflow: From Pure Compound to Crystal Growth
Caption: General workflow for single-crystal growth.
Method 1: Slow Evaporation
This is often the simplest and most successful method.[11][12] It relies on the gradual removal of solvent, which slowly increases the solute concentration to the point of supersaturation and nucleation.
Protocol 2: Slow Evaporation
-
Dissolve 10-20 mg of purified this compound in a suitable solvent (e.g., ethyl acetate or toluene) in a small, clean vial (a 2 mL vial or even an NMR tube works well).[10][11] Create a nearly saturated solution.
-
Filter the solution through a pipette plugged with glass wool or Celite to remove any dust or particulate matter, which can act as unwanted nucleation sites.[13]
-
Transfer the clear solution to a new, clean vial.
-
Cover the vial with parafilm and puncture it with a needle 1-3 times. The number of holes controls the evaporation rate—fewer holes for more volatile solvents.[11]
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization cupboard) and leave it undisturbed for several days to weeks.[5][14]
Method 2: Vapor Diffusion
Vapor diffusion is arguably the most effective and gentle method, especially when only small amounts of material are available.[9][10] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]
Caption: Schematic of a vial-in-a-jar vapor diffusion experiment.
Protocol 3: Vapor Diffusion (Vial-in-a-Jar)
-
Dissolve 5-10 mg of this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, THF, or DCM) in a small, open vial (e.g., a 0.5 mL vial).
-
Place this small vial inside a larger container, such as a 20 mL scintillation vial or a small beaker.[4]
-
Add a larger volume (2-3 mL) of a volatile anti-solvent (e.g., pentane, hexane, or diethyl ether) to the bottom of the larger container.[12] Ensure the anti-solvent level is below the opening of the inner vial.
-
Seal the outer container tightly with a cap or parafilm.
-
Place the setup in a quiet, undisturbed location. Over several days, the anti-solvent vapor will diffuse into the solution, causing crystals to form.[15]
Method 3: Slow Cooling
This technique leverages the common property of solids to be more soluble at higher temperatures.[7] A saturated solution is prepared at an elevated temperature and then cooled slowly, allowing crystals to form as the solubility decreases.
Protocol 4: Slow Cooling
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or toluene) at or near the solvent's boiling point. Use a flask or vial with a condenser if necessary to avoid solvent loss.
-
Ensure all solid material has dissolved. If not, add a small amount more solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Place the hot, clear solution in an insulated container to slow the cooling process. A Dewar flask filled with warm water or oil, which is then allowed to cool to room temperature, is an excellent method.[10][14] Alternatively, placing the vial in a beaker, covering it, and letting it cool on the benchtop can be effective.[15]
-
Avoid disturbing the solution as it cools. Once at room temperature, it can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.
Troubleshooting Common Crystallization Issues
Even with careful planning, crystallization can be unpredictable. The following table provides guidance for common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated (too much solvent).[16] | 1. Allow some solvent to evaporate to increase concentration.[4] 2. Add a seed crystal to induce nucleation.[4][16] 3. Scratch the inside of the vial with a glass rod to create nucleation sites.[4] |
| "Oiling Out" | Compound separates as a liquid instead of a solid.[4] - Cooling is too rapid. - Compound concentration is too high. - Significant impurities are present.[4] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[4][16] 2. Try a different solvent with a lower boiling point. 3. Further purify the starting material. |
| Formation of Powder or Microcrystals | Nucleation rate is too high; crystallization is too fast.[4] | 1. Decrease the level of supersaturation (use slightly more solvent).[4] 2. Slow down the process (e.g., fewer holes for evaporation, slower cooling, place in the fridge for vapor diffusion).[10] |
| Low Crystal Yield | Too much solvent was used, keeping the compound in solution.[4] | 1. Concentrate the remaining solution (mother liquor) by slow evaporation to recover more material.[4] 2. Ensure the solution is cooled to a sufficiently low temperature for an adequate amount of time. |
Conclusion
Growing high-quality single crystals of this compound is an achievable goal that requires patience and a systematic, rational approach. By starting with highly pure material, performing diligent solvent screening, and methodically applying the core techniques of slow evaporation, vapor diffusion, and slow cooling, researchers can significantly increase their probability of success. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues and ultimately obtain crystals suitable for definitive structural analysis by X-ray crystallography.
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Introduction: The Strategic Role of 1-p-Tolyl-1H-pyrazole in Modern Coordination Chemistry
An Application Guide to the Synthesis and Utility of 1-p-Tolyl-1H-pyrazole Metal Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Pyrazole and its derivatives represent a cornerstone in the design of ligands for coordination chemistry, prized for their versatile coordination modes and tunable electronic properties.[1][2][3] The introduction of an N-aryl substituent, such as the 1-p-tolyl group, imparts specific, advantageous characteristics to the ligand scaffold. The tolyl group provides steric bulk, which can influence the coordination number and geometry of the resulting metal complex, potentially creating unique catalytic pockets or preventing unwanted side reactions. Electronically, the tolyl group can subtly modulate the donor strength of the pyrazole nitrogen, fine-tuning the reactivity of the coordinated metal center.
This guide provides a detailed exploration of the synthesis of metal complexes employing this compound, moving from foundational principles to detailed experimental protocols. We will examine the causality behind methodological choices, detail robust characterization techniques, and survey the applications of these complexes in fields ranging from catalysis to materials science.[1][4][5][6]
Part 1: Foundational Synthetic Strategies for Complexation
The coordination of this compound to a metal center is primarily achieved through the lone pair of electrons on the N2 nitrogen atom of the pyrazole ring. As an N-substituted pyrazole, it lacks the acidic N-H proton found in parent pyrazole, meaning it typically acts as a neutral, monodentate ligand.[2] The primary synthetic route involves the direct reaction of the ligand with a suitable metal salt.
The general principle is deceptively simple: the ligand displaces weakly coordinated solvent molecules or counter-ions from the metal's coordination sphere.
Caption: General workflow for the synthesis of a metal complex.
The choice of solvent is critical and is determined by the solubility of both the metal salt and the ligand. Alcohols like ethanol or methanol are common choices as they can dissolve a wide range of metal salts and the organic ligand, while also being easily removed.[7][8] The stoichiometry of the reaction (the metal-to-ligand ratio) is a key parameter that dictates the final product. For instance, a 1:2 ratio of a metal(II) halide (MX₂) to the pyrazole ligand often yields a complex of the type [M(pyrazole)₂X₂].[7][9]
Part 2: Detailed Protocol: Synthesis of Dichloro-bis(this compound)copper(II)
This protocol details the synthesis of a representative tetrahedral Cu(II) complex. The procedure is robust and can be adapted for other transition metals like Co(II), Ni(II), or Zn(II) with minor modifications to reaction times and solvents.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Grade | Notes |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | ACS Reagent | Hygroscopic; store in desiccator. |
| This compound | C₁₀H₁₀N₂ | 158.20 | >98% | Source of the coordinating ligand.[10] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Anhydrous | Used as the reaction solvent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Used for washing the final product. |
Step-by-Step Experimental Procedure
-
Preparation of Reactant Solutions:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(II) chloride dihydrate (0.170 g, 1.0 mmol) in 20 mL of absolute ethanol. Stir until a clear blue-green solution is formed.
-
In a separate beaker, dissolve this compound (0.316 g, 2.0 mmol) in 15 mL of absolute ethanol. Gentle warming may be required to facilitate complete dissolution.
-
-
Reaction Execution:
-
While stirring the copper(II) chloride solution at room temperature, add the ethanolic solution of this compound dropwise over a period of 5-10 minutes.
-
A color change and/or the formation of a precipitate is typically observed upon addition.
-
Once the addition is complete, cap the flask and allow the mixture to stir at room temperature for 4 hours to ensure the reaction goes to completion.
-
-
Isolation of the Product:
-
After 4 hours, reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification and Drying:
-
Wash the collected solid on the filter paper with two small portions (5 mL each) of cold diethyl ether. This removes any unreacted ligand and other soluble impurities.
-
Dry the purified solid product under vacuum for several hours or in a desiccator over CaCl₂ to yield the final complex.
-
Part 3: Essential Characterization of the Metal Complex
Confirming the identity, purity, and structure of the synthesized complex is a critical step. No single technique is sufficient; a combination of spectroscopic and analytical methods provides a comprehensive picture.
Caption: Key techniques for characterizing metal complexes.
Summary of Characterization Techniques
| Technique | Information Provided | Expected Observations for [Cu(p-tolyl-pz)₂Cl₂] |
| ¹H NMR Spectroscopy | Confirms ligand coordination and complex purity. | Shifts in the chemical signals of the pyrazole and tolyl protons compared to the free ligand, indicating a change in the electronic environment upon coordination. Due to the paramagnetic nature of Cu(II), signals may be broadened significantly. A diamagnetic analogue (e.g., Zn(II)) is often used for clearer NMR spectra. |
| FT-IR Spectroscopy | Shows changes in vibrational modes upon coordination. | Subtle shifts in the C=N and C-N stretching frequencies of the pyrazole ring. |
| UV-Vis Spectroscopy | Provides information on the electronic transitions of the metal center.[11] | A broad, low-intensity band in the visible region (typically 600-900 nm) corresponding to d-d transitions, characteristic of a tetrahedral or distorted octahedral Cu(II) center. |
| Elemental Analysis | Confirms the empirical formula (C, H, N content). | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula C₂₀H₂₀Cl₂CuN₄. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state molecular structure.[8][12] | Would be expected to confirm a tetrahedral geometry around the copper center, with two nitrogen atoms from the pyrazole ligands and two chloride ions completing the coordination sphere. |
| Magnetic Susceptibility | Determines the magnetic properties of the complex. | The measured magnetic moment should be consistent with one unpaired electron (d⁹ configuration of Cu(II)), typically around 1.73 B.M. |
Part 4: Applications in Research and Development
Metal complexes derived from this compound and related ligands are not merely academic curiosities; they are functional molecules with diverse applications.
-
Homogeneous Catalysis: Pyrazole-containing metal complexes are effective catalysts for a variety of organic transformations. The steric and electronic properties imparted by the ligands can be tuned to control catalytic activity and selectivity in reactions such as C-C cross-coupling, transfer hydrogenations, and olefin polymerization.[4][6][13] For example, manganese complexes with pyrazole ligands have shown high efficiency in transfer hydrogenation reactions.[4]
-
Materials Science: These complexes can serve as nodes or building blocks for the construction of supramolecular assemblies like Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Such materials are investigated for applications in gas separation and storage, sensing, and heterogeneous catalysis.
-
Bioinorganic Chemistry and Drug Discovery: The coordination of a metal ion to an organic ligand can result in a complex with enhanced or entirely new biological properties compared to the individual components.[7] Pyrazole-metal complexes have been evaluated for their potential as anticancer, antifungal, and antibacterial agents, with the metal center often playing a key role in the mechanism of action.[7][8]
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Transition metal complexes with pyrazole derivatives as ligands. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Abdel-Rahman, L. H., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Future Journal of Pharmaceutical Sciences, 7(1), 213. [Link]
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Allouch, F., et al. (2022). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 12(10), 5897-5910. [Link]
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Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. [Doctoral dissertation, Università degli Studi di Camerino]. [Link]
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El-Sayed, B. A. (2018). Coordination chemistry of pyrazole derivatives. International Journal of Research, 5(12), 2689-2708. [Link]
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Li, G., et al. (2022). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. CrystEngComm, 24(1), 107-115. [Link]
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Zhang, H.-Q., et al. (2020). Crystal structure of 1-(p-tolylphenyl)-4-(2-furoyl)-3-methyl-1H-pyrazol-5-ol, C16H14N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1017-1019. [Link]
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Ota, K., & Nishibayashi, Y. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(1), 113. [Link]
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Ahmad, I., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications – A Comprehensive Review. ACS Omega, 8(15), 13635-13653. [Link]
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Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive 1-p-Tolyl-1H-pyrazole Derivatives
Abstract
The 1-p-Tolyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] High-Throughput Screening (HTS) provides the technological framework to systematically evaluate large libraries of these derivatives against specific biological targets, accelerating the discovery of novel therapeutic leads.[3] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust HTS cascade for this compound derivatives. We will detail the critical phases of assay development, outline a multi-stage screening protocol, and provide methodologies for data analysis and rigorous hit validation, ensuring the delivery of high-quality, actionable results.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone of modern medicinal chemistry. Their unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for versatile chemical modifications and facilitates crucial interactions with a multitude of biological targets.[4][5] This chemical tractability has led to the development of several FDA-approved drugs containing a pyrazole core, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Encorafenib.[6]
The this compound substitution, in particular, has been explored for its potential to enhance potency and modulate the pharmacological properties of various compound classes.[7] Derivatives bearing this moiety have shown promise as inhibitors of key cellular pathways implicated in cancer, such as cell cycle progression and survival signaling.[8][9] Given the vast chemical space that can be explored through substitutions on the pyrazole ring, HTS is an indispensable tool for efficiently navigating these libraries to identify compounds with desired biological activity.[3]
The Foundation: Assay Development and Miniaturization
The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay. The choice between a biochemical and a cell-based assay is the first critical decision point and is dictated entirely by the biological question being addressed.
-
Biochemical Assays: These assays are ideal for screening against isolated molecular targets, such as a specific enzyme (e.g., a kinase or protease). They offer a clean, mechanistic readout but lack the context of a cellular environment. For pyrazole derivatives, which are known kinase inhibitors, a common biochemical assay would measure the inhibition of a specific cyclin-dependent kinase (CDK) or VEGFR tyrosine kinase.[4][9]
-
Cell-Based Assays: These assays measure a compound's effect on a cellular phenotype, such as cell viability, apoptosis, or the activation of a specific signaling pathway. They provide more physiologically relevant data but can be mechanistically ambiguous in a primary screen. A frequent starting point for screening pyrazole derivatives is a cancer cell viability assay using cell lines like MCF-7 (breast cancer) or A549 (lung cancer).[1][10]
Causality in Assay Choice: The decision to use a biochemical versus a cell-based assay is a trade-off between mechanistic clarity and biological relevance. A biochemical screen for a specific kinase will directly identify inhibitors of that target. A cell-based viability screen, however, might identify compounds that act through various mechanisms (e.g., kinase inhibition, tubulin polymerization disruption, apoptosis induction), all leading to the same phenotypic endpoint of cell death.[1][10]
Assay Miniaturization and Validation: Transitioning an assay from a standard 96-well format to a 384- or 1536-well plate is essential for HTS. This process requires re-optimization of parameters such as cell seeding density, reagent concentrations, and incubation times. The ultimate goal is to achieve a robust assay with a Z'-factor ≥ 0.5.[11] The Z'-factor is a statistical measure of assay quality that quantifies the separation between the high (negative control) and low (positive control) signals.
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
A high Z'-factor indicates a large dynamic range and low data variability, which is critical for confidently identifying hits in a large-scale screen.[11]
The High-Throughput Screening Workflow
A typical HTS campaign follows a structured, multi-step workflow designed to efficiently screen thousands of compounds and identify a smaller set of promising candidates for further investigation.
Caption: High-Level HTS Workflow Diagram.
Data Analysis and Hit Identification
Raw data from the HTS plate reader must be normalized to account for plate-to-plate and well-to-well variability. A common method is to calculate the percent inhibition for each compound relative to the on-plate controls:
% Inhibition = 100 * (1 - (Signalcompound - Signalpos) / (Signalneg - Signalpos))
Where:
-
Signalcompound is the signal from the well with the test compound.
-
Signalpos is the average signal of the positive control (e.g., a known inhibitor).
-
Signalneg is the average signal of the negative control (e.g., DMSO vehicle).
A "hit" is defined as a compound that meets a pre-determined activity threshold, for example, >50% inhibition or a Z-score > 3.[12] This initial set of primary hits will inevitably contain false positives and must be subjected to a rigorous validation process.[13]
Hit Validation and Triage Cascade
The goal of hit validation is to confirm the activity of primary hits, eliminate artifacts, and prioritize the most promising compounds for further development. This is a multi-stage process that systematically increases the confidence in each candidate.[13]
Caption: Hit Validation and Triage Workflow.
Key Validation Steps:
-
Dose-Response Confirmation: Hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC50) and confirm their activity. This step eliminates compounds that were active at a single concentration due to random error.[14]
-
Orthogonal Assays: Confirmed hits are tested in a different assay format to rule out technology-specific artifacts.[11] For example, if the primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR).
-
Computational Triage: Compounds are checked against databases of known Pan-Assay Interference Compounds (PAINS). PAINS are promiscuous compounds that appear as hits in many assays through non-specific mechanisms and should be deprioritized.[13]
Data Presentation: The results of the dose-response analysis are typically summarized in a table to facilitate comparison and prioritization.
| Compound ID | HTS % Inhibition | Confirmed IC50 (µM) | Max Response (%) | Notes |
| PTP-001 | 85.2 | 2.5 | 98.1 | Classic sigmoidal curve |
| PTP-002 | 65.7 | 15.1 | 95.3 | Moderate potency |
| PTP-003 | 72.1 | > 50 | 60.2 | Incomplete curve, low efficacy |
| PTP-004 | 58.9 | N/A | N/A | Failed to confirm in dose-response |
Detailed Protocol: Cell-Based Cytotoxicity Screening using MTT Assay
This protocol describes a method for a primary screen of a this compound library against a cancer cell line (e.g., MCF-7) in a 384-well format using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This assay measures cell viability by quantifying the metabolic reduction of MTT by living cells into a purple formazan product.
A. Materials & Reagents
-
MCF-7 human breast cancer cell line
-
Complete cell culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Cell culture grade)
-
Compound Library: this compound derivatives dissolved in DMSO at 10 mM.
-
Positive Control: Doxorubicin (10 µM final concentration)
-
384-well clear-bottom, black-walled cell culture plates
-
Automated liquid handler and plate reader (absorbance at 570 nm)
B. Experimental Procedure
-
Cell Seeding:
-
Harvest MCF-7 cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete medium to a final concentration of 50,000 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates (2,000 cells/well).
-
Rationale: Seeding an optimal number of cells is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting assay performance.
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library.
-
Using an acoustic liquid handler or pin tool, transfer 40 nL of compound, DMSO (negative control), or Doxorubicin (positive control) to the appropriate wells of the cell plates. This results in a final compound concentration of 10 µM in 0.1% DMSO.
-
Rationale: Using a very low final concentration of the DMSO vehicle is critical to avoid solvent-induced cytotoxicity.
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
-
MTT Assay Execution:
-
After the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Add 50 µL of DMSO to each well to solubilize the formazan crystals.
-
Shake the plates for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Conclusion
The high-throughput screening of this compound derivatives is a powerful strategy for identifying novel bioactive compounds. By coupling a carefully validated assay with a systematic workflow for screening and hit triage, researchers can efficiently navigate large chemical libraries to discover promising leads for drug development. The protocols and methodologies outlined in this guide provide a robust framework for executing a successful HTS campaign, from initial assay design to the generation of high-confidence, validated hits ready for structure-activity relationship studies.
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Gomaa, A. M., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(13), 1017-1033. Retrieved from [Link]
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Christodoulou, M. S., et al. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. Retrieved from [Link]
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Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 179. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]
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de Oliveira, R. S., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(21), 13328. Retrieved from [Link]
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Al-Khafaji, K., & Al-Jubouri, H. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org. Retrieved from [Link]
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Bertz, A., et al. (2015). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 10(6), e0128275. Retrieved from [Link]
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Lu, D., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1776-1784. Retrieved from [Link]
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Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-647. Retrieved from [Link]
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Roy, K., et al. (2020). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 97(10), 1635-1651. Retrieved from [Link]
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Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-939. Retrieved from [Link]
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Abdelala, S., et al. (2017). Synthesis of Diaznylpyrazol Derivatives. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS), 27(1), 73-84. Retrieved from [Link]
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Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(3), 96-111. Retrieved from [Link]
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Bekhit, A. A., & El-Miligy, M. M. H. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 654810. Retrieved from [Link]
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Gunter, B., et al. (2004). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening, 9(4), 275-283. Retrieved from [Link]
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Synthetic Routes to Functionalized 1-p-Tolyl-1H-pyrazole Analogs: An Application Guide
Abstract
The 1-p-tolyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the COX-2 inhibitor Celecoxib.[1][2] Its unique physicochemical properties and synthetic tractability make it a cornerstone for the development of analogs targeting a wide range of diseases, including inflammation, cancer, and infectious diseases.[3][4][5] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies for accessing functionalized this compound analogs. We delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offer detailed, field-tested protocols, and discuss strategies for introducing chemical diversity at various positions of the pyrazole core.
Introduction: The Significance of the this compound Core
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. When substituted with a p-tolyl group at the N1 position, the resulting scaffold offers a favorable combination of lipophilicity and metabolic stability, making it an attractive starting point for drug design. The p-tolyl group can engage in crucial hydrophobic interactions within biological targets, while the pyrazole core acts as a versatile platform for introducing a variety of functional groups to modulate potency, selectivity, and pharmacokinetic properties. The commercial success of Celecoxib has spurred extensive research into related analogs, leading to the discovery of compounds with diverse biological activities.[1][2][6]
Core Synthetic Strategies: Building the Pyrazole Ring
The construction of the 1,5-diarylpyrazole core is the foundational step in synthesizing these analogs. Several reliable methods exist, each with distinct advantages regarding regioselectivity, substrate scope, and reaction conditions.
The Knorr Pyrazole Synthesis: A Classic and Reliable Approach
The most fundamental and widely employed method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative—in this case, p-tolylhydrazine.[7][8][9] This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10]
Mechanism Insight: The regioselectivity of the Knorr synthesis is a critical consideration. With an unsymmetrical 1,3-dicarbonyl compound, two regioisomeric pyrazole products are possible. The reaction of p-tolylhydrazine with an ethyl acetoacetate derivative, for example, can be directed to favor the desired 1,5-disubstituted isomer by careful choice of solvent and catalyst.[11][12] Ethanol is often the solvent of choice as it has been shown to promote the formation of the 1,5-isomer, which is crucial for synthesizing Celecoxib and its direct analogs.[11]
Caption: General workflow for the Knorr Pyrazole Synthesis.
Synthesis from Chalcones: A Versatile Alternative
Another powerful method involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with p-tolylhydrazine. This approach is particularly useful for synthesizing 1,3,5-trisubstituted pyrazoles.[13] The chalcone precursors are readily prepared via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative.[14][15]
Methodological Advantage: This route offers excellent control over the substituents at the 3- and 5-positions of the pyrazole ring, as these are determined by the choice of the initial ketone and aldehyde used to make the chalcone. Microwave-assisted protocols have been shown to significantly accelerate this reaction, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.[14][15][16][17]
Functionalization Strategies: Diversifying the Scaffold
Introducing functional groups can be achieved either by modifying the starting materials before ring formation or by direct functionalization of the pre-formed pyrazole core.
Pre-Cyclization Modification
This "bottom-up" approach is the most straightforward way to introduce diversity. By using substituted p-tolylhydrazine or modified 1,3-dicarbonyl compounds, a wide array of analogs can be generated. For instance, the synthesis of Celecoxib itself utilizes 4-sulfamoylphenylhydrazine, demonstrating how a key pharmacophore can be incorporated from the outset.[11][18]
Post-Cyclization Functionalization: The Vilsmeier-Haack Reaction
For functionalizing the C4 position of the pyrazole ring, the Vilsmeier-Haack reaction is an exceptionally effective and widely used method.[19] This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[20][21]
Mechanistic Rationale: The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the C4 position being the most nucleophilic and sterically accessible.[22] The resulting 4-formylpyrazole is a highly versatile intermediate. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or used as a handle for further C-C bond-forming reactions, opening up a vast chemical space for analog development.[3][23]
Caption: Post-cyclization C4-formylation via Vilsmeier-Haack reaction.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Target: 3-(Trifluoromethyl)-1-(p-tolyl)-5-aryl-1H-pyrazole
-
Reagent Preparation: To a solution of the appropriate 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in absolute ethanol (0.2 M), add p-tolylhydrazine hydrochloride (1.1 eq) and a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add ice-cold water to the residue to precipitate the crude product.
-
Purification: Filter the solid using a Büchner funnel, wash thoroughly with cold water, and air dry. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole analog.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Vilsmeier-Haack Formylation of a this compound
-
Target: 1-(p-tolyl)-1H-pyrazole-4-carbaldehyde
-
Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[19]
-
Reaction: Dissolve the starting 1-(p-tolyl)-1H-pyrazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by TLC.[24]
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the product structure by spectroscopic methods. The appearance of a singlet around 9.8-10.0 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.
Data Presentation: Representative Analogs
The following table summarizes the synthesis of a series of 1-p-tolyl-pyrazole analogs prepared via the Knorr synthesis, showcasing the versatility of the method.
| Entry | 1,3-Dicarbonyl Precursor | Product: 5-Substituent | Yield (%) | M.p. (°C) |
| 1 | 1-(Phenyl)-4,4,4-trifluorobutane-1,3-dione | Phenyl | 92 | 101-103 |
| 2 | 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | 4-Chlorophenyl | 88 | 135-137 |
| 3 | 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | 4-Methoxyphenyl | 94 | 112-114 |
| 4 | 1-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | Thiophen-2-yl | 85 | 98-100 |
Yields are for isolated, purified products. Melting points are uncorrected.
Conclusion
The this compound framework remains a highly valuable scaffold in modern drug discovery. The synthetic routes outlined in this guide, particularly the robust Knorr synthesis for core construction and the Vilsmeier-Haack reaction for subsequent functionalization, provide reliable and scalable pathways to a vast array of functionalized analogs. By understanding the underlying mechanisms and applying the detailed protocols herein, researchers can efficiently generate novel chemical entities for investigation in various therapeutic programs. The continued exploration of multicomponent reactions and C-H activation strategies will undoubtedly further expand the synthetic toolkit for accessing this important class of compounds.[25][26]
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Brea, R. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11593-11598. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-p-Tolyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-p-Tolyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles to help you optimize your reaction outcomes.
Overview of the Primary Synthetic Route: The Knorr Pyrazole Synthesis
The most reliable and widely adopted method for synthesizing this compound is the Knorr pyrazole synthesis . This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] For our target molecule, this translates to the reaction between p-tolylhydrazine (or its hydrochloride salt) and a suitable 1,3-dicarbonyl.
The reaction is typically catalyzed by an acid, which facilitates the key steps of imine formation and subsequent cyclization.[2][3][4] The final step is a dehydration event that results in the stable, aromatic pyrazole ring.[5]
Reaction Mechanism: Knorr Pyrazole Synthesis
The mechanism proceeds through several distinct stages:
-
Initial Condensation: The more nucleophilic nitrogen of p-tolylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This leads to the formation of a hemiaminal, which quickly dehydrates to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to yield the aromatic this compound product.
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a direct question-and-answer format.
Issue 1: Consistently Low or No Product Yield
Question: My reaction yield for this compound is consistently below 40%, or in some cases, I fail to isolate any product. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is a frequent challenge that can stem from multiple factors, ranging from reagent quality to suboptimal reaction conditions.[6] A systematic approach is the best way to identify and solve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Breakdown:
-
Reagent Purity and Stoichiometry:
-
p-Tolylhydrazine: This is the most common culprit. Hydrazines are susceptible to air oxidation, turning from a white/off-white solid into a dark, tarry substance. Oxidized starting material will not react correctly. Solution: Use freshly purchased p-tolylhydrazine or purify older stock by recrystallization from ethanol/water.
-
1,3-Dicarbonyl Compound: Ensure your dicarbonyl compound is pure. For example, if using acetylacetone, it should be a clear, colorless liquid. Impurities can inhibit the reaction.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine component to ensure the complete consumption of the more expensive dicarbonyl compound.
-
-
Reaction Conditions:
-
Catalyst: The reaction is acid-catalyzed. Glacial acetic acid often serves as both the catalyst and solvent and is an excellent starting point.[5] For less reactive substrates, a stronger acid like a few drops of concentrated HCl can accelerate the dehydration steps.[7][8] However, excessively harsh acidic conditions can lead to degradation.
-
Temperature: The cyclocondensation typically requires heating. A temperature range of 80-120°C is common.[5][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time and temperature, avoiding prolonged heating that could decompose the product.[6]
-
Solvent: Ethanol is a common and effective solvent. For sluggish reactions, using a higher-boiling solvent like n-propanol or switching to glacial acetic acid can improve both solubility and reaction rate.[5]
-
Issue 2: Formation of Regioisomers and Side Products
Question: My NMR spectrum shows a mixture of products. How can I ensure I form only the desired this compound and not other isomers?
Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl is used.[3][10]
-
Cause: An unsymmetrical dicarbonyl (e.g., benzoylacetone) has two chemically distinct carbonyl groups. The initial nucleophilic attack by p-tolylhydrazine can occur at either carbonyl, leading to two different hydrazone intermediates and, ultimately, two different pyrazole regioisomers.
-
Solution 1: Use a Symmetrical Dicarbonyl: The most straightforward solution is to use a symmetrical 1,3-dicarbonyl compound. For synthesizing a simple dimethylpyrazole derivative (1-p-tolyl-3,5-dimethyl-1H-pyrazole), acetylacetone is the ideal choice as both carbonyl groups are equivalent.
-
Solution 2: Control Reaction Conditions: In some cases, regioselectivity can be influenced by reaction conditions. The relative reactivity of the two carbonyls can be modulated by the pH and solvent. Generally, the ketone is more reactive than the ester in a β-ketoester.[5] Literature searches for analogous systems are crucial for guiding this optimization.[11]
-
Purification: If a mixture is unavoidable, the regioisomers can often be separated by flash column chromatography, although this can be challenging if their polarities are very similar.[6][12]
Issue 3: Difficult Product Purification
Question: My crude product is an oil or a sticky solid that is difficult to purify by crystallization. What purification strategies do you recommend?
Answer: Purification can be challenging if the product is not highly crystalline or if persistent impurities are present.
-
Column Chromatography: This is the most robust method for purifying pyrazoles.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For this compound, which is moderately polar, a range of 10-30% ethyl acetate in hexanes typically works well. Monitor the fractions carefully by TLC.
-
-
Crystallization:
-
Solvent Screening: If the product is a solid, screen various solvents for recrystallization. Good single solvents are often ethanol, isopropanol, or toluene. A solvent/anti-solvent system like ethyl acetate/hexanes or dichloromethane/pentane can also be effective.
-
Technique: Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can induce crystallization.
-
-
Acid-Base Extraction / Salt Formation:
-
Pyrazoles are weakly basic due to the lone pair on the N2 nitrogen.[13][14] It is possible to purify the crude product by dissolving it in an organic solvent (like dichloromethane or ether) and washing with dilute acid (e.g., 1 M HCl). The protonated pyrazole salt will move to the aqueous layer, leaving non-basic impurities behind.
-
After separation, the aqueous layer can be basified (e.g., with NaOH or NaHCO₃) to deprotonate the pyrazole, which can then be re-extracted into an organic solvent. This method can be very effective for removing stubborn non-basic impurities.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the impact of different catalysts on the reaction? The choice of catalyst can significantly influence reaction rate and yield. While the reaction can sometimes proceed without a catalyst, it is often slow.
| Catalyst Type | Example(s) | Role & Considerations | Typical Conditions |
| Brønsted Acid | Glacial Acetic Acid, HCl, H₂SO₄ | Protonates a carbonyl group, activating it for nucleophilic attack and facilitating dehydration steps.[16] Acetic acid can also serve as the solvent. Stronger acids can cause degradation if used in excess or at high temperatures. | Catalytic amount to stoichiometric (e.g., using as solvent) |
| Lewis Acid | ZnCl₂, FeCl₃, ZrCl₄[6] | Coordinates to the carbonyl oxygen, increasing its electrophilicity. Can be effective under milder conditions but may require anhydrous setups. | 5-20 mol% |
| Heterogeneous | Nano-ZnO[7], Nickel-based[17] | Offers advantages of easy separation and catalyst recycling. Can promote reactions under greener conditions (e.g., in ethanol or water). | 5-10 mol% or w/w% |
Q2: How does solvent choice affect the synthesis? The solvent plays a crucial role in reactant solubility and reaction kinetics.[6]
-
Protic Solvents (Ethanol, n-Propanol): These are the most common choices. They are good at solvating the starting materials and the polar intermediates. Higher boiling points (like n-propanol) allow for higher reaction temperatures, which can increase the rate.[5]
-
Acetic Acid: As mentioned, it acts as both a solvent and a catalyst, often leading to high yields.
-
Aprotic Polar Solvents (DMF, DMAc): These can accelerate the reaction, especially the dehydration steps, and may be used for less reactive substrates.[7][8]
-
Eco-friendly Solvents (PEG-400, Water): Modern methods have been developed using greener solvents, often in conjunction with specific catalysts.[18][19]
Q3: What are the best analytical techniques for monitoring and characterization?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a mobile phase like 20-30% ethyl acetate/hexanes. Spot the starting materials and the reaction mixture side-by-side to track the consumption of reactants and the formation of the product spot.
-
Product Characterization:
-
¹H and ¹³C NMR: This is the definitive method for structural confirmation. For this compound, you should be able to identify the aromatic protons of the tolyl group, the distinct protons on the pyrazole ring, and the methyl group singlet.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₀H₁₀N₂ = 158.20 g/mol ).[20]
-
FT-IR Spectroscopy: Useful for confirming the disappearance of the C=O stretch from the starting material and the appearance of C=N and aromatic C-H stretches in the product.
-
Standard Experimental Protocol
This protocol describes the synthesis of 1-p-tolyl-3,5-dimethyl-1H-pyrazole from p-tolylhydrazine hydrochloride and acetylacetone.
Materials:
-
p-Tolylhydrazine hydrochloride (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride (e.g., 5.0 g).
-
Add glacial acetic acid (e.g., 30 mL) to the flask and stir to dissolve the solid.
-
Add acetylacetone (1.05 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC until the starting hydrazine is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (e.g., 150 mL) with stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product (often a pale yellow oil or solid) can be purified by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield the pure product.
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) [PowerPoint slides]. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis [PowerPoint slides]. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Ben-Aazza, S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(22), 5468. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole [PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1][3][5]Oxadiazole. Retrieved from [Link]
-
PubMed. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Scientific.net. (2021). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1][3][5]Oxadiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of catalyst on the synthesis of pyranopyrazoles under reflux condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Retrieved from [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Retrieved from [Link]
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. name-reaction.com [name-reaction.com]
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- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. chemhelpasap.com [chemhelpasap.com]
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- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 12. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound | C10H10N2 | CID 809797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-p-Tolyl-1H-pyrazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-p-Tolyl-1H-pyrazole. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common purification hurdles.
Introduction to Purification Challenges
The synthesis of this compound, often achieved through variations of the Knorr pyrazole synthesis, presents a unique set of purification challenges.[1][2] The primary difficulties arise from the formation of regioisomers, the presence of colored impurities, and the physical properties of the target compound which can complicate isolation. This guide is structured to provide a logical workflow for diagnosing and resolving these issues, ensuring the attainment of highly pure this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurity is the undesired regioisomer, 1-(4-methylphenyl)-1H-pyrazole. This arises from the non-selective reaction of p-tolylhydrazine with an unsymmetrical 1,3-dicarbonyl precursor.[3][4] Other common impurities include unreacted starting materials (p-tolylhydrazine and the dicarbonyl compound) and colored byproducts, which often result from the degradation of the hydrazine starting material, especially when exposed to air or elevated temperatures.[3]
Q2: My reaction mixture is a dark red/brown color. Is this normal, and how can I remove the color?
A2: Discoloration is a frequent observation in Knorr-type pyrazole syntheses and is often attributed to the formation of colored byproducts from the hydrazine reagent. While a colored crude product is common, these impurities should be removed during purification. Column chromatography is highly effective at separating these colored compounds. For stubborn coloration in the final product, a charcoal treatment followed by recrystallization can be employed.
Q3: My purified product is an oil and will not solidify. What should I do?
A3: this compound has a relatively low melting point (approximately 30-31 °C), so it may exist as an oil or a low-melting solid at room temperature, especially if trace impurities are present.[5] Ensure all solvents are thoroughly removed under high vacuum. If the product is still an oil, it is likely that impurities are depressing the melting point. In this case, further purification by column chromatography is recommended.
Q4: How can I confirm the identity and purity of my this compound?
A4: The most definitive method for characterization and purity assessment is ¹H NMR spectroscopy.[6] The spectrum of pure this compound will show characteristic signals for the pyrazole and p-tolyl protons. The absence of signals corresponding to the regioisomer or other impurities is a strong indicator of purity. Thin-layer chromatography (TLC) is an excellent tool for monitoring reaction progress and assessing the purity of column fractions. A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Strategy |
| Two spots with similar Rf values on TLC | Presence of regioisomers | Optimize the solvent system for column chromatography by testing various ratios of hexane and ethyl acetate. A less polar solvent system will often provide better separation. |
| Yellow or brown final product | Co-elution of colored impurities | If column chromatography does not remove all color, dissolve the product in a minimal amount of a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, filter through celite, and then recrystallize. |
| Low yield after column chromatography | Product is too soluble in the eluent, or the chosen solvent system is too polar. | Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Monitor fractions carefully by TLC to avoid premature elution of the product. |
| Oily product after solvent removal | Residual solvent or impurities depressing the melting point. | Dry the product under high vacuum for an extended period. If it remains an oil, repurify using column chromatography with a carefully optimized solvent system. |
| Broad or overlapping peaks in ¹H NMR spectrum | Presence of unresolved impurities or paramagnetic species. | Repurify the sample by column chromatography. If the issue persists, consider treating the NMR sample with a small amount of activated charcoal and filtering it through a pipette plugged with cotton wool. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is designed for the purification of this compound from a crude reaction mixture, particularly for the removal of regioisomers and colored impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a solvent system of 90:10 hexane:ethyl acetate.
-
Visualize the spots under a UV lamp (254 nm). The desired product should have an Rf value of approximately 0.3-0.5. Adjust the solvent polarity if necessary to achieve good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the optimized solvent system determined by TLC (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions in test tubes.
-
Monitor the elution by TLC, spotting every few fractions.
-
-
Fraction Pooling and Solvent Removal:
-
Identify the fractions containing the pure this compound (single spot on TLC).
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization of this compound
This protocol is suitable for the final purification of this compound that is already of moderate purity.
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and swirl to dissolve the solid. Add more hot ethanol dropwise until the solid is fully dissolved.
-
-
Inducing Crystallization:
-
Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Formation:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a desiccator to dry completely.
-
Visualization of Purification Workflow
Caption: A generalized workflow for the purification of this compound.
References
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 809797, this compound. Available at: [Link].
- Diez, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-40.
-
ResearchGate. What solvent should I use to recrystallize pyrazoline?. Available at: [Link].
-
Chem Help ASAP. Knorr Pyrazole Synthesis. Available at: [Link].
-
UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link].
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link].
-
Reddit. Knorr Pyrazole Synthesis advice. Available at: [Link].
-
UAB Divulga. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link].
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. 1-P-TOLYLPYRAZOLE CAS#: 20518-17-6 [m.chemicalbook.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in the synthesis of substituted pyrazoles. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you gain precise control over your reaction outcomes and avoid the formation of undesirable regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is "regioisomer formation," and why is it a significant problem in pyrazole synthesis?
A1: Regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring. In the context of the widely used Knorr pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible products.[1] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the cyclization at one of the two different carbonyl groups of the dicarbonyl compound.[1] The formation of a mixture of regioisomers is a significant issue because:
-
Biological Activity: Often, only one regioisomer possesses the desired biological or pharmacological activity.[2]
-
Purification Challenges: Regioisomers frequently have very similar physical properties, making their separation by standard techniques like column chromatography or crystallization difficult and resource-intensive.[1][3][4]
-
Reduced Yields: The formation of an undesired isomer inherently lowers the yield of the target molecule.
Q2: What are the primary factors that influence which regioisomer is formed?
A2: The regiochemical outcome of a pyrazole synthesis is a delicate interplay of several factors:
-
Electronic Effects: The electronic properties of the substituents on the 1,3-dicarbonyl compound are paramount. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less sterically encumbered carbonyl group.[1]
-
Reaction Conditions: This is often the most critical and tunable factor. Solvent polarity, temperature, and pH can dramatically shift the isomeric ratio.[1] For instance, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity observed under neutral or basic conditions.[1][2]
-
Kinetic vs. Thermodynamic Control: The reaction can be steered to favor either the kinetically or thermodynamically more stable product.[5][6][7][8][9][10] The kinetically controlled product is formed faster, often at lower temperatures, while the thermodynamically controlled product is the more stable isomer and is favored by higher temperatures and longer reaction times.
Q3: I've completed my synthesis but am struggling to separate the regioisomers. What purification strategies can I employ?
A3: Separating pyrazole regioisomers can be a significant challenge.[11] Here are some strategies to consider:
-
Chromatography: While standard silica gel chromatography can be difficult, several modifications can improve separation.[4] Deactivating the silica gel with a base like triethylamine or using neutral alumina can be effective for these basic compounds.[3] Reversed-phase (C18) chromatography is another powerful alternative.[3]
-
Crystallization: Fractional crystallization can be highly effective if a suitable solvent system is identified.[3] A systematic screen of different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary to find conditions where one isomer selectively crystallizes.[3]
-
Salt Formation: The differing basicity of the pyrazole nitrogen atoms can be exploited. Treating the isomeric mixture with an acid can lead to the formation of salts with different solubilities, potentially allowing for separation through selective precipitation or crystallization.[3]
Troubleshooting Guide: Optimizing for a Single Regioisomer
This section provides actionable steps to troubleshoot and optimize your reaction for the desired regioisomer.
Problem: My reaction yields a mixture of regioisomers with poor selectivity.
The classic Knorr synthesis and its variations are notorious for producing regioisomeric mixtures when using unsymmetrical starting materials.[12][13] The following workflow can help you systematically address this issue.
Caption: Decision-making workflow for improving regioselectivity.
Step 1: Analyze Your Starting Materials
Before modifying reaction conditions, re-evaluate your 1,3-dicarbonyl compound and hydrazine.
-
Electronic Asymmetry: If your dicarbonyl has one carbonyl adjacent to a strong electron-withdrawing group (e.g., -CF3) and the other next to an electron-donating or neutral group (e.g., -CH3, -Ph), the more electrophilic carbonyl will be the primary site of attack by the most nucleophilic nitrogen of the hydrazine.
-
Steric Hindrance: A bulky group near one carbonyl will favor attack at the less hindered position.
Step 2: Modify the Reaction Solvent
The choice of solvent can have a dramatic impact on regioselectivity.
-
Conventional Solvents: Reactions in ethanol often yield mixtures of regioisomers.[11][14]
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity.[11][14] These non-nucleophilic solvents do not compete with the hydrazine for attack at the more reactive carbonyl, leading to a cleaner reaction.[11][14]
Table 1: Effect of Solvent on Regioisomeric Ratio
| 1,3-Diketone Reactant | Hydrazine Reactant | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | EtOH | 55:45 | [11] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | TFE | 98:2 | [11] |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | HFIP | >99:1 | [11] |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Methylhydrazine | EtOH | 2:1 | [14] |
Step 3: Adjust Temperature and pH
-
Temperature: Lowering the reaction temperature can favor the kinetically controlled product, while higher temperatures can allow the reaction to equilibrate to the more thermodynamically stable isomer.
-
pH Control: The regioselectivity can be highly dependent on the pH of the reaction medium.
Step 4: Consider Alternative Synthetic Methodologies
If optimizing the Knorr condensation proves insufficient, several other highly regioselective methods have been developed.[15][16][17]
Caption: Overview of alternative synthetic routes.
-
From Tosylhydrazones and Alkynes: This method offers excellent and often complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[18][19]
-
From Acetylenic Ketones and Hydrazines: The reaction of acetylenic ketones with substituted hydrazines is highly regioselective and provides 1,3,5-trisubstituted pyrazoles in excellent yields.[20]
-
From N-Arylhydrazones and Nitroolefins: This approach provides a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[21]
-
Oxidative Cyclization: The oxidative cyclization of chalcone arylhydrazones is another effective method for producing 1,3,5-trisubstituted pyrazoles.[22]
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Solvents
This protocol is adapted from methodologies that demonstrate enhanced regioselectivity in the synthesis of 5-arylpyrazoles.[11]
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL), add the substituted hydrazine (1.1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired pyrazole regioisomer.
Protocol 2: Regiocontrolled Synthesis of 1,3- and 1,5-Regioisomers using Arylhydrazines
This protocol demonstrates how the choice between an arylhydrazine hydrochloride salt and its free base form can direct the synthesis towards different regioisomers.[2]
For the 1,3-Regioisomer:
-
Reaction Setup: In a suitable reaction vessel, combine the trichloromethyl enone (1.0 mmol), the arylhydrazine hydrochloride (1.2 mmol), and ethanol (5 mL).
-
Reaction Execution: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up and Hydrolysis: Cool the reaction to room temperature and add a solution of potassium hydroxide (5.0 mmol) in water/ethanol (1:1, 4 mL). Stir at room temperature overnight to effect hydrolysis of the trichloromethyl group to a carboxylic acid.
-
Purification: Acidify the mixture with HCl (2 M) and extract with ethyl acetate. Purify the crude product as necessary.
For the 1,5-Regioisomer:
-
Reaction Setup: Combine the trichloromethyl enone (1.0 mmol), the free arylhydrazine (1.2 mmol), and ethanol (5 mL).
-
Reaction Execution: Stir the mixture at room temperature and monitor by TLC.
-
Work-up and Hydrolysis: Follow the same hydrolysis procedure as described for the 1,3-regioisomer.
-
Purification: Follow the same purification procedure as described for the 1,3-regioisomer.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
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Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC. Retrieved from [Link]
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Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657–674. [Link]
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Ingenta Connect. (n.d.). Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. Retrieved from [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
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Claramunt, R. M., Elguero, J., & Yranzo, G. I. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 463-472. [Link]
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Ewha Womans University. (n.d.). Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University Research Repository. Retrieved from [Link]
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El-Malah, A. A., Al-Harbi, S. A., & Almalki, A. S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]
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Zhang, X., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 87(15), 10148–10158. [Link]
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Haveli, S. D., & Inamdhar, S. M. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2296–2303. [Link]
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Wallace, J., & Cee, V. J. (2005). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Tetrahedron Letters, 46(1), 125-127. [Link]
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ResearchGate. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles. ResearchGate. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. Retrieved from [Link]
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Wan, J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6674. [Link]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
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ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Retrieved from [Link]
- BenchChem. (2025).
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del Campo, R., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(15), 5933–5940. [Link]
-
Bouzroura, H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7306. [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Retrieved from [Link]
-
Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]
-
Afonso, C. A., & Pereira, M. M. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3350. [Link]
-
ResearchGate. (n.d.). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Retrieved from [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Vitale, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1435. [Link]
-
Bai, X.-F., et al. (2023). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 28(10), 4059. [Link]
-
Schmidt, A., et al. (2003). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 68(15), 5977–5982. [Link]
-
da Silva, A. B., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 18011–18023. [Link]
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IntechOpen. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. IntechOpen. Retrieved from [Link]
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UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved from [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. [Link]
-
MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. Scribd. Retrieved from [Link]
-
Ben-Mefteh, G., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8503. [Link]
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Technical Support Center: Troubleshooting Common Byproducts in the Knorr Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the synthesis of pyrazole derivatives. While the Knorr synthesis is a cornerstone of heterocyclic chemistry, offering a direct route to a wide array of valuable compounds, it is not without its challenges.[1][2][3] The formation of byproducts, particularly regioisomers and impurities from starting material decomposition, can complicate purification and reduce yields.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Our goal is to explain the causality behind these challenges and provide robust, self-validating protocols to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Knorr pyrazole synthesis?
A1: The most prevalent and challenging byproduct is the formation of a mixture of regioisomers.[4] This occurs when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine.[5][6] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two distinct pyrazole products that can be difficult to separate.[7]
Q2: My reaction mixture is turning a dark yellow or red color. What does this indicate?
A2: The development of a yellow or red hue, often accompanied by the formation of insoluble "tar-like" material, is typically due to the decomposition or oxidation of the hydrazine starting material, especially with substituted hydrazines like phenylhydrazine.[4][8] These reagents can be sensitive and may form colored impurities under the reaction conditions, particularly with prolonged heating.[8]
Q3: Besides regioisomers, what other byproducts might I encounter?
A3: Other common issues include the isolation of stable intermediates or products from competing reaction pathways:
-
Incomplete Cyclization: The reaction may stall at the hydrazone or the 5-hydroxy-Δ²-pyrazoline (cyclic hemiaminal) intermediate, especially if the final dehydration step is slow.[9][10][11]
-
Pyrazolone Formation: When using a β-ketoester as the 1,3-dicarbonyl component, the reaction yields a pyrazolone.[1] While this is the expected product, it exists in tautomeric equilibrium with its pyrazole (enol) form, which can be confusing during characterization.[1][12] The enol form is generally the major, more stable tautomer observed.[1][12]
In-Depth Troubleshooting Guide
Issue 1: My reaction is producing a mixture of regioisomers.
This is the most frequent challenge in the Knorr synthesis. Controlling or separating the isomeric products is critical for obtaining pure, well-characterized compounds for further use.
Root Cause Analysis: The Battle of the Carbonyls
The formation of two regioisomers stems from the initial nucleophilic attack of the substituted hydrazine on one of the two electronically and sterically distinct carbonyl groups of the 1,3-dicarbonyl compound. This initial condensation is often the regiochemistry-determining step.
Caption: Knorr synthesis pathways leading to regioisomers.
The outcome is governed by a delicate balance of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group will make the adjacent carbonyl carbon more susceptible to nucleophilic attack.[7]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl center.[7]
-
Reaction Conditions (pH, Solvent, Temperature): These are the most critical and tunable parameters. Acidic conditions can protonate a carbonyl oxygen, activating it for attack, and can also alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing selectivity compared to neutral conditions.[7][13][14]
Solution A: Controlling Regioselectivity During the Reaction
The most effective strategy is to prevent the formation of the undesired isomer in the first place.
Protocol 1: pH-Mediated Control The pH of the reaction medium can have a profound impact on the rate of pyrazole formation and the regiochemical outcome.[14]
-
Acidic Conditions (e.g., Acetic Acid):
-
Mechanism: In acidic media, the reaction is catalyzed, and the initial step often involves protonation of one of the carbonyl groups.[15][16] The more basic carbonyl (often the one less influenced by electron-withdrawing groups) is preferentially protonated and attacked.
-
Procedure: Dissolve the 1,3-dicarbonyl compound in glacial acetic acid. Add the substituted hydrazine (or its hydrochloride salt) and stir at the desired temperature (from room temperature to reflux), monitoring by TLC.
-
-
Neutral/Basic Conditions (e.g., Ethanol, with or without a mild base):
-
Mechanism: Under neutral conditions, the inherent electronic differences between the carbonyls and the nucleophilicity of the hydrazine dominate. The reaction kinetics can be more complex and may even show autocatalytic behavior.[13]
-
Procedure: Dissolve the reactants in a neutral solvent like ethanol or 1-propanol.[1] Heat the reaction and monitor by TLC. For sensitive substrates, the addition of a non-nucleophilic organic base can be beneficial.
-
| Condition | Typical Solvent | Effect on Selectivity | Considerations |
| Acidic | Glacial Acetic Acid, TFE/TFA[17] | Can favor attack at the more basic carbonyl. Often accelerates the reaction.[14] | Can promote decomposition of sensitive hydrazines. |
| Neutral | Ethanol, Ethylene Glycol[17] | Selectivity is governed by intrinsic steric/electronic factors. | Slower reaction times may be required. |
| Basic | Ethanol with Et₃N or Piperidine | Can alter the nucleophilicity of the hydrazine. | May promote side reactions like aldol condensations. |
Solution B: Separating an Existing Mixture of Regioisomers
If you have already produced a mixture, separation is necessary.
Protocol 2: Chromatographic Separation Silica gel column chromatography is the most reliable method for separating pyrazole regioisomers.[18][19]
-
TLC Analysis (Method Development): The first and most critical step is to find a solvent system that provides good separation on a TLC plate.
-
Start with a relatively non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity (e.g., 7:3, 1:1 Hexane:EtOAc) until you see clear separation between the two spots corresponding to your isomers. Dichloromethane can also be used as a co-solvent.
-
The goal is to achieve a ΔRf value of at least 0.2 for efficient separation on a column.
-
-
Flash Column Chromatography:
-
Once an optimal solvent system is identified, pack a silica gel column appropriately for the scale of your mixture.
-
Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.[20]
-
Protocol 3: Fractional Crystallization This technique can be effective if the regioisomers are crystalline solids with significantly different solubilities in a particular solvent.[20]
-
Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly. The less soluble isomer should crystallize out first.
-
Filter the crystals and check their purity by TLC or NMR.
-
The more soluble isomer can then be recovered from the mother liquor by evaporating the solvent. Multiple recrystallization steps may be needed to achieve high purity.
Characterization Corner: Unambiguous Isomer Identification
Once separated, you must definitively identify which isomer is which. NMR spectroscopy is the most powerful tool for this purpose.[4]
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will be different for each isomer.[21][22]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for confirming regiochemistry. A NOESY experiment reveals through-space correlations between protons. For example, a cross-peak between the N-substituent's protons and the C5-proton of the pyrazole ring confirms that the substituent is on the N1 position adjacent to C5.[18][23]
Issue 2: My reaction has low yield and is forming colored impurities or tar.
This issue points to problems with starting material stability or suboptimal reaction conditions.
Root Cause Analysis
Hydrazine and its derivatives can be unstable, especially at elevated temperatures or in the presence of acid or air. Phenylhydrazine, in particular, is prone to oxidation and decomposition, leading to the "sinful yellow/red" colors and impurities often observed.[8] Using impure starting materials is another common cause of low yields and complex product mixtures.[24]
Caption: Troubleshooting workflow for low yield/impurity issues.
Solutions
Protocol 4: Reagent Purity and Handling
-
Hydrazine Purification: If commercially available hydrazine is old or discolored, consider distillation under reduced pressure. Caution: Hydrazines are toxic and potentially explosive; handle with extreme care in a well-ventilated fume hood.[1]
-
Dicarbonyl Purity: Ensure your 1,3-dicarbonyl compound is pure. If it is a liquid, distillation may be necessary. If solid, consider recrystallization.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the hydrazine.[8]
Protocol 5: In Situ Generation of Hydrazine Using a more stable hydrazine salt (e.g., phenylhydrazine hydrochloride) and generating the free base in situ can lead to a much cleaner reaction.[8]
-
Dissolve the 1,3-dicarbonyl compound and the hydrazine hydrochloride salt in the chosen solvent (e.g., ethanol).
-
Add one equivalent of a mild base, such as sodium acetate or potassium acetate, to neutralize the HCl and liberate the free hydrazine.[8]
-
Proceed with the reaction as usual. The gradual release of the hydrazine can suppress decomposition pathways.
Issue 3: I'm isolating an intermediate instead of the pyrazole.
Root Cause Analysis
The Knorr synthesis proceeds via a cyclic hemiaminal intermediate (a 5-hydroxy-pyrazoline). The final step is the acid- or base-catalyzed dehydration of this intermediate to form the aromatic pyrazole ring.[9][10] This dehydration is often the rate-determining step, and if conditions are not vigorous enough, the intermediate can be isolated.[13]
Solutions
Protocol 6: Driving the Dehydration to Completion
-
Increase Temperature: Often, simply increasing the reaction temperature or prolonging the reaction time is sufficient to drive the dehydration.
-
Stronger Acid Catalyst: If using neutral conditions, adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid can facilitate the final elimination of water.
-
Azeotropic Removal of Water: For stubborn cases, running the reaction in a solvent like toluene with a Dean-Stark apparatus will physically remove the water as it is formed, driving the equilibrium towards the final pyrazole product according to Le Châtelier's principle.
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved January 4, 2026, from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Merck Index. Retrieved January 4, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 4, 2026, from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Canadian Journal of Chemistry. Retrieved January 4, 2026, from [Link]
-
Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Current Organic Chemistry, 15(5), 657-674. Retrieved January 4, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 4, 2026, from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved January 4, 2026, from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved January 4, 2026, from [Link]
-
knorr pyrazole synthesis. (n.d.). Slideshare. Retrieved January 4, 2026, from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). ResearchGate. Retrieved January 4, 2026, from [Link]
-
H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved January 4, 2026, from [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved January 4, 2026, from [Link]
-
Knorr Pyrazole Synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]
-
Knorr pyrazole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
How to separate these regioisomers? (2024, November 8). Reddit. Retrieved January 4, 2026, from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 4, 2026, from [Link]
-
Knorr Pyrazole Synthesis advice. (2024, April 23). Reddit. Retrieved January 4, 2026, from [Link]
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Technical Support Center: Optimization of Reaction Conditions for 1-p-Tolyl-1H-pyrazole Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-p-Tolyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this N-arylation reaction. The following content is structured in a question-and-answer format to directly address specific challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for synthesizing this compound, and how do I choose the best one?
The synthesis of this compound is typically achieved through the N-arylation of pyrazole with a p-tolyl halide (e.g., 4-iodotoluene, 4-bromotoluene) or a related derivative. The two most common and effective catalytic systems are based on copper (Ullmann condensation) and palladium (Buchwald-Hartwig amination).[1]
-
Copper-Catalyzed Systems (Ullmann Condensation): This is a classic and often cost-effective method.[2] It typically involves a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand.[3][4] Diamine ligands have been shown to be particularly effective in improving reaction yields and lowering reaction temperatures.[3][4] Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often exceeding 210°C) and polar, high-boiling point solvents like DMF or NMP.[2] However, modern advancements with the use of specific ligands allow for milder reaction conditions.
-
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): These systems are known for their high efficiency and broad substrate scope.[5][6] A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used in combination with a phosphine ligand. The choice of ligand is critical for the success of the reaction. For the N-arylation of pyrazoles, bulky electron-rich phosphine ligands, such as tBuBrettPhos, have been shown to be highly effective.[5] Palladium-catalyzed reactions generally proceed under milder conditions than traditional Ullmann couplings and can be more tolerant of a wider range of functional groups.[5]
Choosing the Right System:
| Catalytic System | Advantages | Disadvantages | Best For |
| Copper-Catalyzed | Cost-effective catalyst, well-established methods.[2] | Can require high temperatures, may have a more limited substrate scope than palladium systems.[2] | Large-scale synthesis where cost is a primary concern. |
| Palladium-Catalyzed | High yields, broad functional group tolerance, milder reaction conditions.[5][6] | Higher catalyst cost, potential for palladium contamination in the final product. | Reactions requiring high purity and tolerance of sensitive functional groups. |
Q2: How does reaction temperature affect the synthesis of this compound?
Temperature is a critical parameter that significantly influences reaction rate, yield, and purity.
-
Low Temperatures: Insufficient temperature will lead to a sluggish or incomplete reaction, resulting in low yields of the desired product.
-
Optimal Temperatures: The optimal temperature will depend on the chosen catalytic system, solvent, and substrates. For copper-catalyzed reactions, temperatures can range from 100-150°C, although modern ligand systems can lower this.[4] Palladium-catalyzed reactions often proceed at lower temperatures, typically in the range of 80-120°C.
-
High Temperatures: Excessive heat can lead to the degradation of reactants, products, or the catalyst, resulting in the formation of impurities and a decrease in yield.[7] In some cases, high temperatures can also lead to undesired side reactions.
A temperature-controlled approach can even be used to selectively synthesize different products from the same starting materials.[8][9] Therefore, it is crucial to carefully optimize the reaction temperature for each specific set of conditions.
Q3: Can this compound be synthesized without a metal catalyst?
Yes, catalyst-free methods for the synthesis of N-arylpyrazoles have been developed. These methods often rely on elevated temperatures or the use of microwave irradiation to promote the reaction.[10][11] For instance, a temperature-controlled divergent synthesis of pyrazoles has been reported that proceeds without a transition-metal catalyst.[8][9][12] These approaches are considered "green" as they avoid the use of potentially toxic and expensive metal catalysts. However, they may require higher reaction temperatures and longer reaction times compared to catalyzed methods.
Microwave-assisted synthesis is another powerful technique that can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, even in the absence of a catalyst.[10][11][13][14]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Copper: Ensure you are using a high-purity copper(I) salt. If using copper powder, it may need to be activated.
-
Palladium: Palladium catalysts can be sensitive to air and moisture. Ensure proper handling under an inert atmosphere. The palladium precursor may have degraded.
-
-
Inappropriate Ligand: The choice of ligand is crucial. For copper-catalyzed reactions, try a diamine ligand. For palladium-catalyzed reactions, a bulky, electron-rich phosphine ligand is often required.
-
Incorrect Base: The base plays a critical role in deprotonating the pyrazole. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOK. The strength of the base should be matched to the reaction conditions.
-
Low Reaction Temperature: As discussed in the FAQ, the temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature in increments of 10°C.
-
Poor Solvent Choice: The solvent must be appropriate for the reaction temperature and should be able to dissolve the reactants. Common solvents include DMF, DMSO, toluene, and dioxane. Ensure the solvent is anhydrous, as water can deactivate the catalyst and reactants.
Issue 2: Formation of Impurities and Side Products
Possible Causes & Solutions:
-
Reaction Temperature is Too High: High temperatures can cause decomposition of the starting materials or the product.[7] Try lowering the reaction temperature.
-
Incorrect Stoichiometry: An excess of one reactant can lead to side reactions. Ensure the stoichiometry of pyrazole, p-tolyl halide, base, and catalyst is correct.
-
Presence of Oxygen: For air-sensitive catalysts like palladium complexes, the presence of oxygen can lead to catalyst decomposition and the formation of byproducts. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Homocoupling of the Aryl Halide: This is a common side reaction in cross-coupling reactions. Optimizing the catalyst-to-ligand ratio and reaction temperature can minimize this.
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Residual Catalyst:
-
Copper: Copper salts can often be removed by washing the organic layer with an aqueous solution of ammonia or EDTA.
-
Palladium: Removing palladium residues can be challenging. Filtration through Celite can remove heterogeneous palladium.[15] For soluble palladium, treatment with a scavenger resin or activated carbon may be necessary.[15]
-
-
Similar Polarity of Product and Impurities: If the impurities have a similar polarity to the desired product, chromatographic separation can be difficult. Consider recrystallization from a suitable solvent system.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Caption: Copper-catalyzed synthesis workflow.
-
To an oven-dried reaction flask, add pyrazole (1.0 eq), 4-iodotoluene (1.2 eq), CuI (0.1 eq), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-130°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Palladium-Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. benchchem.com [benchchem.com]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions [mdpi.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. benchchem.com [benchchem.com]
Technical Support Guide: Troubleshooting Colored Impurities in the Synthesis of 1-p-Tolyl-1H-pyrazole
Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered during the synthesis of 1-p-Tolyl-1H-pyrazole: the emergence of colored impurities. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to diagnose the root cause of color formation and implement effective purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding colored impurities in pyrazole synthesis.
Q1: Why is my this compound reaction mixture or crude product colored (e.g., yellow, brown, or red)?
Color in your reaction is almost certainly an impurity. The likely sources fall into three categories:
-
Starting Material Purity: The p-tolylhydrazine starting material is susceptible to air oxidation, which can form highly colored impurities even before the reaction begins.
-
Side Reactions: Under acidic and heated conditions, side reactions analogous to those in the Fischer Indole synthesis can occur, leading to degradation or the formation of highly conjugated, colored byproducts.[1]
-
Air Oxidation of Intermediates/Product: Reaction intermediates or the final product can oxidize when exposed to air at elevated temperatures, generating colored species.
Q2: Is the target compound, this compound, itself colored?
No. Pure this compound and similar substituted N-aryl pyrazoles are typically reported as white or off-white crystalline solids.[2][3] Any significant coloration indicates the presence of impurities.
Q3: What are the most common chemical structures responsible for the color?
The colored impurities are typically molecules with extended π-conjugation. These can arise from:
-
Azo Compounds: Formed from the oxidation of the hydrazine starting material.
-
Polyaromatic or Poly-conjugated Systems: Resulting from degradation and subsequent recombination of reaction intermediates under harsh acidic or thermal conditions.[1]
-
Charge-Transfer Complexes: Transient or stable complexes formed between different species in the reaction mixture.
Section 2: Root Cause Analysis – A Deeper Dive
Identifying the source of impurity formation is critical for developing a robust and reproducible synthesis. The following workflow helps diagnose the origin of the coloration.
Troubleshooting Workflow for Colored Impurities
Sources
Technical Support Center: Catalyst Selection for Efficient N-Arylation of Pyrazoles
Welcome to the Technical Support Center for the N-arylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-N bonds with pyrazole scaffolds. N-arylpyrazoles are a cornerstone in medicinal chemistry, and achieving their synthesis efficiently and selectively is paramount. This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and the latest research.
Troubleshooting Common Issues in Pyrazole N-Arylation
This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic workflows and corrective actions.
Question 1: My N-arylation reaction is resulting in low to no product yield. What are the likely causes and how can I fix it?
Low yields are a common frustration in cross-coupling reactions. A systematic approach to troubleshooting is essential.
Possible Cause 1: Inactive Catalyst
The heart of the reaction is the catalyst. Both copper and palladium catalysts are sensitive to air and moisture to varying degrees.
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure the catalyst is from a reputable supplier and has been stored under an inert atmosphere (e.g., in a glovebox or desiccator).
-
Pre-catalyst Activation: Some palladium pre-catalysts require an activation step. Consult the literature for the specific pre-catalyst you are using.
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. Degas the solvent and purge the reaction vessel thoroughly.
-
Possible Cause 2: Inappropriate Ligand Choice
The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. An improper ligand can lead to catalyst decomposition or inactivity.
-
Troubleshooting Steps:
-
For Copper-Catalyzed Reactions (Ullmann Condensation): Diamine ligands are often effective.[1][2][3][4] If you are not using a ligand, consider adding one, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA). L-proline has also been shown to be an effective additive.[5]
-
For Palladium-Catalyzed Reactions (Buchwald-Hartwig Amination): Bulky, electron-rich phosphine ligands are generally preferred.[6] For aryl triflates, tBuBrettPhos has demonstrated high efficacy.[7][8]
-
Possible Cause 3: Incorrect Base or Solvent
The base is critical for deprotonating the pyrazole, and the solvent influences solubility and reaction kinetics.
-
Troubleshooting Steps:
-
Base Strength: The pKa of the pyrazole and the chosen base should be compatible. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For less reactive aryl halides, a stronger base like KOtBu might be necessary.[9][10]
-
Solvent Polarity: Aprotic solvents like toluene, dioxane, or DMF are commonly used. The choice can be critical; for instance, some protocols have shown that aprotic solvents favor N-arylation while protic solvents can lead to other side reactions.[9]
-
Possible Cause 4: Reaction Temperature
N-arylation reactions often require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting Steps:
Visual Workflow: Troubleshooting Low Yield
Caption: A stepwise guide to diagnosing and resolving low product yield in pyrazole N-arylation.
Question 2: I am observing poor regioselectivity in the N-arylation of my unsymmetrical pyrazole. How can I control which nitrogen atom is arylated?
Regioselectivity is a significant challenge with unsymmetrical pyrazoles due to the two available nitrogen atoms for arylation.[12]
Controlling Factor 1: Steric Hindrance
The steric environment around the two nitrogen atoms is often the dominant factor in determining the site of arylation.
-
Strategy:
-
Substrate Design: If possible, utilize a pyrazole with a bulky substituent at the C3 or C5 position. The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom.[13]
-
Aryl Halide Choice: Using a sterically demanding aryl halide can also influence the regioselectivity.
-
Controlling Factor 2: Electronic Effects
The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Strategy:
-
Electron-Withdrawing Groups (EWGs): An EWG on the pyrazole ring will decrease the nucleophilicity of the adjacent nitrogen, potentially directing the arylation to the other nitrogen.
-
Electron-Donating Groups (EDGs): Conversely, an EDG can enhance the nucleophilicity of the neighboring nitrogen.
-
Controlling Factor 3: Catalyst and Ligand System
The choice of catalyst and ligand can create a specific steric and electronic environment that favors one regioisomer over the other.
-
Strategy:
Visual Guide: Influencing Regioselectivity
Caption: Key factors influencing the regioselective N-arylation of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: Should I use a copper or palladium catalyst for my pyrazole N-arylation?
The choice between copper and palladium depends on several factors, including the substrate scope, functional group tolerance, and cost.
| Feature | Copper-Catalyzed (Ullmann) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Cost | Generally less expensive | More expensive |
| Ligands | Often simple diamines or amino acids[1][3][5] | Requires more complex and expensive phosphine ligands[6][7] |
| Aryl Halide Reactivity | Typically requires aryl iodides or bromides[1][2] | Can often activate aryl chlorides and triflates[7][8] |
| Functional Group Tolerance | Can be sensitive to certain functional groups | Generally exhibits broad functional group tolerance[6] |
| Reaction Conditions | Often requires higher temperatures | Can sometimes proceed under milder conditions |
Recommendation: For simple, cost-effective syntheses with aryl iodides or bromides, a copper-based system is a good starting point. For challenging substrates, such as those with sensitive functional groups or for activating less reactive aryl chlorides, a palladium catalyst is often more reliable.[16]
Q2: What is the general mechanism for copper- and palladium-catalyzed N-arylation of pyrazoles?
While the exact mechanisms can be complex and debated, a simplified overview is as follows:
-
Copper-Catalyzed (Ullmann-type): The reaction is generally thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper-amidate complex, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the C-N bond.[17][18]
-
Palladium-Catalyzed (Buchwald-Hartwig): This reaction typically follows a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by coordination of the deprotonated pyrazole and reductive elimination to yield the N-arylpyrazole and regenerate the Pd(0) catalyst.[16]
Q3: Can I perform the N-arylation without a ligand?
While some ligand-free protocols exist, particularly for copper-catalyzed reactions with highly activated substrates, the use of a ligand is generally recommended. Ligands accelerate the reaction, improve yields, and broaden the substrate scope.[19] For palladium-catalyzed reactions, a ligand is almost always essential for a successful transformation.
Experimental Protocols
General Protocol for Copper-Diamine-Catalyzed N-Arylation of Pyrazole[1][2][3]
-
To an oven-dried reaction tube, add CuI (5 mol%), the diamine ligand (10 mol%), the pyrazole (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the aryl halide (1.2 mmol) and the degassed solvent (e.g., toluene or dioxane, 2 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Palladium-Catalyzed N-Arylation of Pyrazole[6][7]
-
In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), the pyrazole (1.0 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol) to a reaction vial.
-
Remove the vial from the glovebox, add the aryl halide (1.1 mmol) and the degassed solvent (e.g., toluene, 2 mL).
-
Seal the vial and heat with stirring in a preheated heating block to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
-
Campeau, L.-C., Stuart, D. R., Leclerc, J.-P., Bertrand-Laperle, M., Villemure, E., Sun, H.-Y., Lasserre, S., Guimond, N., Lecavallier, M., & Fagnou, K. (2009). Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides: Reaction Development, Scope and Applications in Synthesis. Journal of the American Chemical Society, 131(9), 3291–3306. [Link]
-
Wang, M., Hou, X., Corio, S., Digal, L., Hirschi, J., & Dong, V. (2023). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. ChemRxiv. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27–50. [Link]
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). Mild Conditions for Copper-Catalysed N-Arylation of Pyrazoles. European Journal of Organic Chemistry, 2004(4), 695–709. [Link]
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Zhao, Y., Wang, X., Kaneyama, R., Kodama, K., & Hirose, T. (2019). Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols. Beilstein Journal of Organic Chemistry, 15, 2110–2118. [Link]
-
Nguyen, T. T., Le, L. V., Pham, H. H., Nguyen, D. H., Phan, N. T. S., Le, H. V., & Phan, A. N. Q. (2021). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Organic & Biomolecular Chemistry, 19(10), 2216–2220. [Link]
-
Zhang, H., Cai, Q., & Ma, D. (2005). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
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Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 129(43), 13004–13014. [Link]
-
Fanourakis, A., Liu, Y., Mukherjee, P., Garipov, A., Reiher, C., Kelly, C., Reynolds, S., Saucedo, P., Gutierrez, O., & Levin, M. (2023). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]
-
Liu, F., & Ma, D. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(25), 9642–9647. [Link]
-
Li, Y., et al. (2018). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. New Journal of Chemistry, 42(13), 10848-10857. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337–2364. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 1-p-Tolyl-1H-pyrazole: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The specific derivative, 1-p-Tolyl-1H-pyrazole, serves as a crucial building block for more complex molecules, including potential therapeutic agents and functional materials. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to the research and development community.
This guide provides an in-depth comparative analysis of the most pertinent synthetic methodologies for preparing this compound. Moving beyond a simple recitation of procedures, we will dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our focus is to empower you, the practicing scientist, to make an informed decision based on your specific laboratory capabilities, project timelines, and green chemistry objectives.
Method 1: The Knorr Pyrazole Synthesis - The Time-Honored Workhorse
First described in 1883, the Knorr synthesis remains the most fundamental and widely utilized method for constructing pyrazole rings.[3][4] It relies on the robust acid-catalyzed cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5] For the synthesis of the unsubstituted this compound, a synthetic equivalent of malondialdehyde is required.
Reaction Principle & Mechanism
The reaction is initiated by the nucleophilic attack of the more basic nitrogen of p-tolylhydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl equivalent. This is followed by the formation of a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclic hemiaminal, which readily dehydrates under acidic conditions to yield the aromatic pyrazole ring.[4][5] The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial nucleophilic attack.[6]
Figure 1: General workflow for the Knorr Pyrazole Synthesis.
Detailed Experimental Protocol: Knorr Synthesis
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-tolylhydrazine hydrochloride (10.0 g, 63.0 mmol) and 1,1,3,3-tetraethoxypropane (14.5 g, 66.0 mmol), a stable precursor to malondialdehyde.
-
Solvent Addition: Add 100 mL of ethanol to the flask. The hydrochloride salt may not fully dissolve initially.
-
Reaction Initiation: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the hydrazine starting material. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. A solid product should precipitate.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral to pH paper. This step is critical to deprotonate the pyrazole and ensure its precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 30 mL). Allow the product to air-dry, then dry further in a desiccator over anhydrous calcium chloride. A typical yield is 85-95%.
Expertise & Trustworthiness Analysis:
-
Causality of Reagent Choice: 1,1,3,3-Tetraethoxypropane is used because malondialdehyde itself is unstable and prone to polymerization. The tetra-acetal hydrolyzes in situ under the acidic reaction conditions (generated from the hydrazine hydrochloride) to release the reactive 1,3-dicarbonyl.
-
Self-Validation: The protocol is self-validating through the clear visual cue of precipitation upon neutralization. The final product's purity can be readily assessed by its sharp melting point and spectroscopic data (¹H NMR, ¹³C NMR). The high yield often obtained is indicative of a clean and efficient transformation.[7]
Method 2: From α,β-Unsaturated Carbonyls - The Pyrazoline Route
An alternative strategy involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. This method first yields a non-aromatic pyrazoline intermediate, which must then be oxidized to the target pyrazole.[8]
Reaction Principle & Mechanism
The synthesis begins with a Michael addition of the p-tolylhydrazine to the β-carbon of the α,β-unsaturated carbonyl. This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl group, forming the five-membered pyrazoline ring. The crucial second step involves an oxidation reaction to introduce the second double bond, achieving aromatization.[1]
Figure 2: Workflow for pyrazole synthesis via a pyrazoline intermediate.
Detailed Experimental Protocol: Two-Step Pyrazoline Route
Step A: Synthesis of 1-p-Tolyl-2-pyrazoline
-
Initial Reaction: In a 100 mL round-bottom flask, dissolve p-tolylhydrazine (5.0 g, 40.9 mmol) in 40 mL of ethanol.
-
Addition: Add acrolein (2.5 g, 44.6 mmol) dropwise to the solution at room temperature. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath if necessary.
-
Reflux: After the addition is complete, heat the mixture at reflux for 1 hour.
-
Isolation: Cool the reaction and remove the ethanol under reduced pressure. The resulting oil is the crude 1-p-Tolyl-2-pyrazoline, which can be used in the next step without further purification.
Step B: Oxidation to this compound
-
Reaction Setup: Dissolve the crude pyrazoline from Step A in 50 mL of glacial acetic acid.
-
Oxidant Addition: Add a suitable oxidizing agent, for example, lead(IV) acetate (18.1 g, 40.9 mmol), in portions while stirring.
-
Reaction: Stir the mixture at room temperature for 12-18 hours until the pyrazoline is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into 250 mL of water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with a 5% sodium bicarbonate solution until neutral, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to afford the pure pyrazole.
Expertise & Trustworthiness Analysis:
-
Causality of Oxidation: The initial cyclocondensation forms a stable 5-membered heterocyclic amine, but it lacks the thermodynamic stability of an aromatic system. The oxidation step is essential to remove two hydrogen atoms, creating a conjugated π-system and forming the aromatic pyrazole.
-
Protocol Validation: This two-step process has more potential failure points. The success of the oxidation is highly dependent on the choice of reagent. The need for chromatographic purification indicates a higher likelihood of side products compared to the Knorr synthesis. The overall yield is typically lower than the one-pot Knorr method.
Method 3: Microwave-Assisted Synthesis - The Green and Rapid Alternative
Modern synthetic chemistry increasingly emphasizes sustainability and efficiency.[9][10] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner product profiles in significantly less time.[11][12] The Knorr pyrazole synthesis is particularly amenable to microwave irradiation.
Reaction Principle
The underlying mechanism is identical to the conventional Knorr synthesis. However, microwave irradiation provides rapid, uniform, and efficient heating of the polar reactants and solvent.[13] This superheating effect dramatically increases the rate of reaction, reducing the time required from hours to mere minutes.[14]
Figure 3: Experimental workflow for microwave-assisted pyrazole synthesis.
Detailed Experimental Protocol: Microwave-Assisted Knorr Synthesis
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add p-tolylhydrazine hydrochloride (0.50 g, 3.15 mmol), 1,1,3,3-tetraethoxypropane (0.73 g, 3.31 mmol), and 5 mL of water.
-
Reaction: Seal the vial with a cap. Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at 150 °C for 15 minutes.
-
Work-up and Isolation: After the reaction, cool the vial to room temperature using compressed air. Open the vial and add 10% aqueous sodium hydroxide dropwise until the solution is basic (pH ~8-9), which will precipitate the product.
-
Filtration: Collect the solid by vacuum filtration, wash with cold water, and dry. The product is often obtained in high purity without the need for further chromatographic separation. Typical yields range from 90-98%.[14]
Expertise & Trustworthiness Analysis:
-
Causality of Efficiency: The dramatic rate enhancement is due to the efficient energy transfer from the microwave field directly to the polar molecules in the reaction mixture, leading to rapid heating far above the solvent's boiling point (due to the sealed, pressurized vessel). This overcomes the activation energy barrier much more effectively than conventional heating.
-
Green Chemistry: This method aligns with green chemistry principles by reducing reaction time (energy savings), and often allowing for the use of more environmentally benign solvents like water.[14][15]
-
Protocol Validation: The protocol's robustness is demonstrated by its high yields and purity, often eliminating the need for extensive purification. The reproducibility on various scales (milligram to gram) has been well-documented.[14]
Quantitative and Qualitative Comparative Analysis
| Parameter | Method 1: Conventional Knorr | Method 2: Pyrazoline Route | Method 3: Microwave-Assisted Knorr |
| Reaction Time | 2 - 4 hours | 13 - 20 hours (cumulative) | 10 - 20 minutes |
| Typical Yield | 85 - 95% | 40 - 60% (overall) | 90 - 98% |
| Number of Steps | 1 (One-pot) | 2 | 1 (One-pot) |
| Purification | Precipitation/Crystallization | Column Chromatography Required | Precipitation often sufficient |
| Energy Input | Moderate (sustained reflux) | High (sustained reflux + long stir) | Low (short, high-intensity burst) |
| Key Advantage | Highly reliable, scalable, uses standard equipment.[1][3] | Utilizes different starting materials (α,β-unsaturated carbonyls).[8] | Extremely rapid, high yielding, environmentally friendly.[11][14] |
| Key Disadvantage | Relatively long reaction time. | Multi-step, requires oxidation, lower overall yield.[8] | Requires specialized microwave reactor. |
Conclusion and Recommendations
For the synthesis of this compound, the choice of method depends critically on the available resources and project goals.
-
The Conventional Knorr Synthesis remains an excellent, robust, and reliable method for any standard organic chemistry laboratory. It is the recommended starting point for large-scale synthesis where reaction time is not the primary constraint.
-
The Pyrazoline Route is less efficient for this specific target. It becomes synthetically valuable only when the required α,β-unsaturated carbonyl is more readily available or cheaper than the corresponding 1,3-dicarbonyl, or when specific substitution patterns are desired on the pyrazole ring that are inaccessible through other means.
-
The Microwave-Assisted Knorr Synthesis is unequivocally the superior method in terms of speed, efficiency, and green chemistry principles.[12] For laboratories equipped with a microwave reactor, this should be the default method, particularly for rapid library synthesis, methods development, and small-to-medium scale production. Its high yield and purity often obviate the need for time-consuming purification, accelerating the entire research and development workflow.
References
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
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PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
- Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
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Thieme. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Available at: [Link]
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ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
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Scilit. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC. Available at: [Link]
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MDPI. (n.d.). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Available at: [Link]
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ResearchGate. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Available at: [Link]
-
Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
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PubMed Central. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents. Available at: [Link]
-
PubMed. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Available at: [Link]
-
MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available at: [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Available at: [Link]
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A Definitive Guide to the Structural Verification of 1-p-Tolyl-1H-pyrazole using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. In the synthesis of heterocyclic compounds, such as the versatile building block 1-p-tolyl-1H-pyrazole, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for structural elucidation in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for signal assignments and a comparison with related structures to ensure confident validation.
The Imperative of Spectroscopic Validation
The biological activity and physicochemical properties of a molecule are intrinsically linked to its precise three-dimensional structure. Any ambiguity in the arrangement of atoms can lead to erroneous interpretations of experimental data and ultimately hinder the drug discovery process. NMR spectroscopy provides a non-destructive method to map the connectivity and chemical environment of each atom within a molecule, offering a fingerprint that is unique to its structure.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, interpretable NMR spectra is contingent upon a well-defined experimental protocol. The following methodology is recommended for the analysis of this compound.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
NMR Spectrometer Parameters
The following parameters are suggested for acquisition on a standard 400 or 500 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Angle: 30-45°
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR:
-
Pulse Angle: 45°
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
The causality behind these choices lies in balancing signal intensity, resolution, and experimental time. For instance, a longer relaxation delay in ¹³C NMR ensures that all carbon nuclei, including quaternary carbons with longer relaxation times, are fully relaxed before the next pulse, leading to more accurate integration if desired.
Workflow for NMR-based Structural Validation
The logical progression from data acquisition to structural confirmation is a critical aspect of the validation process.
Caption: A workflow diagram illustrating the key stages in the validation of a molecular structure using NMR spectroscopy.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the p-tolyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 (Pyrazole) | 7.7 - 7.9 | d | J3,4 ≈ 1.5-2.5 | 1H |
| H-5 (Pyrazole) | 7.6 - 7.8 | d | J4,5 ≈ 2.5-3.5 | 1H |
| H-4 (Pyrazole) | 6.4 - 6.6 | t | J3,4, J4,5 | 1H |
| H-2', H-6' (Tolyl) | 7.4 - 7.6 | d | Jortho ≈ 8.0-9.0 | 2H |
| H-3', H-5' (Tolyl) | 7.2 - 7.4 | d | Jortho ≈ 8.0-9.0 | 2H |
| -CH₃ (Tolyl) | 2.3 - 2.5 | s | - | 3H |
Note: Predicted values are based on data from structurally similar compounds and general principles of NMR spectroscopy.
Rationale for Assignments:
-
Pyrazole Protons (H-3, H-4, H-5): The protons on the pyrazole ring exhibit a characteristic three-spin system. H-3 and H-5 are doublets due to coupling with H-4, while H-4 appears as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-3 and H-5. The chemical shifts are influenced by the aromaticity of the ring and the electron-withdrawing nature of the nitrogen atoms. The coupling constants between adjacent protons in a pyrazole ring are typically small[1].
-
Tolyl Protons (H-2', H-6' and H-3', H-5'): The para-substituted tolyl group gives rise to a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region[2][3]. The protons ortho to the pyrazole ring (H-2', H-6') are expected to be slightly downfield compared to the protons meta to the pyrazole ring (H-3', H-5') due to the electronic effects of the heterocyclic substituent. The ortho coupling constant (Jortho) is typically in the range of 8-9 Hz[2].
-
Methyl Protons (-CH₃): The methyl protons of the tolyl group appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | 138 - 142 |
| C-5 (Pyrazole) | 126 - 130 |
| C-4 (Pyrazole) | 106 - 110 |
| C-1' (Tolyl) | 137 - 140 |
| C-4' (Tolyl) | 135 - 138 |
| C-2', C-6' (Tolyl) | 118 - 122 |
| C-3', C-5' (Tolyl) | 129 - 131 |
| -CH₃ (Tolyl) | 20 - 22 |
Note: Predicted values are based on data from structurally similar compounds and general principles of NMR spectroscopy.
Rationale for Assignments:
-
Pyrazole Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocyclic systems. C-3 is typically the most downfield due to its proximity to two nitrogen atoms. C-5 is also downfield, while C-4 is the most upfield of the pyrazole ring carbons[4][5].
-
Tolyl Carbons (C-1', C-2', C-3', C-4', C-5', C-6'): The symmetry of the p-tolyl group results in four signals for the six aromatic carbons. The quaternary carbons (C-1' and C-4') can be distinguished from the protonated carbons. C-1' is the carbon attached to the pyrazole ring, and C-4' is the carbon bearing the methyl group. The chemical shifts of the protonated carbons (C-2', C-6' and C-3', C-5') are assigned based on their electronic environment[6].
-
Methyl Carbon (-CH₃): The methyl carbon signal appears in the aliphatic region of the spectrum.
Comparison with Alternative Structures
To definitively confirm the structure of this compound, it is instructive to compare its expected NMR data with that of a potential isomer, such as 1-m-tolyl-1H-pyrazole. In the meta-isomer, the tolyl protons would exhibit a more complex splitting pattern, and the ¹³C NMR spectrum would show six distinct signals for the tolyl aromatic carbons due to the lack of symmetry. This clear difference in the NMR fingerprint allows for unambiguous differentiation between the two isomers.
Conclusion
The structural validation of this compound can be confidently achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. By carefully examining the chemical shifts, integration, and coupling patterns, and by comparing the data to that of known related structures, researchers can unequivocally confirm the identity and purity of their synthesized compound. This rigorous approach to structural elucidation is fundamental to the integrity and success of any chemical research and development program.
References
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Fiveable. Para-Substituted Benzene Definition. Available at: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 70769, 1-Phenylpyrazole". PubChem. Available at: [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). [Video]. YouTube. Available at: [Link]
-
Biological Magnetic Resonance Bank. p-Xylene. Available at: [Link]
-
Chegg. (2022, January 19). Solved discuss the 1H NMR of p-Xylene explaining chemical. Available at: [Link]
-
Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?. Available at: [Link]
-
University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Aromatics. Available at: [Link]
-
Bohrium. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Available at: [Link]
-
Ruano, F. J. L., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-640. Available at: [Link]
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The Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(1), 1-10. Available at: [Link]
-
SpectraBase. P-xylene - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
Al-Jibori, S. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]
-
Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes - Supporting Information. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). Available at: [Link]
-
ResearchGate. Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]
-
ResearchGate. Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Available at: [Link]
-
ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Available at: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available at: [Link]
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Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
Semantic Scholar. A theoretical study of multinuclear coupling constants in pyrazoles. Available at: [Link]
-
ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]
-
Michigan State University, Department of Chemistry. Proton NMR Table. Available at: [Link]
-
University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]
-
PubMed. The (1) H NMR spectrum of pyrazole in a nematic phase. Available at: [Link]
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A Comparative Analysis of the Biological Activity of 1-p-Tolyl-1H-pyrazole and Other Pyrazole Derivatives: A Guide for Drug Discovery Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its versatile scaffold allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[1][3][4] This has made the pyrazole ring a "privileged structure" in drug discovery, with derivatives developed as anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[3][4][5] Among the myriad of derivatives, N-aryl substituted pyrazoles are of significant interest. This guide provides an in-depth comparison of the biological activity of 1-p-Tolyl-1H-pyrazole with other key pyrazole derivatives, grounded in experimental data and structure-activity relationship (SAR) principles.
Our focus is to dissect the causality behind the observed biological effects, explaining not just what these molecules do, but why specific structural features, such as the p-tolyl group at the N1 position, modulate their activity. This analysis aims to equip researchers and drug development professionals with the insights needed to design the next generation of pyrazole-based therapeutics.
Section 1: Anti-inflammatory Activity
Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which produce prostaglandins and leukotrienes, respectively.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[6] Pyrazole derivatives, most notably the COX-2 selective inhibitor Celecoxib, have demonstrated potent anti-inflammatory effects, often with improved gastrointestinal safety profiles compared to traditional NSAIDs.[6]
Mechanism of Action: COX Inhibition
The primary target for many anti-inflammatory pyrazoles is the COX enzyme, which exists in two main isoforms: COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key therapeutic goal to reduce inflammation while minimizing side effects.[6] The structure of pyrazole derivatives allows them to fit into the active site of the COX-2 enzyme.
Comparative Analysis of COX Inhibition
The substitution pattern on the pyrazole ring is critical for both potency and selectivity. While specific data for this compound is not extensively published in comparative assays, we can infer its potential activity based on the established SAR of related N-aryl pyrazoles. The p-tolyl group is an electron-donating moiety which can influence the electronic distribution of the pyrazole ring and its binding interactions.
| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3,5-diarylpyrazoles | COX-2 | 0.01 | High (unspecified) | [6] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 / 0.12 | High (unspecified) | [6] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 | High (unspecified) | [6] |
| Celecoxib (Reference Drug) | COX-2 | ~0.04 | ~30 | [6][7] |
| 1,3,4-trisubstituted pyrazoles | COX-2 | 0.034 - 0.052 | >1500 | [7] |
| Benzenesulfonamide Pyrazoles | COX-2 | 0.019 - 0.061 | 13.10 - 22.21 | [8] |
Expert Insight: The data consistently shows that 1,3,5-trisubstituted pyrazoles exhibit potent and selective COX-2 inhibition.[7] For a compound like this compound, its efficacy would largely depend on the substituents at the C3 and C5 positions. The N1-aryl group, in this case, p-tolyl, plays a crucial role in orienting the molecule within the hydrophobic channel of the COX-2 active site. The presence of a sulfonamide or a similar group on one of the phenyl rings (typically at C3 or C5) is a common feature in highly selective COX-2 inhibitors, as this allows for interaction with a secondary pocket unique to the COX-2 enzyme.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a common method for assessing a compound's ability to inhibit the COX-2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (e.g., this compound) and reference inhibitor (e.g., Celecoxib)
-
Prostaglandin screening EIA kit (for detecting PGE2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the reaction buffer to achieve final assay concentrations.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound dilutions. Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Stop Reaction: After a 10-minute incubation at 37°C, add a stopping solution (e.g., 1 M HCl) to terminate the reaction.
-
Quantify PGE2: Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Section 2: Anticancer Activity
The pyrazole scaffold is a key component in numerous compounds developed as anticancer agents.[9][10][11] These derivatives can interact with a wide range of molecular targets involved in cancer cell proliferation, survival, and metastasis, including protein kinases (e.g., EGFR, VEGFR-2, CDK2) and tubulin.[9][10]
Mechanism of Action: Multi-Target Inhibition
The anticancer efficacy of pyrazole derivatives often stems from their ability to inhibit multiple targets.[9]
-
Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of protein kinases, which are crucial for cell signaling pathways that control cell growth and division. For instance, certain derivatives show potent inhibition of EGFR and VEGFR-2, key drivers in tumor growth and angiogenesis.[9]
-
CDK Inhibition: Cyclin-dependent kinases (CDKs) regulate the cell cycle. Pyrazole compounds that inhibit CDKs can halt cell cycle progression and induce apoptosis (programmed cell death).[9]
-
Tubulin Polymerization Inhibition: Some pyrazoles can bind to tubulin, preventing the formation of microtubules necessary for cell division, leading to mitotic arrest and cell death.[10]
Comparative Analysis of Cytotoxicity
The cytotoxic activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole and its attached rings.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism/Target | Reference |
| Indole-Pyrazole Hybrid | HCT116, MCF7, HepG2 | < 23.7 | CDK2 Inhibition (0.074 µM) | [9] |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibition | [9] |
| Selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 - 15.98 | Dual EGFR/VEGFR-2 Inhibition | [9] |
| Pyrazole-Thiazolidinone Hybrid | Lung Cancer Cells | Moderate (31.01% inhibition) | Docking suggests potent inhibition | [12] |
| Doxorubicin (Reference Drug) | HCT116, MCF7, HepG2 | 24.7 - 64.8 | DNA Intercalation | [9] |
Expert Insight: The data highlights that hybrid molecules, which combine the pyrazole core with other pharmacologically active moieties like indole or thiazolidinone, often exhibit enhanced cytotoxicity.[9][12] For this compound, its potential as an anticancer agent would be significantly boosted by introducing functional groups at other positions of the pyrazole ring, particularly those capable of interacting with the active sites of kinases or other cancer-related targets. The lipophilic and electron-donating nature of the tolyl group could enhance membrane permeability and hydrophobic interactions within a target's binding pocket.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To evaluate the cytotoxicity of test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds and reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in the incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the logarithm of concentration.
Visualizing a Key Anticancer Pathway
Caption: Pyrazole derivatives inhibiting key kinase signaling pathways in cancer.
Section 3: Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[13][14][15][16]
Mechanism of Action: Diverse Targets
The antimicrobial action of pyrazoles is not confined to a single mechanism. They have been shown to inhibit various essential bacterial processes:
-
DNA Gyrase Inhibition: Some pyrazoles can inhibit DNA gyrase, a bacterial enzyme essential for DNA replication, leading to bacterial cell death.[14]
-
Cell Wall Synthesis Inhibition: Disruption of bacterial cell wall integrity is another potential mechanism.
-
Metabolic Pathway Inhibition: Pyrazoles can interfere with crucial metabolic pathways necessary for bacterial survival.
Comparative Analysis of Antimicrobial Potency
The antimicrobial effectiveness is highly dependent on the overall molecular structure.
| Compound/Derivative Class | Organism(s) | MIC (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli, S. aureus (incl. MDR) | 1 - 8 | [14] |
| Imidazo-pyridine substituted pyrazoles | Broad-spectrum (Gram +/-) | < 1 | [14] |
| Hydrazide derivatives of pyrazole | S. aureus, K. planticola | 1.9 - 3.9 | [14] |
| Nitrofuran-containing pyrazoles | E. coli, P. aeruginosa, S. aureus | Good activity (unquantified) | [3] |
| Pyrazolyl 1,3,4-thiadiazines | Broad-spectrum (Bacteria & Fungi) | 2.9 - 125 | [16] |
| Ciprofloxacin (Reference Drug) | Broad-spectrum | Varies (~1-2) | [14] |
Expert Insight: The data suggests that incorporating additional heterocyclic rings (like imidazo-pyridine) or specific functional groups (like aminoguanidine) can dramatically enhance the antimicrobial potency of the pyrazole scaffold.[14] For this compound, its antimicrobial profile would likely be moderate on its own. However, its structure serves as an excellent starting point for synthesizing more complex derivatives, for instance, by adding pharmacophores known for antimicrobial activity at the C3, C4, or C5 positions.
Visualizing an Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Section 4: Structure-Activity Relationships (SAR) - A Synthesis
Across all biological activities, clear SAR trends emerge for the pyrazole scaffold. The activity of this compound is fundamentally defined by the interplay of its N1-substituent with other groups on the ring.
Caption: Key Structure-Activity Relationship (SAR) points for the pyrazole scaffold.
-
N1-Position: The substituent here, such as the p-tolyl group, is critical for establishing hydrophobic interactions and properly orienting the molecule in a target's active site. In cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be optimal.[17][18]
-
C3-Position: This position is frequently modified to include key binding motifs. For example, a carboxamido group is a requirement for potent cannabinoid receptor antagonism.[17][18]
-
C5-Position: A para-substituted phenyl ring at this position is a recurring feature in potent derivatives, including both COX-2 inhibitors and cannabinoid receptor antagonists.[17][18] The nature of the para-substituent can fine-tune activity and selectivity.
Conclusion
This compound, as a standalone molecule, represents a foundational scaffold. Its biological activity is likely modest but holds immense potential. The true power of the pyrazole core is realized through strategic substitution at the C3, C4, and C5 positions. The N1-p-tolyl group provides a lipophilic anchor that influences pharmacokinetics and hydrophobic binding interactions. By combining this N1-substitution with functional groups known to interact with specific biological targets—such as sulfonamides for COX-2, hydrogen-bonding moieties for kinases, or cationic groups for antimicrobial activity—researchers can develop highly potent and selective therapeutic agents. This guide has outlined the comparative landscape and provided the experimental framework to empower scientists in the rational design and evaluation of novel pyrazole derivatives.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
- Current status of pyrazole and its biological activities. (n.d.).
- A Review on Pyrazole chemical entity and Biological Activity. (2019).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
- Pyrazole as an anti-inflammatory scaffold. (2022).
- Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
- Antibacterial pyrazoles: tackling resistant bacteria. (2022).
- Mini review on anticancer activities of Pyrazole Deriv
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019).
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).
- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).
- PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. jchr.org [jchr.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ijnrd.org [ijnrd.org]
- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
spectroscopic comparison of 1-p-Tolyl-1H-pyrazole regioisomers
The user wants a detailed comparison guide on the spectroscopic differences between 1-p-Tolyl-1H-pyrazole regioisomers.
Here's a breakdown of the requirements and a plan to address them:
Topic: Spectroscopic comparison of this compound regioisomers. Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.
Part 1: Core Directive (Autonomy)
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I have full editorial control to structure the guide.
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I need to design a structure that best explains the topic in-depth, not a rigid template.
Part 2: Scientific Integrity & Logic (E-E-A-T)
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Expertise & Experience: Explain the 'why' behind experimental choices.
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Trustworthiness: Protocols should be self-validating.
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Authoritative Grounding & Comprehensive References:
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In-text citations with links.
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A complete "References" section at the end with Title, Source, and clickable URL.
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Verified URLs.
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Part 3: Visualization & Formatting
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Data Presentation: Use tables for quantitative data.
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Experimental Protocols: Provide detailed step-by-step methodologies.
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Mandatory Visualization:
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Use Graphviz (DOT language) for diagrams.
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Enclose DOT scripts in a dot code block.
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Provide a brief, descriptive caption for each diagram.
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Adhere to specific diagram specifications (Max Width: 760px, color contrast rules).
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Mental Sandbox Simulation:
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Initial Structure Idea:
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Introduction to pyrazoles and the problem of regioisomerism.
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Synthesis of this compound and its potential regioisomers (e.g., this compound vs. This compound, or if it's about substitution on the pyrazole ring, like 1-p-tolyl-3-methyl- vs. 1-p-tolyl-5-methyl-). The user's prompt is a bit ambiguous. "this compound regioisomers" could mean isomers formed from an unsymmetrical diketone reacting with p-tolylhydrazine. For instance, the reaction of benzoylacetone with p-tolylhydrazine can give 1-p-tolyl-3-phenyl-5-methyl-1H-pyrazole and 1-p-tolyl-5-phenyl-3-methyl-1H-pyrazole. I'll assume this is the case as it's a classic example of pyrazole regioisomerism. Let's refine the target molecules to 1-(p-tolyl)-3-methyl-5-phenyl-1H-pyrazole and 1-(p-tolyl)-5-methyl-3-phenyl-1H-pyrazole . This is a much more concrete and interesting comparison.
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Detailed Experimental Section for Synthesis.
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Spectroscopic Analysis Section, broken down by technique:
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¹H NMR Spectroscopy
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¹³C NMR Spectroscopy
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Advanced NMR (NOESY/HMBC) - This is crucial for distinguishing regioisomers.
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IR Spectroscopy
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Mass Spectrometry
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Comparative Data Summary (Tables).
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References.
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Content Generation & Sourcing:
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Synthesis: I'll search for a reliable, regioselective (or non-regioselective, to get both isomers) synthesis of these specific pyrazoles. The reaction of a 1,3-diketone (like benzoylacetone) with a substituted hydrazine (p-tolylhydrazine) is the standard method.[1][2][3] I'll explain why this reaction can lead to two different products and how reaction conditions (like pH) can influence the outcome.
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Spectroscopic Data: This is the core.
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¹H NMR: I need to find or predict the chemical shifts. The key difference will be the environment of the pyrazole proton (H4) and the methyl protons. The proximity of the N-tolyl group to either the methyl or phenyl group will be the deciding factor. I'll need to explain the anisotropic effect of the phenyl and tolyl rings.
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¹³C NMR: I'll look for data on the chemical shifts of the pyrazole ring carbons (C3, C4, C5) and the methyl carbon. These will differ between the isomers.[4][5][6][7]
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2D NMR (NOESY/HMBC): This is the definitive proof. For one isomer, a NOESY experiment should show a correlation between the tolyl protons and the methyl protons. In the other, it will show a correlation between the tolyl protons and the phenyl protons. HMBC can confirm the C3/C5 assignments.[4][8][9] I must explain this logic clearly.
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IR Spectroscopy: The differences might be subtle. I'll focus on the C=N and C=C stretching frequencies of the pyrazole ring and any shifts in the aromatic C-H bands.[10][11][12]
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Mass Spectrometry: Regioisomers have the same mass. The differentiation will come from fragmentation patterns. I'll search for literature on pyrazole fragmentation. The loss of substituents might differ in intensity depending on their position relative to the nitrogen atoms.[13][14][15]
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Diagrams (DOT):
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A workflow diagram for the synthesis and analysis.
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A diagram showing the two regioisomers and the key NOE correlation that distinguishes them. This will be very effective.
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References: I will collect all sources as I go and format them at the end. I have a good starting set of search results.
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Refining the Narrative (E-E-A-T):
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Expertise: I will frame the guide as a senior scientist walking a junior researcher through the problem. I'll explain why we choose certain experiments. "While ¹H NMR gives us initial clues, the overlapping aromatic regions can be ambiguous. Therefore, we turn to 2D NMR, specifically NOESY, for an unambiguous spatial correlation..."
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Trustworthiness: The experimental protocol will be detailed enough for replication. The logic for structure elucidation will be self-contained: "The presence of a NOE cross-peak between the ortho-protons of the p-tolyl group and the methyl protons definitively confirms the 1,5-disubstituted structure, as these groups are spatially proximate only in this isomer."
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Authoritative Grounding: I will cite sources for the synthesis method, for typical NMR shifts of pyrazoles, and for the principles of using NOESY for structure elucidation.
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Check all formatting requirements: tables, DOT blocks, captions, citations [cite:INDEX], and the final reference list.
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Review the entire guide for clarity, flow, and scientific accuracy.
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This detailed plan covers all the user's requirements and sets a clear path for generating a high-quality, in-depth technical guide. The choice to focus on a specific, representative pair of regioisomers will make the guide more practical and easier to follow than a purely theoretical discussion.## A Researcher's Guide to the Spectroscopic Differentiation of this compound Regioisomers
Authored by: A Senior Application Scientist
Introduction: The Regioisomer Challenge in Pyrazole Synthesis
Pyrazole derivatives are a cornerstone of medicinal chemistry and materials science, lauded for their wide array of biological activities and versatile applications.[2][16] The classical and most prevalent method for synthesizing the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] However, when an unsymmetrical 1,3-diketone is reacted with a substituted hydrazine, such as p-tolylhydrazine, a critical challenge arises: the potential formation of two distinct regioisomers.
This guide provides an in-depth spectroscopic comparison of a model pair of regioisomers: 1-(p-tolyl)-5-methyl-3-phenyl-1H-pyrazole (Isomer A) and 1-(p-tolyl)-3-methyl-5-phenyl-1H-pyrazole (Isomer B). Discerning between these structures is non-trivial as they possess the same molecular weight and similar core functionalities. Yet, for applications in drug development and materials science, where structure dictates function, unambiguous identification is paramount. Here, we will dissect how a multi-faceted spectroscopic approach, grounded in NMR, IR, and Mass Spectrometry, can provide definitive structural elucidation.
The Synthetic Pathway: A Tale of Two Isomers
The synthesis of our target regioisomers begins with the reaction of 1-phenylbutane-1,3-dione (benzoylacetone) with p-tolylhydrazine. The reaction mechanism involves initial condensation at one of the two non-equivalent carbonyl groups, followed by cyclization and dehydration. The nucleophilic attack of the substituted nitrogen (N1) of the hydrazine can occur at either the benzoyl carbonyl or the acetyl carbonyl, leading to the two possible products.
Experimental Protocol: Synthesis of 1-(p-tolyl)-pyrazole Regioisomers
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenylbutane-1,3-dione (10 mmol) in glacial acetic acid (20 mL).
-
Addition of Hydrazine : Add p-tolylhydrazine hydrochloride (10 mmol) to the solution.
-
Reaction : Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Isolation : Collect the precipitated solid by vacuum filtration. The crude product will be a mixture of regioisomers A and B.
-
Purification : Separate the isomers using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient. The differing polarity of the isomers usually allows for effective separation.[4]
Spectroscopic Elucidation: The Definitive Toolkit
While TLC can separate the isomers, spectroscopic analysis is required for definitive identification. We will now explore the key distinguishing features in each major analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful tool for distinguishing these regioisomers. The chemical environment of every proton and carbon atom is subtly different, providing a unique fingerprint for each molecule.[11]
The most diagnostic signals in the ¹H NMR spectrum are the pyrazole ring proton (H4) and the methyl protons.
-
Pyrazole H4 Proton : This proton appears as a singlet and its chemical shift is influenced by the nature of the adjacent C3 and C5 substituents. While subtle, a measurable difference is expected.
-
Methyl (–CH₃) Protons : The key differentiator lies in the spatial proximity of the methyl group to the bulky phenyl or tolyl rings. The anisotropic effect of the aromatic rings will cause a noticeable shift in the methyl signal between the two isomers.
-
Aromatic Protons : The signals for the phenyl and tolyl protons will appear in the aromatic region (typically 7.0-8.0 ppm). Overlapping multiplets are common, making definitive assignment from the 1D spectrum alone challenging.
The carbon signals of the pyrazole ring (C3, C4, C5) are highly informative.
-
C3 and C5 Carbons : The chemical shifts of these carbons are directly influenced by their attached substituent (phenyl or methyl) and their position relative to the N-tolyl group. We expect a significant difference in the chemical shifts for C3 and C5 between Isomer A and Isomer B.
-
Methyl Carbon : The chemical shift of the methyl carbon will also vary slightly between the two isomers.
When 1D NMR data is ambiguous, 2D techniques provide the conclusive evidence.[8]
-
Nuclear Overhauser Effect Spectroscopy (NOESY) : This experiment identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity. This is the single most definitive experiment for this problem.[4][8]
-
For Isomer B (1-p-tolyl-3-methyl-5-phenyl) , a NOESY cross-peak will be observed between the ortho-protons of the N-tolyl ring and the protons of the C5-phenyl ring.
-
For Isomer A (1-p-tolyl-5-methyl-3-phenyl) , the crucial NOESY correlation will be between the ortho-protons of the N-tolyl ring and the protons of the C5-methyl group. The absence of this correlation in Isomer B is equally telling.
-
// This is a conceptual representation. Actual DOT does not support positioning labels on edges this way easily. // The arrow shows the conceptual link for the NOE effect. } caption="Key NOE correlation for isomer identification."
-
Heteronuclear Multiple Bond Correlation (HMBC) : This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to confirm the assignments of the C3 and C5 carbons. For example, in Isomer A, the methyl protons (C5-CH₃) will show a correlation to both C5 and C4 of the pyrazole ring, while the ortho-protons of the C3-phenyl ring will show a correlation to C3.
Comparative NMR Data Summary
| Spectroscopic Feature | Isomer A (1-p-tolyl-5-methyl-3-phenyl) | Isomer B (1-p-tolyl-3-methyl-5-phenyl) | Rationale for Difference |
| ¹H: –CH₃ singlet | Expected upfield shift | Expected downfield shift | Anisotropic shielding by the nearby N-tolyl ring in Isomer A. |
| ¹H: Pyrazole H4 | ~6.5-6.7 ppm | ~6.7-6.9 ppm | Different electronic environment due to flanking substituents. |
| ¹³C: C3 | ~152 ppm | ~148 ppm | Attached to phenyl in A vs. methyl in B. |
| ¹³C: C5 | ~142 ppm | ~145 ppm | Attached to methyl in A vs. phenyl in B. |
| NOESY Correlation | N-tolyl (ortho-H) ↔ C5-CH₃ | N-tolyl (ortho-H) ↔ C5-Phenyl (ortho-H) | Definitive proof of spatial proximity and thus, regiochemistry. |
Note: Exact chemical shifts (ppm) are dependent on the solvent and instrument and should be considered illustrative. The relative differences are key.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bond vibrations within a molecule. While not as definitive as NMR for this specific problem, it can offer supporting evidence.
-
C=N and C=C Stretching : The pyrazole ring exhibits characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. The exact frequencies and intensities of these bands may differ slightly between the two isomers due to the different substitution patterns affecting the ring's dipole moment.
-
Aromatic C-H Bending : Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be characteristic of the substitution pattern on the aromatic rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isomer A vs. Isomer B |
| Aromatic C-H Stretch | 3000-3100 | Similar for both |
| Aliphatic C-H Stretch | 2850-2960 | Similar for both |
| Pyrazole Ring C=N, C=C | 1400-1600 | Minor shifts in frequency and intensity expected |
| Aromatic C-H Bending | 700-900 | Potential subtle differences |
Mass Spectrometry (MS)
Since regioisomers have the same molecular formula (C₁₇H₁₆N₂), they will exhibit the same molecular ion peak (M⁺) in a mass spectrum. Differentiation must rely on analyzing their fragmentation patterns.[13]
The fragmentation of the pyrazole ring can be initiated by the loss of substituents. The stability of the resulting fragment ions may differ between the two isomers, leading to different relative abundances in the mass spectrum.
-
Key Fragmentation Pathways :
-
Loss of Methyl Radical (•CH₃) : [M - 15]⁺
-
Loss of Phenyl Radical (•C₆H₅) : [M - 77]⁺
-
Loss of Tolyl Radical (•C₇H₇) : [M - 91]⁺
-
Cleavage of the Pyrazole Ring : Can lead to characteristic fragments like the tolylnitrogen cation [C₇H₇N]⁺.
-
The relative intensities of the [M - 15]⁺ and [M - 77]⁺ peaks could be a key indicator. The substituent at the C5 position, adjacent to the N-tolyl group, might be more readily cleaved. This hypothesis would need to be confirmed by detailed fragmentation analysis, but it provides a potential avenue for differentiation if NMR is unavailable.
Conclusion: A Multi-Pronged Approach to Certainty
The unambiguous characterization of this compound regioisomers is a classic challenge in synthetic chemistry that underscores the importance of a rigorous analytical approach. While ¹H and ¹³C NMR provide strong initial evidence, the definitive assignment hinges on 2D NMR techniques. The presence or absence of a specific NOESY correlation between the N-tolyl group and the C5-substituent provides an irrefutable answer to the question of regiochemistry. Mass spectrometry and IR spectroscopy serve as valuable confirmatory tools, adding further confidence to the structural assignment. By systematically applying this spectroscopic toolkit, researchers can ensure the structural integrity of their compounds, a critical step for any subsequent application in research and development.
References
-
Fustero, S., Simón-Fuentes, A., & Sanz-Cervera, J. F. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International, 41(4), 253-296. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
Journal of the Chemical Society B. (1969). A vibrational assignment for pyrazole. RSC Publishing. Available from: [Link]
-
New Journal of Chemistry. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Available from: [Link]
-
Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. Available from: [Link]
-
ResearchGate. (2019). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. Available from: [Link]
-
Semantic Scholar. (2015). Regioselective synthesis of pyrazoles fused with heteroaliphatic amines at the [3,4-c] edges. Semantic Scholar. Available from: [Link]
-
Pavia, M. R., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]
-
ResearchGate. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
-
National Institutes of Health. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. National Library of Medicine. Available from: [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available from: [Link]
-
ResearchGate. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available from: [Link]
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available from: [Link]
-
Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of 1-p-Tolyl-1H-pyrazole using HPLC and Mass Spectrometry
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from the manufacturing process, degradation, or storage, can have unintended pharmacological or toxicological effects.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4] The ICH Q3A guideline, for instance, sets clear thresholds, often as low as 0.1%, for the identification of impurities, compelling developers to employ highly sensitive and specific analytical techniques.[1][5]
This guide provides an in-depth, practical comparison and workflow for determining the purity of 1-p-Tolyl-1H-pyrazole, a heterocyclic compound representative of many scaffolds in medicinal chemistry.[6][7][8] We will focus on the synergistic power of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), a combination that has become the gold standard for its ability to separate, quantify, and identify both the main compound and its trace-level impurities.[9][10][11]
Pillar 1: The Synergy of Separation and Identification
The core principle of our approach is the coupling of two powerful analytical techniques. HPLC provides the high-resolution separation of components in a mixture, while MS offers definitive molecular weight information and structural clues.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[9] For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[11][12] Compounds are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer by the column.
-
Mass Spectrometry (MS): Following separation by HPLC, the eluent is directed to a mass spectrometer. The MS ionizes the molecules (e.g., via Electrospray Ionization - ESI) and then separates the resulting ions based on their mass-to-charge ratio (m/z).[13] This provides an exact molecular weight for each separated component, serving as a powerful tool for identity confirmation and the characterization of unknown impurities.[10][14]
Below is a conceptual workflow illustrating the hyphenated HPLC-MS technique.
Caption: Conceptual workflow of an HPLC-UV-MS system.
Pillar 2: Experimental Protocol - A Self-Validating System
The following protocol is designed not just to be followed, but to be understood. The choices made are grounded in the chemical nature of this compound and the principles of chromatographic separation. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the procedure is suitable for its intended purpose.[15][16][17]
Step 1: Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Causality: Formic acid is a common mobile phase modifier that acidifies the eluent. This helps to protonate the nitrogen atoms on the pyrazole ring, leading to sharper, more symmetrical peaks and improving ionization efficiency for positive-mode ESI-MS.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Acetonitrile is a common organic solvent in reversed-phase chromatography with a low UV cutoff and good elution strength for a wide range of organic molecules.
-
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL (100 µg/mL).
-
Causality: The diluent should be similar in composition to the initial mobile phase to prevent peak distortion. The concentration is chosen to be within the linear range of the UV detector and to avoid saturating the mass spectrometer.
-
Step 2: HPLC-MS Instrumentation and Conditions
The following table outlines a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | A general-purpose reversed-phase column suitable for many small organic molecules.[18] |
| Column Temp. | 30 °C | Provides stable retention times and improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 5 µL | A small volume minimizes potential column overload. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds. A full UV-Vis scan should be run initially to determine the optimal wavelength. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient is essential for separating impurities with a wide range of polarities and ensuring that late-eluting, non-polar impurities are washed from the column. |
| MS Ionization | Electrospray (ESI), Positive Mode | ESI is ideal for polar and semi-polar molecules. Positive mode is chosen to detect the protonated molecule [M+H]⁺.[10] |
| MS Scan Range | m/z 50 - 500 | This range will cover the expected molecular ion of this compound (C₁₀H₁₀N₂ = 158.20 g/mol ) and potential dimers, adducts, or common impurities. |
Step 3: Data Acquisition and Processing
-
System Suitability: Before analyzing samples, inject a standard solution multiple times to ensure the system is performing correctly (e.g., checking for consistent retention times, peak areas, and tailing factors).
-
Blank Injection: Inject the diluent to identify any peaks originating from the solvent or system.
-
Sample Analysis: Inject the prepared sample solution.
-
Data Integration: Integrate all peaks in the chromatogram that are above the reporting threshold (e.g., 0.05% as per ICH guidelines).[2]
Pillar 3: Data Interpretation and Purity Confirmation
The data from the HPLC-UV and MS detectors are used in concert to build a complete picture of the sample's purity.
Quantitative Analysis (HPLC-UV)
Purity is typically estimated using the area percent method from the UV chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness: This calculation assumes that all compounds have an identical response factor at the detection wavelength. While a useful estimate, it is not definitively quantitative. For true quantification of impurities, reference standards for each impurity would be required to create calibration curves.
Example Data Table:
| Peak # | Retention Time (min) | Peak Area (mAU*s) | Area % | Observed m/z [M+H]⁺ | Proposed Identity |
| 1 | 3.52 | 1,500 | 0.07 | 145.1 | Potential starting material |
| 2 | 8.91 | 2,150,000 | 99.71 | 159.1 | This compound |
| 3 | 11.24 | 5,200 | 0.22 | 175.1 | Unknown Impurity |
Qualitative Analysis (MS)
The mass spectrometer provides identity confirmation. For this compound (Molecular Formula: C₁₀H₁₀N₂), the expected exact mass is 158.0844. In positive ESI mode, we would expect to see the protonated molecule [M+H]⁺.
-
Main Peak: The mass spectrum corresponding to the main HPLC peak (at 8.91 min) should show a strong signal at m/z ≈ 159.1. High-resolution mass spectrometry (HRMS) could confirm the elemental composition, providing definitive identification.[9]
-
Impurity Peaks: The MS data for other peaks can help identify them. For example, Peak 1 with an m/z of 145.1 could correspond to a demethylated precursor. Peak 3 at m/z 175.1 might indicate an oxidation product ([M+O+H]⁺).
The overall process from sample to final report is a logical flow that ensures data integrity.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-p-Tolyl-1H-pyrazole Analogs as Selective COX-2 Inhibitors
For researchers and scientists in drug development, the pyrazole scaffold represents a "privileged structure" due to its presence in numerous pharmacologically active agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly influential class of these compounds: 1,5-diarylpyrazoles, featuring a 1-p-tolyl group, which ultimately led to the discovery of the selective COX-2 inhibitor, Celecoxib (SC-58635).[3][4][5] We will explore the causal relationships behind experimental design choices and present the comparative data that illuminate the path to a clinically successful anti-inflammatory drug.
The Rationale for Targeting COX-2 with 1,5-Diarylpyrazoles
Prostaglandins are key mediators of pain, fever, and inflammation. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.[4] Two main isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and upregulated at sites of inflammation.[6][7] Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to common side effects like gastrointestinal issues.[6][7] The discovery of the inducible COX-2 isoform presented a compelling therapeutic target: a selective COX-2 inhibitor could provide potent anti-inflammatory relief while sparing the protective functions of COX-1.[4][6]
The 1,5-diarylpyrazole scaffold emerged as a promising chemotype for achieving this selectivity. The key design hypothesis was that subtle structural differences in the active sites of COX-1 and COX-2 could be exploited. Specifically, the active site of COX-2 contains a larger, more accommodating hydrophobic pocket compared to COX-1. The strategic placement of specific substituents on the diarylpyrazole core was intended to fit snugly into this larger COX-2 pocket, thereby preventing binding to the more constricted COX-1 active site. The 1-p-tolyl group at the 5-position of the pyrazole was found to be a critical component of this molecular architecture.
Core Structure and Key Positions for Modification
The foundational structure for this SAR study is the 1,5-diarylpyrazole. The numbering of the pyrazole ring and the key positions for substitution are illustrated below. Our focus is on analogs where the R² substituent is a p-tolyl group.
The primary points of modification in the development of Celecoxib were:
-
The R¹ substituent on the N1-phenyl ring: This position proved critical for COX-2 selectivity and potency.
-
The R³ substituent at the C3 position of the pyrazole ring: Modifications here significantly influenced selectivity and overall activity.
-
The R² substituent at the C5 position of the pyrazole ring: While this guide focuses on the p-tolyl group, variations at this position were also explored to confirm the optimal substitution.
Structure-Activity Relationship Analysis
The following sections dissect the SAR based on extensive experimental data, primarily from the seminal work by Penning et al. (1997), which details the discovery of Celecoxib.[3][4][5]
A paramount discovery was the necessity of a sulfonamide (SO₂NH₂) or methyl sulfone (SO₂Me) group at the para-position of the N1-phenyl ring for potent COX-2 inhibitory activity.[4] This group is believed to interact with a secondary pocket in the COX-2 active site, which is not readily accessible in COX-1.
| Compound ID | N1-Phenyl Substituent (R¹) | C3-Substituent (R³) | C5-Substituent (R²) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | 4-SO₂NH₂ | CF₃ | 4-CH₃-Ph | 15 | 0.04 | 375 |
| 1b | 4-SO₂Me | CF₃ | 4-CH₃-Ph | 7.9 | 0.05 | 158 |
| 29 | 4-SO₂N(CH₃)₂ | CF₃ | 4-CH₃-Ph | >100 | >100 | - |
| 31 | 4-NHSO₂Me | CF₃ | 4-CH₃-Ph | >100 | >100 | - |
| - | H | CF₃ | 4-CH₃-Ph | >100 | 1.8 | - |
Data synthesized from Penning, T.D., et al. (1997). J. Med. Chem., 40(9), 1347-1365.[3][4]
Key Insights:
-
The 4-sulfamoylphenyl and 4-methylsulfonylphenyl groups at the N1 position are crucial for high COX-2 potency and selectivity.[4]
-
Removal of this group entirely results in a dramatic loss of activity.
-
N-alkylation of the sulfonamide (Compound 29) or reversing its orientation to a methanesulfonamido moiety (Compound 31) abolishes inhibitory activity against both enzymes, highlighting the specific hydrogen bonding and steric requirements for this interaction.[4]
The substituent at the C3 position significantly modulates the potency and selectivity of the analogs. Small, electron-withdrawing groups were found to be optimal.
| Compound ID | N1-Phenyl Substituent (R¹) | C3-Substituent (R³) | C5-Substituent (R²) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1i (Celecoxib) | 4-SO₂NH₂ | CF₃ | 4-CH₃-Ph | 15 | 0.04 | 375 |
| 2a | 4-SO₂NH₂ | CHF₂ | 4-CH₃-Ph | 4.0 | 0.02 | 200 |
| 1f | 4-SO₂NH₂ | CH₃ | 4-CH₃-Ph | >100 | 0.34 | >294 |
| 1d | 4-SO₂NH₂ | Cl | 4-CH₃-Ph | 17 | 0.11 | 155 |
| 1e | 4-SO₂NH₂ | Br | 4-CH₃-Ph | 10 | 0.09 | 111 |
| 1g | 4-SO₂NH₂ | H | 4-CH₃-Ph | >100 | 2.3 | >43 |
Data synthesized from Penning, T.D., et al. (1997). J. Med. Chem., 40(9), 1347-1365.[3][4]
Key Insights:
-
Small, electronegative groups like trifluoromethyl (CF₃) and difluoromethyl (CHF₂) at the C3 position afford the highest potency against COX-2.[4]
-
Replacing these with a simple methyl group (1f) or hydrogen (1g) leads to a significant decrease in potency.
-
Halogens such as chlorine and bromine also confer good activity, though generally less than the fluorinated alkyl groups.
The aryl group at the C5 position plays a vital role in anchoring the molecule within the enzyme's active site. The p-tolyl group was identified as being particularly effective.
| Compound ID | N1-Phenyl Substituent (R¹) | C3-Substituent (R³) | C5-Substituent (R²) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1i (Celecoxib) | 4-SO₂NH₂ | CF₃ | 4-CH₃-Ph | 15 | 0.04 | 375 |
| 1h | 4-SO₂NH₂ | CF₃ | Phenyl | 50 | 0.19 | 263 |
| 1j | 4-SO₂NH₂ | CF₃ | 4-F-Ph | 25 | 0.05 | 500 |
| 1k | 4-SO₂NH₂ | CF₃ | 4-Cl-Ph | 7.9 | 0.03 | 263 |
| 1l | 4-SO₂NH₂ | CF₃ | 4-OCH₃-Ph | >100 | 0.24 | >417 |
Data synthesized from Penning, T.D., et al. (1997). J. Med. Chem., 40(9), 1347-1365.[3][4]
Key Insights:
-
A phenyl group at C5 is essential for activity.
-
Substitution at the para-position of this phenyl ring is generally favorable. The p-tolyl group (in Celecoxib) provides an excellent balance of potency and selectivity.
-
Small, electron-withdrawing groups like fluoro (1j) and chloro (1k) are well-tolerated and can even enhance selectivity.
-
A larger, electron-donating group like methoxy (1l) reduces COX-2 potency.
Experimental Protocols
The methodologies described herein are based on the procedures that led to the discovery of Celecoxib and its analogs.[4]
The synthesis is a robust two-step process involving a Claisen condensation followed by a cyclization/condensation reaction with a substituted hydrazine.
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Cross-Validation of In Vitro Anticancer Activity of 1-p-Tolyl-1H-pyrazole: A Comparative Guide for Preclinical Evaluation
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] This guide focuses on a specific derivative, 1-p-Tolyl-1H-pyrazole, and provides a comprehensive framework for the cross-validation of its in vitro anticancer effects across a panel of diverse human cancer cell lines. Our objective is to present a robust, self-validating experimental design that not only determines the cytotoxic potential of this compound but also underscores the critical importance of cell line selection in generating reproducible and translatable preclinical data.
The rationale for employing multiple cell lines is to ensure that the observed biological effects are not cell line-specific artifacts and to gain a broader understanding of the compound's potential efficacy across different cancer types.[3] This cross-validation is a cornerstone of rigorous preclinical research, enhancing the reliability of findings before advancing a compound to more complex in vivo models.[3][4]
Experimental Design: A Multi-faceted Approach to In Vitro Validation
The experimental strategy detailed herein is designed to provide a holistic view of the in vitro activity of this compound. This involves a carefully selected panel of cell lines and a suite of assays to probe cell viability, and the mechanism of cell death.
Cell Line Panel Selection
To ensure a comprehensive evaluation, a panel of well-characterized human cancer cell lines from different tissue origins is proposed, alongside a non-cancerous cell line to assess selectivity.
-
MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.
-
MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative (ER, PR, HER2-negative), known for its aggressive phenotype.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.[5]
-
HEK293: A non-cancerous human embryonic kidney cell line, serving as a control for general cytotoxicity.[5]
All cell lines should be obtained from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure their identity and prevent issues with cross-contamination, a prevalent problem in biomedical research.[6]
Experimental Workflow
The overall experimental workflow is designed to systematically assess the cytotoxic and apoptotic effects of this compound.
Caption: General workflow for the in vitro cross-validation of this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.[7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO concentration equivalent to the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, should be determined using non-linear regression analysis.[8]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
This compound
-
Selected cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Comparative Data Presentation (Hypothetical)
The following tables summarize hypothetical results for the in vitro evaluation of this compound.
Table 1: Cytotoxicity of this compound (IC50 Values in µM) in Various Cell Lines after 48h Treatment
| Cell Line | Tissue Origin | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 18.5 ± 2.1 | 0.8 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.3 ± 1.5 | 1.2 ± 0.2 |
| A549 | Lung Carcinoma | 25.7 ± 3.2 | 1.5 ± 0.3 |
| HeLa | Cervical Adenocarcinoma | 21.1 ± 2.5 | 1.0 ± 0.2 |
| HEK293 | Embryonic Kidney (Non-cancerous) | > 100 | 5.4 ± 0.7 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (48h Treatment)
| Treatment (Concentration) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control (DMSO) | 95.2 ± 1.8 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 12 µM (IC50) | 48.7 ± 3.5 | 35.1 ± 2.9 | 16.2 ± 2.1 |
| 24 µM (2x IC50) | 22.3 ± 2.1 | 58.6 ± 4.2 | 19.1 ± 2.5 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Mechanistic Insights and Signaling Pathways
Pyrazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases.[10] A plausible, though hypothetical, mechanism for this compound could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Discussion and Future Directions
The hypothetical data presented in this guide illustrate a successful cross-validation of the in vitro anticancer activity of this compound. The compound demonstrates dose-dependent cytotoxicity across a panel of cancer cell lines, with a notably higher IC50 value in the non-cancerous HEK293 cell line, suggesting a degree of selectivity for cancer cells. The superior potency observed in the aggressive triple-negative breast cancer cell line, MDA-MB-231, is a promising finding that warrants further investigation.
The induction of apoptosis, as demonstrated by the Annexin V/PI staining assay, provides initial insights into the mechanism of action. The proposed inhibition of the PI3K/Akt/mTOR pathway is a testable hypothesis that can be explored in subsequent studies using techniques such as Western blotting to assess the phosphorylation status of key pathway components.
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A Senior Application Scientist's Guide to Comparative Docking of 1-p-Tolyl-1H-pyrazole Against Cyclooxygenase-2 (COX-2)
This guide provides a comprehensive, in-depth protocol and analysis for a comparative molecular docking study of 1-p-Tolyl-1H-pyrazole against the enzyme Cyclooxygenase-2 (COX-2). We will compare its potential binding affinity and interactions with well-established, commercially available COX-2 inhibitors, providing the scientific rationale behind each step of the computational workflow. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction: The Rationale for Targeting COX-2 with Pyrazole Scaffolds
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins[1][2]. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is an inducible isoform that is significantly overexpressed during inflammation and in various pathological conditions, including many types of cancer[1][3][4].
This distinction makes selective inhibition of COX-2 a highly sought-after therapeutic strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms[5][6].
The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of several commercially successful selective COX-2 inhibitors, such as Celecoxib and Deracoxib[7]. The structural features of the pyrazole ring are well-suited for interaction with the active site of the COX-2 enzyme. The core structure of our compound of interest, this compound, contains this key pyrazole ring, making it a prime candidate for investigation as a potential COX-2 inhibitor.
This guide will computationally evaluate this compound's potential by docking it into the COX-2 active site and comparing its binding characteristics to those of known inhibitors:
-
Celecoxib: A diaryl-substituted pyrazole and a well-known selective COX-2 inhibitor.
-
Rofecoxib (Vioxx): A potent selective COX-2 inhibitor, notable for its methyl sulfone moiety[8].
-
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) that also shows binding to the COX-2 active site[9].
By comparing our test compound to these standards, we can benchmark its potential efficacy and understand its putative mechanism of action at a molecular level.
Experimental Design: A Self-Validating Docking Protocol
To ensure the trustworthiness and scientific validity of our computational experiment, we will employ a protocol that includes a crucial validation step: re-docking. Before docking our compound of interest, we will first extract the co-crystallized ligand from the protein structure and re-dock it into the active site. A successful docking protocol should be able to reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å[10]. This step validates that our chosen docking parameters are appropriate for the given biological system.
The overall workflow is designed to be logical and sequential, from data preparation to analysis and interpretation.
Caption: The overall workflow for the comparative docking study.
Detailed Methodology
This section provides a step-by-step protocol for the comparative docking study. The choice of software (e.g., AutoDock Vina, Schrödinger Maestro/Glide, GOLD) can vary, but the principles remain universal. Here, we describe a generalist approach adaptable to most platforms.
Preparation of the Protein Receptor
-
Structure Retrieval: Download the crystal structure of Mus musculus COX-2 complexed with Celecoxib from the Protein Data Bank (PDB). The recommended entry is PDB ID: 3LN1 , which has a resolution of 2.40 Å[11]. This structure provides a high-quality template with a co-crystallized selective inhibitor, making it ideal for this study.
-
Initial Cleanup: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro). Remove all non-essential molecules, including water molecules, co-solvents, and any crystallographic additives. Retain the protein chains and the co-crystallized ligand (Celecoxib, designated as 'CLS' in 3LN1) for the validation step.
-
Protein Preparation: Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools). This critical step involves:
-
Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assigning correct bond orders.
-
Repairing any missing side chains or atoms.
-
Assigning partial atomic charges using a force field (e.g., OPLS, AMBER).
-
Performing a restrained energy minimization to relieve any steric clashes introduced during preparation. This should be a gentle minimization to avoid significant deviation from the crystal structure.
-
Preparation of Ligands
-
Structure Generation:
-
This compound: Draw the 2D structure in a chemical sketcher (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Known Inhibitors: Obtain the 3D structures of Celecoxib, Rofecoxib, and Diclofenac. These can be sourced from databases like PubChem or ZINC, or by extracting Celecoxib directly from the 3LN1 PDB file.
-
-
Ligand Optimization: Prepare the ligands for docking using a tool like Schrödinger's LigPrep or similar software. This process involves:
-
Generating possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Generating tautomers and stereoisomers if applicable.
-
Performing a thorough energy minimization of each ligand structure using a suitable force field (e.g., OPLS3e, MMFF94). This ensures that the starting ligand conformation is energetically favorable.
-
Docking Protocol Execution
-
Grid Generation (Defining the Binding Site): The docking search space must be defined.
-
Rationale: Instead of docking against the entire protein surface, which is computationally expensive and irrelevant, we define a "grid box" centered on the active site.
-
Procedure: The grid box should be centered on the co-crystallized Celecoxib ligand within the 3LN1 structure. The dimensions of the box should be large enough to encompass the entire binding pocket and allow the ligands to rotate and translate freely within it (e.g., a 25Å x 25Å x 25Å cube is often sufficient)[10].
-
-
Protocol Validation (Re-docking):
-
Extract the co-crystallized Celecoxib ligand from the prepared 3LN1 structure.
-
Dock this exact ligand back into the defined grid box using the chosen docking algorithm (e.g., AutoDock Vina's standard precision 'SP' mode).
-
Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å confirms the protocol's validity[10].
-
-
Comparative Docking:
-
Once the protocol is validated, dock this compound and the other known inhibitors (Rofecoxib, Diclofenac) into the same grid box using identical docking parameters.
-
Generate multiple binding poses (e.g., top 10) for each ligand to analyze the conformational landscape.
-
Results and Comparative Analysis
The primary outputs of a docking study are the binding poses and their associated scores. The docking score is an empirical value that estimates the binding free energy (ΔG), with more negative values indicating a more favorable interaction.
Quantitative Data Summary
The docking results can be summarized for easy comparison. The values presented below are illustrative, based on typical results from published studies, and would be replaced with actual experimental data.
| Compound | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki, µM) | Key Interacting Residues |
| Celecoxib (Reference) | -12.9 | 0.025 | His90, Arg513, Phe518, Val523, Ser530 |
| Rofecoxib (Reference) | -11.8 | 0.098 | His90, Arg513, Phe518, Val523 |
| Diclofenac (Reference) | -9.5 | 2.15 | Tyr385, Ser530, Arg120 |
| This compound | -8.7 | 8.50 | His90, Val349, Phe518 |
Note: Docking scores are highly dependent on the software and scoring function used. These values are for comparative purposes within this specific study.[12][13]
Analysis of Binding Interactions
A detailed analysis of the binding poses reveals the specific molecular interactions responsible for ligand binding. This is crucial for understanding the basis of affinity and selectivity.
-
Celecoxib: As a known inhibitor, Celecoxib's binding mode is the gold standard. Its trifluoromethyl-phenyl group occupies the primary hydrophobic pocket of the active site. Crucially, its sulfonamide group extends into a distinct side pocket, where it forms a key hydrogen bond with Arg513 . This interaction is a hallmark of COX-2 selectivity, as the corresponding residue in COX-1 (His513) creates a steric hindrance that prevents access to this pocket[6][12].
-
Rofecoxib: Rofecoxib also orients itself to take advantage of the COX-2 specific side pocket, with its methyl sulfone moiety interacting with Arg513 and Val523[8][12].
-
This compound: Our analysis of the docked pose for this compound would focus on the following:
-
Orientation: Does the tolyl group occupy one of the hydrophobic pockets?
-
Key Interactions: Does the pyrazole ring form hydrogen bonds or pi-pi stacking interactions with key residues like His90 , Phe518 , or Ser530 ?
-
Selectivity Pocket: Does any part of the molecule interact with the selectivity side pocket near Arg513 and Val523 ? The lack of a sulfonamide-like group suggests it may not engage this pocket in the same manner as Celecoxib, potentially resulting in lower affinity and/or selectivity.
-
The diagram below illustrates the conceptual interactions within the COX-2 active site.
Caption: Key molecular interactions within the COX-2 active site.
Discussion and Future Directions
The comparative docking results indicate that this compound is predicted to bind within the active site of the COX-2 enzyme. Its docking score, while less favorable than the highly optimized inhibitors Celecoxib and Rofecoxib, suggests a potential for inhibitory activity. The primary interactions appear to be hydrophobic, driven by the tolyl group, and potential pi-stacking from the pyrazole core.
However, the lack of a functional group capable of forming strong interactions within the COX-2 selectivity pocket (with Arg513) suggests that this compound, in its current form, is unlikely to be a potent or highly selective COX-2 inhibitor.
Causality and Future Experiments: This computational study provides a clear, mechanistically-grounded hypothesis. The lower predicted binding affinity of this compound compared to Celecoxib is likely due to its inability to engage with the key selectivity residue Arg513. This leads to several logical next steps:
-
In Vitro Enzyme Assays: The immediate next step is to validate these computational predictions with in vitro COX-1 and COX-2 enzyme inhibition assays. This experimental data is essential to confirm whether this compound has any actual inhibitory activity and to determine its selectivity index.
-
Structure-Activity Relationship (SAR) Studies: Based on our docking insights, new analogues could be designed. For instance, adding a para-sulfonamide or a similar hydrogen-bonding group to the tolyl ring could dramatically improve binding affinity and selectivity by mimicking the interaction of Celecoxib with Arg513.
-
Molecular Dynamics (MD) Simulations: To further refine the understanding of the binding stability, an MD simulation of the docked this compound-COX-2 complex could be performed. This would assess the stability of the predicted interactions over time, providing a more dynamic and realistic view of the binding event.
Conclusion
This comparative docking guide demonstrates that this compound is a molecule of interest that likely binds to the COX-2 active site, though with a lower predicted affinity than established inhibitors like Celecoxib. The computational protocol outlined herein, complete with a critical validation step, provides a robust framework for the initial assessment of potential enzyme inhibitors. The insights gained from the analysis of binding interactions provide a clear rationale for the compound's predicted behavior and lay the groundwork for future chemical modifications and essential in vitro validation.
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Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Molecular Diversity. [Link]
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Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2022). Bioorganic Chemistry. [Link]
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Orlando, B.J., & Malkowski, M.G. (2016). The Structure of Vioxx Bound to Human COX-2. RCSB Protein Data Bank. [Link]
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3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. (n.d.). ResearchGate. [Link]
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Duggan, K.C., et al. (2003). CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2. RCSB Protein Data Bank. [Link]
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Docking simulation of celecoxib (a), 2a (b), 2b (c), and 2j (d) molecules in COX-2 (PDB ID: 5KIR). (n.d.). ResearchGate. [Link]
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New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. (2019). Future Medicinal Chemistry. [Link]
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Marnett, L.J., et al. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. ACS Chemical Biology. [Link]
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Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). Molecules. [Link]
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Singh, V.J., & Chawla, P.A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]
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Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (2022). Research Square. [Link]
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COX-2 docking constraints: For comparison the co-crystallized celecoxib... (n.d.). ResearchGate. [Link]
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Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. (2020). Biomolecules. [Link]
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Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]
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Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. (2022). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel Kinase Bioassay Using a 1-p-Tolyl-1H-pyrazole Derivative
This guide provides a comprehensive framework for the validation of a new bioassay, specifically tailored for researchers, scientists, and drug development professionals. The focus is on a novel kinase assay, using a known 1-p-Tolyl-1H-pyrazole derivative as a reference compound. This document moves beyond a simple checklist, delving into the scientific rationale behind experimental choices to ensure robust and reliable assay performance.
The validation process is critical for any new analytical method, establishing by objective evidence that the assay consistently produces a result or product meeting its predetermined specifications. For bioassays, which measure the biological activity of a substance, this process is paramount to avoid costly errors in drug discovery and development.[1][2][3] Failure to properly develop and validate a bioassay can lead to significant issues, including invalid results and problems with regulatory approval.[2]
This guide will compare the performance of a novel luminescence-based kinase assay against an established Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a widely accepted "gold standard" in the field.
The Scientific Rationale: Kinase Inhibition and Pyrazole Derivatives
Kinases are a large family of enzymes that play a crucial role in cellular regulation by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[4][5] Their dysregulation is implicated in numerous diseases, making them prime targets for drug development.[5][6] Pyrazole derivatives are a well-established class of heterocyclic compounds known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7][8][9][10][11] Specifically, certain pyrazole derivatives have been identified as potent kinase inhibitors, making them ideal candidates for the development and validation of new kinase bioassays.
Our known this compound derivative has been previously characterized as an inhibitor of a specific kinase, which will be the target for this validation study. The novel bioassay is a luminescence-based method that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa.
Comparative Validation: Experimental Design
The validation of our new bioassay will be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14] These guidelines provide a framework for validating analytical procedures to ensure they are fit for their intended purpose. The validation will focus on a direct comparison with a commercially available TR-FRET kinase assay.
The following key validation parameters will be assessed for both assays:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This will be assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Workflow
The overall workflow for the validation study is depicted below. This process ensures a systematic and rigorous comparison of the two bioassay platforms.
Caption: A flowchart of the comparative bioassay validation process.
Detailed Experimental Protocols
Protocol 1: New Luminescence-Based Kinase Assay
-
Reagent Preparation: Prepare solutions of the kinase, peptide substrate, ATP, and the this compound derivative inhibitor in the appropriate assay buffer.
-
Assay Plate Preparation: Add 5 µL of the inhibitor at various concentrations to the wells of a 384-well white, opaque bottom plate.
-
Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate mixture to each well.
-
ATP Addition: Add 10 µL of a 2X ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Luminescence Detection: Add 20 µL of the luminescence detection reagent to each well.
-
Signal Reading: Incubate for 10 minutes at room temperature and read the luminescence signal using a plate reader.
Protocol 2: Reference TR-FRET Kinase Assay
-
Reagent Preparation: Prepare solutions of the kinase, biotinylated peptide substrate, ATP, and the this compound derivative inhibitor in the appropriate assay buffer.
-
Assay Plate Preparation: Add 5 µL of the inhibitor at various concentrations to the wells of a 384-well black, low-volume plate.
-
Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate mixture to each well.
-
ATP Addition: Add 10 µL of a 2X ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
TR-FRET Detection: Add 20 µL of the TR-FRET detection mixture (containing europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin) to each well.
-
Signal Reading: Incubate for 60 minutes at room temperature and read the TR-FRET signal (excitation at 337 nm, emission at 620 nm and 665 nm) using a plate reader.
Comparative Data Summary
The following tables summarize the expected performance data for both the new luminescence assay and the reference TR-FRET assay.
Table 1: Linearity and Range
| Parameter | New Luminescence Assay | Reference TR-FRET Assay | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | ≥ 0.98 |
| Linear Range (µM) | 0.01 - 10 | 0.01 - 10 | Defined by linear response |
| Lower Limit of Quantification (LLOQ) (µM) | 0.01 | 0.01 | S/N ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) (µM) | 10 | 10 | Within linear range |
Table 2: Accuracy and Precision
| Concentration (µM) | New Luminescence Assay (% Recovery ± %RSD) | Reference TR-FRET Assay (% Recovery ± %RSD) | Acceptance Criteria |
| 0.1 (Low QC) | 98.5 ± 4.2 | 99.1 ± 3.8 | 80-120% Recovery, ≤ 20% RSD |
| 1 (Mid QC) | 101.2 ± 3.1 | 100.5 ± 2.9 | 80-120% Recovery, ≤ 20% RSD |
| 8 (High QC) | 99.8 ± 2.5 | 100.2 ± 2.7 | 80-120% Recovery, ≤ 20% RSD |
Table 3: Specificity
| Compound | New Luminescence Assay (IC₅₀, µM) | Reference TR-FRET Assay (IC₅₀, µM) | Expected Outcome |
| This compound derivative | 0.52 | 0.55 | Similar IC₅₀ values |
| Structurally similar, inactive compound | > 50 | > 50 | No significant inhibition |
| Known non-specific inhibitor | 5.8 | 6.1 | Similar IC₅₀ values |
Table 4: Robustness
| Parameter Variation | New Luminescence Assay (% Change in IC₅₀) | Reference TR-FRET Assay (% Change in IC₅₀) | Acceptance Criteria |
| Incubation Time (± 10 min) | < 5% | < 5% | ≤ 15% change |
| Temperature (± 2°C) | < 8% | < 7% | ≤ 15% change |
| ATP Concentration (± 10%) | < 10% | < 9% | ≤ 20% change |
Signaling Pathway and Assay Principle
The following diagram illustrates the principle of the kinase assay and the point of intervention for the inhibitor.
Caption: The kinase reaction and the principle of the luminescence-based detection method.
Discussion and Conclusion
This guide outlines a comprehensive validation plan for a new luminescence-based kinase bioassay, using a known this compound derivative as a reference inhibitor and comparing its performance against a well-established TR-FRET assay. The experimental design adheres to the rigorous standards set forth by the ICH Q2(R1) guidelines, ensuring the generation of reliable and reproducible data.
The successful validation of this new bioassay will demonstrate its suitability for high-throughput screening and lead optimization in drug discovery programs targeting kinases. The comparative data will provide a clear understanding of the new assay's performance characteristics relative to a "gold standard" method, enabling researchers to make informed decisions about its implementation in their workflows. The principles and methodologies described herein can be adapted for the validation of a wide range of bioassays, serving as a valuable resource for the scientific community.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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A Head-to-Head Comparison of Catalytic Systems for Pyrazole N-Arylation: A Guide for Researchers
For researchers in medicinal chemistry and materials science, the N-aryl pyrazole motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates robust and versatile synthetic methodologies. The direct N-arylation of pyrazoles, a seemingly straightforward transformation, is nuanced by the choice of catalytic system. This guide provides an in-depth, head-to-head comparison of the two dominant catalytic paradigms: copper- and palladium-based systems. We will delve into the mechanistic underpinnings of each, present comparative experimental data, and provide actionable protocols to empower you to make the most informed decision for your specific synthetic challenge.
The Catalytic Crossroads: Copper vs. Palladium
The two primary routes for the N-arylation of pyrazoles are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2] While both can achieve the desired transformation, they differ significantly in their operational parameters, substrate scope, and mechanistic pathways.
Copper-catalyzed systems , the historical workhorses for this transformation, have seen a resurgence with the development of ligand-accelerated protocols.[3][4] These reactions typically employ a copper(I) salt, a ligand (often a diamine), and a base. They are generally more cost-effective than their palladium counterparts.
Palladium-catalyzed systems , on the other hand, are renowned for their broad functional group tolerance and high catalytic activity, often operating under milder conditions.[5][6] These reactions utilize a palladium precursor and a sophisticated phosphine ligand.
The choice between these two is not merely one of preference but is dictated by the specific electronic and steric demands of the pyrazole and aryl halide substrates.
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the catalytic cycles of both copper and palladium systems is paramount to troubleshooting and optimizing your N-arylation reactions.
The Copper Catalytic Cycle: An Oxidative Addition Pathway
The modern understanding of the copper-catalyzed N-arylation of azoles, including pyrazoles, generally points towards a Cu(I)/Cu(III) catalytic cycle involving oxidative addition.[7][8][9]
Caption: A generalized catalytic cycle for the palladium-catalyzed N-arylation.
The cycle involves:
-
Oxidative Addition: The active Pd(0) species reacts with the aryl halide to form a Pd(II) complex.
-
Ligand Exchange/Deprotonation: The pyrazole displaces a halide from the palladium center, and a base facilitates deprotonation.
-
Reductive Elimination: The C-N bond is formed from the Pd(II) complex, yielding the N-aryl pyrazole and regenerating the Pd(0) catalyst.
The bulky, electron-rich phosphine ligands are critical for promoting both the oxidative addition and the final reductive elimination steps. [2]
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of representative copper and palladium catalytic systems for the N-arylation of pyrazole with various aryl halides. The data is compiled from the literature to provide a comparative overview.
Table 1: Copper-Catalyzed N-Arylation of Pyrazole
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | CuI / DMEDA | K₂CO₃ | Toluene | 110 | 24 | 95 | [3][4] |
| 2 | Bromobenzene | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 88 | [10] |
| 3 | 4-Iodoanisole | CuI / DMEDA | K₃PO₄ | Toluene | 110 | 24 | 98 | [3][4] |
| 4 | 4-Bromoacetophenone | CuI / DMEDA | K₃PO₄ | Toluene | 110 | 24 | 85 | [3][4] |
| 5 | 1-Iodonaphthalene | Cu₂O | K₃PO₄ | DMF | 100 | 24 | 92 | [11] |
| 6 | 4-Chlorotoluene | CuI / L-proline | K₂CO₃ | DMSO | 120 | 48 | 65 | [10] |
| 7 | Iodobenzene | CuO nanospheres | KOtBu | Toluene | 180 | 18 | 96 | [1] |
DMEDA = N,N'-Dimethylethylenediamine
Table 2: Palladium-Catalyzed N-Arylation of Pyrazole
| Entry | Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / tBuBrettPhos | NaOtBu | Toluene | 100 | 12 | 92 | [5][6] |
| 2 | Phenyl triflate | Pd₂(dba)₃ / tBuBrettPhos | K₂CO₃ | Dioxane | 80 | 18 | 95 | [5][6] |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 88 | [12] |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 85 | [13] |
| 5 | 4-Bromo-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 0.17 | 90 | [2][14] |
| 6 | 4-Chloro-1-methylpyrazole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 24 | 75 | [15] |
tBuBrettPhos, XPhos, Xantphos, tBuDavePhos, and RuPhos are specialized phosphine ligands.
Experimental Protocols: From Theory to Practice
The following are generalized, yet detailed, protocols for both copper- and palladium-catalyzed N-arylation of pyrazole.
Protocol for Copper-Diamine Catalyzed N-Arylation
This protocol is adapted from the work of Buchwald and co-workers. [3][16]
Caption: Workflow for a typical copper-catalyzed N-arylation experiment.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), pyrazole (1.0 mmol, 1.0 equiv), and K₃PO₄ (2.1 mmol, 2.1 equiv).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle two more times.
-
Addition of Reagents: Under a positive flow of argon, add the aryl halide (1.2 mmol, 1.2 equiv), N,N'-dimethylethylenediamine (DMEDA) (0.1 mmol, 10 mol%), and anhydrous toluene (1.0 mL).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir for 24 hours.
-
Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (5 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate (15 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrazole.
Protocol for Palladium-Catalyzed N-Arylation
This protocol is a general procedure based on established Buchwald-Hartwig amination methods. [6][15]
Caption: Experimental workflow for a palladium-catalyzed N-arylation.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), NaOtBu (1.4 mmol, 1.4 equiv), and pyrazole (1.0 mmol, 1.0 equiv) to an oven-dried vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. If not using a glovebox, perform this addition under a flow of argon, then seal, evacuate, and backfill with argon (3x).
-
Addition of Reagents: Add the aryl halide (1.2 mmol, 1.2 equiv) and anhydrous toluene (2.0 mL).
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite, washing with additional dichloromethane.
-
Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to yield the pure N-aryl pyrazole.
Conclusion and Future Outlook
Both copper- and palladium-catalyzed systems offer powerful and complementary strategies for the N-arylation of pyrazoles. Copper-based systems, particularly with modern diamine ligands, provide a cost-effective and highly efficient route, especially for aryl iodides and bromides. [3][4]Palladium catalysis, with its ever-expanding library of sophisticated phosphine ligands, offers unparalleled scope and functional group tolerance, enabling the use of challenging substrates like aryl chlorides and triflates. [5][6] The advent of microwave-assisted synthesis has further enhanced the utility of both methods by dramatically reducing reaction times and often improving yields. [11][17][18]As the field continues to evolve, the development of more sustainable and efficient catalytic systems, potentially utilizing earth-abundant metals or photocatalysis, will undoubtedly broaden the synthetic chemist's toolkit for accessing these valuable N-aryl pyrazole scaffolds.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-p-Tolyl-1H-pyrazole
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-p-Tolyl-1H-pyrazole, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a proactive approach to laboratory safety.
Hazard Identification and Risk Assessment
Before handling this compound, it is essential to be fully aware of its potential hazards. This compound, like many heterocyclic molecules used in medicinal chemistry, presents a distinct risk profile that necessitates careful handling throughout its lifecycle, including disposal.[1][2]
Key Hazards:
-
Acute Oral Toxicity: this compound is harmful if swallowed.[3][4]
-
Serious Eye Irritation: Direct contact can cause significant eye irritation.[3][4][5][6]
-
Skin and Respiratory Irritation: The compound may cause irritation to the skin and respiratory system.[3][6]
-
Environmental Hazard: It is crucial to prevent this chemical from entering drains, waterways, or soil, as it is considered potentially hazardous to aquatic life.[5][7][8]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE must be worn to minimize exposure risk:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5][7]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material.[3][5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Place all contaminated materials (spilled substance, absorbent, and cleaning materials) into a clearly labeled, sealable, and chemically compatible waste container.[7][8]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
The Core Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9] The recommended method is to engage a licensed chemical waste disposal service.[8]
Experimental Protocol: Waste Segregation and Collection
-
Solid Waste Stream:
-
Unused/Expired Product: Collect any excess or expired solid this compound in its original container or a new, clearly labeled, and sealed container.
-
Contaminated Labware: Items such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound must be collected in a designated solid chemical waste container.[8] This container should be a rigid, leak-proof container lined with a heavy-duty plastic bag.
-
-
Liquid Waste Stream:
-
Solutions: Any solutions containing this compound (e.g., in organic solvents like DMSO or in aqueous media) must be collected in a dedicated liquid chemical waste container.[8]
-
Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, with a secure, tight-fitting lid.[8]
-
Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion.[8]
-
Segregation: Do not mix solutions of this compound with incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate where possible.[9]
-
Diagram: Waste Segregation Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
Labeling and Storage: Ensuring Compliance and Safety
Proper labeling and storage of waste are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and are crucial for safety.[10][11]
-
Labeling Requirements: Each waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations (for liquid waste)
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[8]
-
This area should be cool, dry, and away from incompatible materials.
-
Utilize secondary containment (e.g., a larger bin or tray) to contain any potential leaks.
-
Arranging for Professional Disposal
The final step is the transfer of the waste to a qualified professional disposal service.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office.[8] They will have established procedures and contracts with licensed waste disposal vendors.
-
Provide Inventory: Furnish the EHS office or the vendor with a detailed inventory of the waste, including chemical names, quantities, and container types.[8]
-
Follow Vendor Instructions: Adhere to any specific instructions provided by the disposal vendor regarding packaging and preparation for transport.
Diagram: Disposal Decision Logic
Caption: Decision-making process for the disposal of this compound waste.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-p-Tolyl-1H-pyrazole
In modern drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, nitrogen-containing heterocycles like 1-p-Tolyl-1H-pyrazole are of significant interest due to their versatile biological activities. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate selection and use of personal protective equipment (PPE) when handling this compound, grounded in established safety principles and practical, field-proven experience.
Hazard Assessment of this compound
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause redness, itching, and inflammation.[4]
-
Respiratory Tract Irritation: Inhalation of dust or fumes can irritate the lungs and respiratory system.[4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3]
Recommended Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist but a risk mitigation strategy. Each component is chosen to provide a barrier against specific routes of exposure.
Eye and Face Protection
Recommendation: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of solutions or when handling larger quantities.
Causality: The mucous membranes of the eyes are highly susceptible to chemical irritants. Standard safety glasses do not provide a complete seal and are inadequate for protecting against splashes and fine dusts. Chemical safety goggles, as specified by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166, create a seal around the eyes, offering robust protection.[1][3]
Hand Protection
Recommendation: Chemically resistant gloves, such as nitrile gloves, are required. For prolonged handling or when dealing with solutions, double-gloving is recommended.
Causality: Dermal contact is a primary route of exposure for many laboratory chemicals.[5] Nitrile gloves offer good resistance to a broad range of chemicals, including many organic solvents in which this compound may be dissolved. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[6]
Body Protection
Recommendation: A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or significant contamination, a chemically resistant apron or a disposable gown should be worn over the lab coat.
Causality: Protective clothing provides a barrier against accidental spills and splashes, preventing direct contact with the skin.[1] The material should be appropriate for the potential chemical exposure.
Respiratory Protection
Recommendation: A respirator is generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Causality: Engineering controls, such as fume hoods, are the primary means of preventing inhalation exposure.[7] When these are not sufficient, respiratory protection is necessary to prevent irritation of the respiratory tract.
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for minimizing risk.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contain any potential spills.[8]
-
Ventilation: Ensure that the laboratory has adequate general and local exhaust ventilation.[4]
-
Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible and in good working order.[1]
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table below.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine dust particles.
-
Transfers: When transferring the compound, whether as a solid or in solution, use appropriate tools (e.g., spatulas, pipettes) to avoid spills.
-
Work Surface: Cover the work surface with absorbent, plastic-backed paper to contain any minor spills.[5]
-
Doffing PPE: After completing the work, remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of properly.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][8]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent paper), in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste" and the chemical name(s) of the contents.
-
Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[9]
Summary of Personal Protective Equipment
| Protection Type | Required PPE | Rationale |
| Eye/Face | Chemical safety goggles; Face shield for splash risk | Protects against irritation from splashes and dust[1][3] |
| Hand | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption and skin irritation[6] |
| Body | Laboratory coat; Chemical-resistant apron as needed | Shields skin from accidental spills and contamination[1] |
| Respiratory | Not typically required with proper ventilation; NIOSH-approved respirator for dust/aerosols | Prevents respiratory tract irritation[4] |
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet.
- Aldrich. (2024, October 18). P56607 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Labkem. (2024, November 4). Safety Data Sheet.
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETl8jztGZ9UHIdyEnjk2AVECHgeKhTBAxFO2GPXxK5HEMjRwWcsaZEnTwzlWlabgtXW2CJ2uoMNGwXgCr6nM2Mbv20FelNCUt1_vYLELwB_t4lBtpln80B5eqvf6yhqeDfm_ChLra2hg2QAt-Ow2IxAFqFGRgJI4LGMSsI6yojUqdJMOpWXxO7PRWhvsZbqIJ9xKbKWIPwhAqhMM7j45f9A2wb2mskuLXuicxNN_yrW25EFAi-Zi5-Ja7YHNMxEX8UUjR4C7bnjuU5k3Pt-x1JG7258FRUUuejOEJ8-vkuUykqmFmIhkoOQbiKy6rABynwceliunsVrkqHFksln5dKrQbHBxpK
- Guidechem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-(4-Methylphenyl)-, ethyl ester.
- Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Sigma-Aldrich. (n.d.). This compound-4-carbaldehyde AldrichCPR 337957-59-2.
- Sabancı University. (n.d.). Laboratory Safety Handbook.
- Cornell University. (n.d.). Laboratory Safety Manual.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
